L-641953
Description
Properties
CAS No. |
89825-69-4 |
|---|---|
Molecular Formula |
C15H9FO3S |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid |
InChI |
InChI=1S/C15H9FO3S/c16-12-5-6-13-10(7-12)3-1-9-2-4-11(15(17)18)8-14(9)20(13)19/h1-8H,(H,17,18)/t20-/m1/s1 |
InChI Key |
SAHGCTPARQWSQG-HXUWFJFHSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(S2=O)C=CC(=C3)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-fluorodibenzo(b,f)thiepin-3-carboxylic acid-5-oxide L 641953 L 641953, (S)-isomer L-641953 |
Origin of Product |
United States |
Foundational & Exploratory
Rapamycin as a Specific mTORC1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of rapamycin's mechanism of action as a highly specific inhibitor of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1). It details the molecular interactions governing its specificity, presents quantitative data on its binding affinities and inhibitory concentrations, and offers detailed protocols for key experiments used to validate its effects in a research setting.
Mechanism of Action: An Allosteric Inhibition Model
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, exerts its inhibitory effect not by directly competing with ATP at the mTOR kinase domain, but through an allosteric mechanism.[1][2] The process requires an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[3][4] Upon entering the cell, rapamycin first binds with high affinity to FKBP12, forming a stable drug-protein complex.[5] This new molecular entity, the FKBP12-rapamycin complex, then targets mTOR.
Specifically, the complex binds to the FKBP12-Rapamycin Binding (FRB) domain, a 100-amino acid region located near the C-terminus of the mTOR protein.[2][6] This binding event does not directly obstruct the catalytic site but is thought to induce a conformational change in the mTORC1 complex. This change weakens the interaction between mTOR and its crucial scaffolding protein, Raptor (regulatory-associated protein of mTOR), thereby preventing mTORC1 from accessing and phosphorylating its downstream substrates, most notably S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][7]
The mTOR Signaling Network: mTORC1 vs. mTORC2
mTOR kinase is the central component of two distinct multi-protein complexes, mTORC1 and mTORC2, which differ in their protein composition, upstream regulation, downstream targets, and sensitivity to rapamycin.[4][8][9]
-
mTORC1 is composed of mTOR, Raptor, and mLST8.[8] It acts as a master regulator of cell growth and proliferation by integrating signals from growth factors (via the PI3K/Akt/TSC pathway), amino acids, energy status, and oxygen levels.[10][11][12] Activated mTORC1 promotes protein synthesis by phosphorylating S6K1 and 4E-BP1.[11][13]
-
mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[9] It is generally considered insensitive to acute rapamycin treatment.[14] mTORC2 is activated by growth factors and plays a key role in cell survival and cytoskeletal organization by phosphorylating targets such as Akt at serine 473 (Ser473), Protein Kinase C (PKC), and SGK1.[9][13][15]
Quantitative Analysis of Rapamycin's Specificity
The specificity of rapamycin for mTORC1 over mTORC2 is not absolute but is quantitatively significant, especially in the context of acute exposure. This specificity is rooted in the differential accessibility of the FRB domain within the two complexes. In mTORC2, the Rictor subunit sterically hinders the FRB domain, preventing the bulky FKBP12-rapamycin complex from binding.[7]
However, studies have shown that chronic or long-term treatment with rapamycin can disrupt the assembly of new mTORC2 complexes, leading to a delayed, indirect inhibition of mTORC2 signaling.[7][16]
Binding Affinities
The formation of the ternary complex (FKBP12-rapamycin-FRB) is critical for mTORC1 inhibition. Quantitative studies have dissected the affinities of these interactions, revealing that the FKBP12-rapamycin complex binds to the FRB domain with an affinity approximately 2000-fold greater than rapamycin alone.[6][17][18]
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference(s) |
| Rapamycin + FKBP12 | 0.2 nM | Fluorescence Polarization, SPR | [6] |
| Rapamycin + FRB Domain | 26 ± 0.8 µM | Fluorescence Polarization, SPR, NMR | [6][17][19] |
| FKBP12-Rapamycin Complex + FRB Domain | 12 ± 0.8 nM | Fluorescence Polarization, SPR, NMR | [6][17][19] |
Inhibitory Concentrations
The functional consequence of mTORC1 inhibition is often measured by cell viability or proliferation assays, from which a half-maximal inhibitory concentration (IC50) can be derived. These values are cell-type dependent.
| Cell Line | Assay | Duration | IC50 | Reference(s) |
| B16 Melanoma | MTT | 48 hours | 84.14 nM | [20] |
| Oral Cancer (Ca9-22) | MTT | 24 hours | Not specified (inhibition from 0.1 µM) | [21] |
| Human Venous Malformation Endothelial Cells | MTT | 48-72 hours | Concentration-dependent inhibition | [22] |
Experimental Protocols for Characterizing Rapamycin's Specificity
A series of well-established molecular biology techniques are used to demonstrate rapamycin's specific inhibition of mTORC1. The core principle is to measure the phosphorylation status of direct downstream targets unique to each complex—p-S6K1 (Thr389) for mTORC1 and p-Akt (Ser473) for mTORC2—following rapamycin treatment.
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the effect of rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway, namely p-S6K (mTORC1 target) and p-Akt Ser473 (mTORC2 target).[23][24]
A. Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, NIH/3T3)
-
Complete culture medium and serum-free medium
-
Rapamycin stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)[24]
-
Enhanced chemiluminescence (ECL) substrate
B. Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal pathway activity. Treat cells with various concentrations of rapamycin (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells with ice-cold lysis buffer. Scrape and collect the lysate.[29]
-
Lysate Preparation: Incubate lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[29] Normalize all samples to the same concentration with lysis buffer.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli sample buffer. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[29]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-S6K) at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.[27]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control to determine the relative change in phosphorylation.
Protocol 2: In Vitro mTORC1 Kinase Assay
This protocol directly measures the kinase activity of immunoprecipitated mTORC1 on a purified substrate in the presence or absence of rapamycin.[30][31]
A. Materials:
-
Cell lysates prepared as in Protocol 1.
-
Anti-Raptor antibody for immunoprecipitation (IP)[32]
-
Protein A/G agarose (B213101) beads
-
Kinase Wash Buffer (e.g., 25 mM HEPES pH 7.4, 1 M NaCl)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)[32]
-
Purified recombinant substrate (e.g., GST-4E-BP1)[30]
-
ATP solution (and [γ-³²P]ATP for radioactive detection, if applicable)
-
FKBP12-rapamycin complex (pre-incubated)
B. Procedure:
-
Immunoprecipitation of mTORC1:
-
Incubate cell lysate with anti-Raptor antibody for 1.5-2 hours at 4°C with rotation.[30]
-
Add Protein A/G beads and incubate for another 1 hour at 4°C.
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer, followed by high-salt Kinase Wash Buffer, and finally with Kinase Assay Buffer.[31]
-
-
Kinase Reaction:
-
Termination and Detection:
-
Stop the reaction by adding 4x SDS sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-4E-BP1 Thr37/46).[32]
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 of rapamycin.[21][23]
A. Materials:
-
Cell line of interest
-
96-well plates
-
Rapamycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)[21]
-
Microplate reader
B. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.[23]
-
Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium. Replace the old medium with 100 µL of the rapamycin dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
-
Formazan Solubilization: Carefully remove the medium. Add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of rapamycin concentration and use non-linear regression to determine the IC50 value.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Characterization of the FKBP.rapamycin.FRB ternary complex. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 22. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 26. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 29. benchchem.com [benchchem.com]
- 30. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
The Role of Rapamycin in the Induction of Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a host of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth and metabolism. By inhibiting mTOR Complex 1 (mTORC1), rapamycin effectively mimics a state of cellular starvation, thereby robustly inducing autophagy. This technical guide provides an in-depth overview of the molecular mechanisms underpinning rapamycin-induced autophagy, detailed experimental protocols for its study, and quantitative data to support experimental design and interpretation.
Molecular Mechanism of Rapamycin-Induced Autophagy
Rapamycin's primary mechanism for inducing autophagy is through the inhibition of mTORC1. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagosome formation.
The canonical signaling pathway is as follows:
-
PI3K/Akt/mTOR Pathway Activation: Growth factors and nutrients activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
-
mTORC1 Activation: Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a negative regulator of mTORC1. This leads to the activation of mTORC1.
-
ULK1 Complex Inhibition: Active mTORC1 phosphorylates two key components of the autophagy initiation complex: ULK1 and Atg13. Specifically, mTORC1 phosphorylates ULK1 at Serine residues 637 and 757, which prevents its activation and its interaction with AMP-activated protein kinase (AMPK), a key energy sensor that can also activate ULK1.[1][2]
-
Rapamycin-Mediated Inhibition: Rapamycin, by binding to FKBP12, directly inhibits the kinase activity of mTORC1.
-
ULK1 Complex Activation: Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of ULK1 and Atg13.[2] This allows for the activation of the ULK1 kinase and the formation of the active ULK1-Atg13-FIP200 complex, which initiates the formation of the phagophore, the precursor to the autophagosome.[1][3]
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway negatively regulates autophagy.
ULK1 Complex Activation Diagram
Caption: Rapamycin-mediated mTORC1 inhibition leads to ULK1 complex activation.
Quantitative Data on Rapamycin-Induced Autophagy
The induction of autophagy by rapamycin is both dose- and time-dependent. The following tables summarize quantitative data from various studies.
Table 1: Dose-Response of Rapamycin on Autophagy Markers
| Cell Line | Rapamycin Concentration | Treatment Duration | Marker | Fold Change/Effect | Reference |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | 10, 20, 30, 40 µM | 24 h | LC3-II/LC3-I Ratio | Dose-dependent increase | [4] |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | 20 µM | 24 h | p62 | Significant decrease | [4] |
| Human iPSCs | 1, 10, 100, 200, 300 nM | 4 days | LC3B-II | Dose-dependent increase (max at 200 nM) | [5] |
| Human iPSCs | 100, 200, 300 nM | 4 days | p-p70S6K | Significant reduction | [5] |
| HeLa Cells | 1.5 µM, 12.5 µM | 24 h | LC3-II (with BafA1) | Significant increase | [6] |
| PCCl3 Cells | 125 nM | 24 h | LC3 puncta | Significant increase | [7] |
| PCCl3 Cells | 125 nM | 24 h | p62 | Significant decrease | [7] |
| MG63 Osteosarcoma Cells | 5 µmol/l | 12 h | LC3-II/LC3-I Ratio | Increased | [8] |
Table 2: Time-Course of Rapamycin's Effect on Autophagy Markers
| Cell Line | Rapamycin Concentration | Time Points | Marker | Effect | Reference |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | 10, 20, 30, 40 µM | 12, 24, 36 h | Proliferation | Time-dependent inhibition | [4] |
| Human iPSCs | 200 nM | 1, 3, 6 days | LC3B-II staining | Time-dependent increase | [5] |
| U87MG Glioblastoma Cells | 10 nM | 24 h, 4 days | LC3-II/LC3-I Ratio | Increased at both time points | [9] |
| U87MG Glioblastoma Cells | 10 nM | 24 h, 4 days | p62 | Decreased at both time points | [9] |
| Rat Retina | Intravitreal injection | 1 week | p62, LC3-II | Significant reduction | [10] |
Experimental Protocols
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying rapamycin-induced autophagy.
Cell Culture and Rapamycin Treatment
-
Cell Lines: Commonly used cell lines for autophagy studies include HeLa, HEK293, MEFs (Mouse Embryonic Fibroblasts), and various cancer cell lines such as SH-SY5Y (neuroblastoma).
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Rapamycin Preparation: Prepare a stock solution of rapamycin (e.g., 1 mM in DMSO) and store at -20°C. Dilute to the desired final concentration in cell culture medium immediately before use. A vehicle control (DMSO) should always be included in experiments.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of rapamycin or vehicle control. Incubate for the specified duration (e.g., 2, 6, 12, 24 hours).
Western Blotting for LC3 and p62
This is the most common method to assess autophagy induction.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended dilutions:
-
Rabbit anti-LC3B (1:1000)
-
Rabbit anti-p62/SQSTM1 (1:1000)
-
Mouse anti-β-actin or anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed using software like ImageJ. The ratio of LC3-II to LC3-I (or to the loading control) and the level of p62 (normalized to the loading control) are calculated. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Autophagy Flux Assay
This assay is crucial to distinguish between increased autophagosome formation and decreased autophagosome degradation.
-
Principle: Cells are co-treated with rapamycin and a lysosomal inhibitor, such as bafilomycin A1 (an H+-ATPase inhibitor) or chloroquine (B1663885) (which raises lysosomal pH). These inhibitors block the fusion of autophagosomes with lysosomes or inhibit the degradation of autophagic cargo.
-
Protocol:
-
Treat cells with rapamycin for the desired time.
-
During the last 2-4 hours of rapamycin treatment, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 50 µM chloroquine).
-
Include control groups: untreated, rapamycin only, and lysosomal inhibitor only.
-
Harvest the cells and perform Western blotting for LC3 and p62 as described above.
-
-
Interpretation: A greater accumulation of LC3-II in the presence of both rapamycin and a lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux (i.e., an increased rate of autophagosome formation).
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of autophagic structures.
-
Cell Fixation: After rapamycin treatment, fix the cells with a solution containing glutaraldehyde (B144438) (e.g., 2.5%) and paraformaldehyde (e.g., 2%) in a cacodylate or phosphate (B84403) buffer.
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate (B1210297).
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol (B145695) and embed in an epoxy resin.
-
Sectioning and Imaging: Cut ultrathin sections (70-90 nm), stain with uranyl acetate and lead citrate, and examine under a transmission electron microscope.
-
Analysis: Identify and quantify the number of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense contents) per cell or per cytoplasmic area. An increase in the number of autophagosomes is a hallmark of autophagy induction.[11][12]
Conclusion
Rapamycin is a powerful and widely used tool for inducing autophagy in vitro and in vivo. A thorough understanding of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway is essential for designing and interpreting experiments. By employing the detailed protocols and quantitative data presented in this guide, researchers, scientists, and drug development professionals can effectively investigate the role of rapamycin-induced autophagy in various biological and pathological contexts. The use of multiple, complementary assays, including Western blotting for autophagy markers, autophagy flux assays, and direct visualization by TEM, is crucial for a comprehensive and accurate assessment of autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Impact of Rapamycin on Cellular Growth and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] By forming a complex with the immunophilin FK506-binding protein 12 (FKBP12), rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a key signaling hub that integrates intracellular and extracellular cues to control anabolic and catabolic processes. This targeted inhibition leads to a cascade of downstream effects, primarily culminating in the suppression of cell growth and proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms by which rapamycin exerts its effects, detailed experimental protocols for assessing its activity, and a summary of its quantitative impact on various cell lines.
Mechanism of Action: The mTORC1 Signaling Axis
Rapamycin's primary mechanism of action involves the inhibition of mTORC1. This is achieved through a gain-of-function interaction where rapamycin first binds to the intracellular receptor FKBP12. The resulting rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a component of mTORC1.[2][3] This binding event does not directly inhibit the catalytic activity of mTOR but rather interferes with the interaction between mTOR and its key downstream effectors, leading to their dephosphorylation and inactivation.
The two most well-characterized downstream targets of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
S6K1: When active, mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates several substrates involved in the initiation of protein synthesis and ribosome biogenesis. By inhibiting mTORC1, rapamycin prevents the phosphorylation and activation of S6K1, leading to a global reduction in protein translation.
-
4E-BP1: mTORC1 phosphorylates 4E-BP1, causing its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This dissociation allows eIF4E to assemble into the eIF4F complex, which is crucial for the initiation of cap-dependent translation of mRNAs encoding for proteins involved in cell growth and proliferation, such as cyclins. Rapamycin's inhibition of mTORC1 leads to hypophosphorylated 4E-BP1, which remains bound to eIF4E, thereby sequestering it and inhibiting cap-dependent translation.[4]
This dual blockade of S6K1 and 4E-BP1 pathways effectively shuts down the cellular machinery required for growth and proliferation.
Signaling Pathway Diagram
References
Rapamycin's effects on protein synthesis and metabolism.
An In-depth Technical Guide to the Core Effects of Rapamycin (B549165) on Protein Synthesis and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide compound, is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[1][2] Its ability to modulate these fundamental cellular processes has positioned it as a critical tool in biomedical research and a therapeutic agent with applications ranging from immunosuppression to oncology and geroprotection.[1][3][4] This technical guide provides a comprehensive overview of the core effects of rapamycin on protein synthesis and metabolism, with a focus on the underlying molecular mechanisms, experimental validation, and quantitative data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Mechanism of Action: Inhibition of mTORC1
Rapamycin's primary mechanism of action involves the formation of a gain-of-function complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of the mTOR complex 1 (mTORC1).[5] mTORC1 is a multi-protein complex that includes mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian LST8/G-protein β-subunit like protein (mLST8/GβL).[6][7] It is sensitive to nutrients, growth factors, and cellular energy status, and it plays a pivotal role in promoting anabolic processes while inhibiting catabolic ones like autophagy.[7][8][9] It is important to note that while rapamycin is a potent inhibitor of mTORC1, its effects on mTOR Complex 2 (mTORC2) are cell-type specific and often observed only after prolonged exposure.[10]
Effects on Protein Synthesis
Rapamycin's inhibition of mTORC1 leads to a significant reduction in overall protein synthesis, a key factor in its anti-proliferative effects.[8][11] This is achieved through the modulation of several downstream targets of mTORC1 that are critical for the initiation and elongation phases of translation, as well as ribosome biogenesis.
Regulation of Cap-Dependent Translation
mTORC1 directly phosphorylates and inactivates the eukaryotic initiation factor 4E-binding proteins (4E-BPs), primarily 4E-BP1.[12][13] In their hypophosphorylated state, 4E-BPs bind to the mRNA cap-binding protein, eukaryotic initiation factor 4E (eIF4E), preventing its incorporation into the eIF4F complex. The eIF4F complex is essential for the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs, a critical step in cap-dependent translation initiation.[12] By inhibiting mTORC1, rapamycin leads to the dephosphorylation of 4E-BP1, which then sequesters eIF4E and inhibits cap-dependent translation.[12][13]
However, the effect of rapamycin on 4E-BP1 phosphorylation can be transient. In some cell types, after an initial dephosphorylation (1-3 hours), 4E-BP1 phosphorylation can recover despite the continued presence of rapamycin and inhibition of S6K1.[12][14] This re-emerged phosphorylation is rapamycin-resistant but still dependent on mTORC1 activity, suggesting a complex regulatory feedback loop.[12][14]
Control of Ribosomal Protein S6 Kinase 1 (S6K1)
Another major downstream effector of mTORC1 is the p70 ribosomal protein S6 kinase 1 (S6K1).[13] mTORC1 directly phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates several substrates that promote protein synthesis, including:
-
Ribosomal protein S6 (rpS6): Phosphorylation of rpS6 is thought to enhance the translation of a specific subset of mRNAs, known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs, which encode for ribosomal proteins and other components of the translational machinery.[8]
-
eukaryotic initiation factor 4B (eIF4B): Phosphorylation of eIF4B by S6K1 enhances the helicase activity of eIF4A, which is part of the eIF4F complex, facilitating the unwinding of secondary structures in the 5' untranslated regions (UTRs) of mRNAs.[12]
-
eukaryotic elongation factor 2 kinase (eEF2K): S6K1 can phosphorylate and inhibit eEF2K. eEF2K, when active, phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key factor in ribosomal translocation during peptide chain elongation.[15] Thus, by inhibiting S6K1, rapamycin can lead to increased eEF2K activity and subsequent inhibition of translation elongation.[16]
Rapamycin potently and sustainedly inhibits S6K1 activity across various cell types.[12][14]
Ribosome Biogenesis
Ribosome biogenesis is a highly energy-demanding process that is tightly coupled to cell growth and proliferation. mTORC1 is a key regulator of this process.[17][18] Rapamycin's inhibition of mTORC1 affects ribosome biogenesis at multiple levels:
-
Transcription of ribosomal RNA (rRNA): mTORC1 is required for the activation of RNA polymerase I (Pol I), which transcribes the genes encoding for rRNAs.[8]
-
Processing of rRNA: The processing of the 35S precursor rRNA is also under the control of the TOR pathway in yeast.[19][20]
-
Transcription of ribosomal protein (r-protein) mRNAs: In yeast, the TOR pathway controls the transcription of r-protein genes.[17][19][21]
-
Translation of 5' TOP mRNAs: As mentioned earlier, through the S6K1 pathway, mTORC1 promotes the translation of 5' TOP mRNAs, which encode for ribosomal proteins.[8]
By inhibiting these processes, rapamycin effectively reduces the cell's capacity for protein synthesis.
Quantitative Data on Protein Synthesis Inhibition
| Parameter | Cell Type/Model | Rapamycin Treatment | Effect | Reference |
| Activation of Protein Synthesis | HEK293 cells | Pre-treatment with rapamycin | >50% decrease in activation by phorbol (B1677699) ester or insulin (B600854) | [8] |
| Activation of Protein Synthesis | Cardiomyocytes | Pre-treatment with rapamycin | >50% inhibition of activation by insulin or phenylephrine | [8] |
| Muscle Protein Synthesis | Human Skeletal Muscle | Single oral dose prior to exercise | Blocked the ~40% increase in protein synthesis post-exercise | [16] |
| 4E-BP1 Phosphorylation | Various cell lines | 1-3 hours | Inhibition | [12][14] |
| 4E-BP1 Phosphorylation | Various cell lines | >6 hours | Recovery of phosphorylation | [12][14] |
| S6K1 Phosphorylation | Various cell lines | 1-48+ hours | Potent and sustained inhibition | [12][14][22] |
Effects on Cellular Metabolism
mTORC1 is a master regulator of cellular metabolism, integrating signals about nutrient availability to coordinate metabolic processes that support cell growth and proliferation.[6][9] Rapamycin's inhibition of mTORC1 leads to profound changes in glucose, lipid, and mitochondrial metabolism.
Glucose Metabolism and Glycolysis
The effects of rapamycin on glycolysis are complex and can appear contradictory depending on the experimental context.
-
Inhibition of Glycolysis: mTORC1 activation is known to promote aerobic glycolysis (the Warburg effect) in cancer cells by upregulating the expression of glycolytic enzymes such as hexokinase II (HKII), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate (B1213749) kinase M2 (PKM2).[23][24][25] Consequently, rapamycin has been shown to reduce the glycolytic rate and glucose utilization in lymphoma cells by decreasing the expression of glucose transporters and glycolytic enzymes.[25]
-
Increase in Glycolytic Intermediates: In other studies, treatment of mouse embryonic fibroblasts (MEFs) with rapamycin led to an increase in glycolytic intermediates like glucose-6-phosphate, fructose-6-phosphate, and 3-phosphoglycerate, particularly after 48 hours.[26] This could suggest a block in the lower part of the glycolytic pathway or an increase in glucose uptake and metabolism that is not fully processed.[26]
Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
Rapamycin treatment has been observed to increase the activity of the pentose phosphate pathway (PPP).[26] This was evidenced by increased levels of 6-phosphogluconate and NADPH in rapamycin-treated MEFs.[26] An increase in PPP activity could support nucleotide biosynthesis through the generation of ribose-5-phosphate (B1218738) and may also contribute to an altered redox environment.[26]
Mitochondrial Metabolism
Rapamycin has significant effects on mitochondrial function, often leading to increased efficiency and a shift towards oxidative metabolism.
-
Increased Mitochondrial Respiration and Efficiency: In Drosophila, rapamycin treatment increased mitochondrial oxidative capacity and respiration rate.[27] This was accompanied by a decrease in the production of mitochondrial hydrogen peroxide (H2O2).[27] Studies in human cardiac fibroblasts also showed that rapamycin increases oxidative metabolism.[28]
-
Mitochondrial Remodeling: In old hearts, rapamycin can transiently induce autophagy and mitochondrial biogenesis, suggesting a replacement of damaged mitochondria with new ones to improve mitochondrial homeostasis.[29]
-
Fatty Acid Oxidation (FAO): Rapamycin has been shown to reverse the age-related decline in fatty acid oxidation in the hearts of old mice.[29]
Lipid Metabolism
mTORC1 plays a crucial role in regulating lipid homeostasis, and rapamycin's effects on lipid metabolism are multifaceted.[30][31][32]
-
Inhibition of Lipogenesis: mTORC1 promotes the synthesis of lipids by activating the sterol regulatory element-binding protein 1 (SREBP1), a master transcriptional regulator of lipogenic genes.[32] Rapamycin can block the expression of SREBP1 target genes, thereby inhibiting de novo fatty acid synthesis.[32]
-
Promotion of Lipolysis: mTORC1 signaling appears to suppress lipolysis. Consequently, treatment of adipocytes with rapamycin can lead to increased β-adrenergic agonist-induced lipolysis.[32]
-
Dyslipidemia: A common side effect of rapamycin treatment in patients is dyslipidemia, characterized by increased circulating levels of triglycerides, cholesterol, and free fatty acids.[30] This may be due to a combination of increased lipolysis in adipose tissue and effects on lipid clearance in the liver.[30] Rapamycin can decrease the activity of lipoprotein lipase (B570770) (LPL) in adipose tissue and plasma, which would reduce the clearance of triglycerides from the circulation.[30]
Quantitative Data on Metabolic Effects
| Parameter | Cell Type/Model | Rapamycin Treatment | Effect | Reference |
| Fatty Acid Oxidation | Old mouse hearts | 1 week | Reversed a 30% age-related reduction | [29] |
| Glycolytic Intermediates | Mouse Embryonic Fibroblasts | 48 hours | Increased levels of glucose-6-phosphate, fructose-6-phosphate, etc. | [26] |
| Pentose Phosphate Pathway | Mouse Embryonic Fibroblasts | 48 hours | Increased levels of 6-phosphogluconate and NADPH | [26] |
| Lysosomal Number | Human Fibroblasts | 24 hours | 4- to 5-fold increase | [33] |
Signaling Pathways and Experimental Workflows
The mTORC1 Signaling Pathway
The following diagram illustrates the central role of mTORC1 in integrating upstream signals to regulate downstream processes of protein synthesis and metabolism, and the inhibitory effect of rapamycin.
Caption: The mTORC1 signaling pathway and its inhibition by rapamycin.
Experimental Workflow for Assessing Rapamycin's Effects
The following diagram outlines a typical experimental workflow to investigate the effects of rapamycin on protein phosphorylation and synthesis.
Caption: A typical workflow for studying rapamycin's effects.
Detailed Experimental Protocols
Western Blotting for mTORC1 Signaling Components
This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets, such as S6K1 and 4E-BP1.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or a cell line of interest) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
For experiments involving growth factor stimulation, serum-starve the cells for 4-16 hours in serum-free medium.
-
Pre-treat cells with rapamycin (e.g., 20-100 nM) or vehicle (DMSO) for the desired time (e.g., 1, 6, or 24 hours).
-
If applicable, stimulate cells with a growth factor (e.g., 100 nM insulin for 30 minutes) before harvesting.
2. Protein Extraction:
-
Wash cells twice with ice-old phosphate-buffered saline (PBS).
-
Lyse cells on ice with 100-200 µL of ice-old RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signal to the total protein signal for each target.
-
Normalize to a loading control (e.g., β-actin) to ensure equal loading.
Measurement of Global Protein Synthesis Rate by [³H]-Leucine Incorporation
This protocol measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for Western blotting (Section 5.1, step 1).
2. Radiolabeling:
-
During the last 30-60 minutes of the treatment period, replace the medium with fresh medium containing [³H]-Leucine (e.g., 1-5 µCi/mL).
3. Cell Harvest and Protein Precipitation:
-
Aspirate the radiolabeled medium.
-
Wash the cells twice with ice-old PBS.
-
Add 1 mL of ice-old 10% trichloroacetic acid (TCA) to each well to precipitate the proteins.
-
Incubate on ice for 30 minutes.
-
Wash the precipitate twice with 1 mL of ice-old 10% TCA.
-
Wash the precipitate once with 1 mL of 95% ethanol.
-
Allow the precipitate to air dry completely.
4. Solubilization and Scintillation Counting:
-
Solubilize the protein precipitate in 0.5-1 mL of 0.1 M NaOH with 1% SDS by incubating at 37°C for 30 minutes.
-
Transfer a portion of the solubilized protein to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis:
-
Determine the protein concentration of the remaining solubilized protein from each sample using a BCA or similar assay.
-
Normalize the CPM to the protein concentration to get the rate of protein synthesis (CPM/µg protein).
-
Compare the rates between different treatment groups.
Conclusion
Rapamycin's profound and specific effects on the mTORC1 pathway make it an invaluable tool for dissecting the complex regulatory networks that govern cell growth, protein synthesis, and metabolism. Its inhibition of cap-dependent translation and ribosome biogenesis underscores its potent anti-proliferative properties. Furthermore, the intricate metabolic reprogramming induced by rapamycin, including shifts in glycolysis, the pentose phosphate pathway, and mitochondrial and lipid metabolism, highlights the central role of mTORC1 in coordinating cellular bioenergetics. A thorough understanding of these core mechanisms, supported by robust experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of rapamycin and other mTOR inhibitors in a variety of disease contexts. The data and protocols presented in this guide provide a solid foundation for such endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin, 167 studies demonstrate the effects: it really does extend life | Future Prossimo [en.futuroprossimo.it]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. raybiotech.com [raybiotech.com]
- 10. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Ribosome Biogenesis by the Rapamycin-sensitive TOR-signaling Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Regulation of ribosome biogenesis by the rapamycin-sensitive TOR-signaling pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. molbiolcell.org [molbiolcell.org]
- 22. researchgate.net [researchgate.net]
- 23. quora.com [quora.com]
- 24. pnas.org [pnas.org]
- 25. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rapamycin regulates biochemical metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rapamycin increases mitochondrial efficiency by mtDNA-dependent reprogramming of mitochondrial metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapamycin increases oxidative metabolism and enhances metabolic flexibility in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rapamycin transiently induces mitochondrial remodeling to reprogram energy metabolism in old hearts | Aging [aging-us.com]
- 30. The multifaceted role of mTORC1 in the control of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Roles of mTOR Complexes in Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.physiology.org [journals.physiology.org]
The Pivotal Role of FKBP12 in the Mechanism of Action of Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. The biological activity of rapamycin is critically dependent on its interaction with the 12-kDa FK506-binding protein (FKBP12). This technical guide provides an in-depth exploration of the essential role of FKBP12 in mediating rapamycin's function, with a focus on the molecular interactions, signaling pathways, and experimental methodologies used to elucidate this mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction: The FKBP12-Rapamycin Axis
Rapamycin on its own possesses only modest affinity for mTOR.[1] Its potent biological activity is realized through a "gain-of-function" mechanism, wherein it first forms a high-affinity complex with the ubiquitously expressed immunophilin, FKBP12.[2][3] This FKBP12-rapamycin complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[4][5] Understanding the intricacies of this ternary complex formation is fundamental to comprehending the therapeutic effects of rapamycin and its analogs (rapalogs) in various pathological contexts, including cancer and immunosuppression.[6]
The Molecular Mechanism: A Step-by-Step Interaction
The inhibitory action of rapamycin on mTORC1 is a well-orchestrated molecular event:
-
Binding of Rapamycin to FKBP12: Rapamycin binds to the hydrophobic pocket of FKBP12, a peptidyl-prolyl isomerase, though inhibition of its isomerase activity is not the primary mechanism of rapamycin's action.[7] This initial binding event is characterized by a high affinity.
-
Conformational Change and Ternary Complex Formation: The formation of the FKBP12-rapamycin complex creates a composite surface that is recognized by the FRB domain of mTOR.[7] A slight rotation of rapamycin within the FKBP12 binding pocket is necessary to optimally present the FRB-binding face.[7]
-
Inhibition of mTORC1 Kinase Activity: The binding of the FKBP12-rapamycin complex to the FRB domain of mTOR, which is located near the kinase active site, sterically hinders the access of mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[5] This allosteric inhibition disrupts the phosphorylation cascade downstream of mTORC1, ultimately leading to the suppression of protein synthesis and cell cycle progression.[2] It is important to note that while FKBP12 is the primary mediator of rapamycin's effects, other larger FKBPs have been shown to functionally substitute for FKBP12 in mammalian cells.[2][3]
Signaling Pathway of mTORC1 Inhibition by FKBP12-Rapamycin
Caption: The mTORC1 signaling pathway and its inhibition by the FKBP12-rapamycin complex.
Quantitative Data Presentation
The affinity of the interactions between rapamycin, FKBP12, and the FRB domain of mTOR is crucial for the efficacy of rapamycin. The following table summarizes key binding affinity data from the literature.
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
| Rapamycin and FKBP12 | ~0.2 nM | Not Specified | [8] |
| Rapamycin and FRB Domain of mTOR | 26 ± 0.8 µM | Fluorescence Polarization, SPR, NMR | [4][9] |
| FKBP12-Rapamycin Complex and FRB Domain of mTOR | 12 ± 0.8 nM | Fluorescence Polarization, SPR, NMR | [4][9] |
| FKBP12-Rapamycin and 46-kDa FRAP fragment | ~5 nM | Binding Assay | [10] |
| FKBP12-Rapamycin and 20-kDa FRAP fragment | ~5 nM | Binding Assay | [10] |
| FKBP12-Rapamycin and 11-kDa FRAP fragment | ~5 nM | Binding Assay | [10] |
Note: FRAP (FKBP-rapamycin-associated protein) is another name for mTOR.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate FKBP12-mTOR Interaction
This protocol describes the immunoprecipitation of an mTOR complex component to verify its interaction with FKBP12 in the presence of rapamycin.
Caption: Workflow for Co-Immunoprecipitation to detect FKBP12-mTOR interaction.
Methodology:
-
Cell Culture and Treatment: Culture mammalian cells (e.g., HEK293T) to ~80-90% confluency. Treat cells with the desired concentration of rapamycin (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a buffer containing a mild, zwitterionic detergent such as CHAPS (e.g., 0.3% w/v) to preserve the integrity of the mTOR complex.[11] A typical lysis buffer composition is 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors.
-
Pre-clearing Lysate: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against a component of the mTORC1 complex (e.g., anti-mTOR or anti-Raptor) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against FKBP12. An enhanced signal for FKBP12 in the rapamycin-treated sample compared to the control indicates a rapamycin-dependent interaction with the mTOR complex.
In Vitro mTOR Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1 and its inhibition by the FKBP12-rapamycin complex.
Methodology:
-
Immunoprecipitation of mTORC1: Immunoprecipitate mTORC1 from cell lysates as described in the Co-IP protocol (steps 1-6), using an antibody against an mTORC1 component (e.g., HA-Raptor or Myc-mTOR).[12]
-
Preparation of FKBP12-Rapamycin Complex: Incubate purified recombinant FKBP12 with rapamycin in a suitable buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2) for 5-10 minutes at room temperature.[12]
-
Kinase Reaction:
-
Resuspend the mTORC1-bound beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Add the pre-formed FKBP12-rapamycin complex (or vehicle control) to the beads and incubate on ice for 20 minutes.[12]
-
Initiate the kinase reaction by adding a reaction mixture containing ATP (e.g., 500 µM) and a purified mTORC1 substrate, such as recombinant GST-4E-BP1.[12]
-
Incubate the reaction at 30°C for 30-60 minutes with shaking.
-
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting using a phospho-specific antibody. A decrease in substrate phosphorylation in the presence of the FKBP12-rapamycin complex indicates inhibition of mTORC1 kinase activity.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a solution-based technique that can be used to measure the binding affinity between a fluorescently labeled molecule and a larger, unlabeled partner.
Methodology:
-
Reagents:
-
Purified recombinant FKBP12.
-
A fluorescently labeled ligand for FKBP12 (e.g., a fluorescein-conjugated FK506 analog).
-
Unlabeled rapamycin.
-
Purified recombinant FRB domain of mTOR.
-
-
Determining Kd of Rapamycin for FKBP12:
-
In a microplate, add a fixed concentration of the fluorescent ligand and FKBP12.
-
Add increasing concentrations of unlabeled rapamycin.
-
Measure the fluorescence polarization. The displacement of the fluorescent ligand by rapamycin will cause a decrease in polarization.
-
The IC50 value can be determined and converted to a Ki (dissociation constant) value.
-
-
Determining Kd of FKBP12-Rapamycin for FRB:
-
Pre-form the FKBP12-rapamycin complex.
-
In a microplate, add a fixed concentration of a fluorescently labeled component (e.g., fluorescently tagged FRB).
-
Add increasing concentrations of the pre-formed FKBP12-rapamycin complex.
-
Measure the change in fluorescence polarization as the complex binds to the labeled FRB.
-
The data is then fitted to a binding curve to determine the Kd.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Methodology:
-
Immobilization: Immobilize either purified FKBP12 or the FRB domain onto a sensor chip surface.
-
Interaction Analysis:
-
To measure the binding of the FKBP12-rapamycin complex to FRB, flow a solution of pre-formed FKBP12-rapamycin complex over the FRB-immobilized surface at various concentrations.
-
The association and dissociation of the complex are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Quantification of Rapamycin-Induced Autophagy
The inhibition of mTORC1 by the FKBP12-rapamycin complex is a potent inducer of autophagy.
Methodology:
-
LC3-II Western Blotting:
-
Treat cells (e.g., melanoma cell line M14) with varying concentrations of rapamycin for a set time (e.g., 24 hours).[6]
-
Lyse the cells and perform Western blotting for LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II (indicated by a faster migrating band), is a hallmark of autophagy induction. The ratio of LC3-II to a loading control (e.g., GAPDH) is quantified.
-
-
Immunofluorescence for LC3 Puncta:
-
Culture cells on coverslips and treat with rapamycin.
-
Fix and permeabilize the cells.
-
Incubate with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the cells using fluorescence microscopy. The formation of distinct cytoplasmic puncta representing autophagosomes is quantified.[6]
-
-
Electron Microscopy:
-
Treat cells with rapamycin and fix them for transmission electron microscopy.
-
This method allows for the direct visualization of autophagosomes and autolysosomes, providing definitive morphological evidence of autophagy.[6]
-
Conclusion
FKBP12 is an indispensable component in the mechanism of action of rapamycin. The formation of the FKBP12-rapamycin complex is the critical first step that enables the specific and high-affinity binding to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1. This intricate molecular interplay has profound consequences for cellular physiology, regulating fundamental processes such as protein synthesis, cell growth, and autophagy. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development and optimization of rapamycin-based therapeutics. The data and protocols presented herein provide a valuable resource for researchers dedicated to unraveling the complexities of mTOR signaling and its pharmacological modulation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. FKBP12_Rapamycin [collab.its.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Rapamycin and Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway has emerged as a central regulator of cellular senescence. Rapamycin, a macrolide antibiotic and a specific inhibitor of mTOR complex 1 (mTORC1), has garnered significant attention for its ability to modulate senescence and extend lifespan in various model organisms.[1][2][3][4] This technical guide provides an in-depth overview of the impact of rapamycin on cellular senescence, focusing on its mechanism of action, experimental evidence, and detailed protocols for researchers in the field.
The Role of mTOR in Cellular Senescence
The mTOR pathway is a critical signaling hub that integrates intracellular and extracellular cues, such as nutrients and growth factors, to regulate cell growth, proliferation, and metabolism.[5] In the context of cellular senescence, the mTOR pathway, particularly mTORC1, is often hyperactive in senescent cells, contributing to the development and maintenance of the senescent phenotype.[3][6] This sustained mTORC1 activity in non-proliferating senescent cells is a key driver of "geroconversion," the process by which a cell transitions from a state of reversible quiescence to irreversible senescence.[7][8]
Rapamycin exerts its effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits the kinase activity of mTORC1.[9] This inhibition leads to a reduction in the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth. By dampening mTORC1 activity, rapamycin can delay the onset of senescence, reduce the expression of senescence-associated markers, and modulate the pro-inflammatory secretome of senescent cells.[9][10]
Quantitative Impact of Rapamycin on Senescence Markers
The effects of rapamycin on cellular senescence have been quantified across numerous studies. The following tables summarize the key quantitative data on the impact of rapamycin on common senescence markers.
Table 1: Effect of Rapamycin on Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Reduction in SA-β-gal Positive Cells | Reference |
| Mouse Skin Fibroblasts | Hydrogen Peroxide | 250 nM | 24h pre-incubation, post-treatment for 6 days | Significant decrease | [10][11] |
| Human Cardiac Progenitor Cells | Replicative Senescence | Not specified | Prolonged | Attenuated increase | [12] |
| Mesenchymal Stem Cells (MRL/lpr mice) | Systemic Lupus Erythematosus | Not specified | Not specified | Decreased number of positive cells | [13] |
| Rat Kidney Allograft | Transplantation | 1.5 mg/kg/day | 7 days | Significantly reduced | [14][15] |
Table 2: Effect of Rapamycin on p16INK4a and p21CIP1 Expression
| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Change in p16INK4a Expression | Change in p21CIP1 Expression | Reference | |---|---|---|---|---|---| | Mouse Skin Fibroblasts (WT) | Hydrogen Peroxide | 250 nM | 72 hours | Significantly decreased | Significantly decreased |[10] | | Mouse Skin Fibroblasts (Nrf2KO) | Hydrogen Peroxide | 250 nM | 72 hours | No significant effect | No significant effect |[10] | | Rat Kidney Allograft | Transplantation | 1.5 mg/kg/day | 7 days | Significantly diminished | Not specified |[14] |
Table 3: Effect of Rapamycin on the Senescence-Associated Secretory Phenotype (SASP)
| Cell Type | Senescence Inducer | Rapamycin Treatment | Key SASP Factors Modulated | Reference | |---|---|---|---| | Mouse Fibroblasts (WT and Nrf2KO) | Hydrogen Peroxide | 250 nM | Decreased pro-inflammatory cytokines |[10][11] | | Rat Kidney Allograft | Transplantation | 1.5 mg/kg/day | Markedly reduced levels of SASP-related proinflammatory cytokines |[14] | | Human Fibroblasts | Not specified | Not specified | Prevents IL1A translation |[9] |
Signaling Pathways and Experimental Workflows
The mTOR Signaling Pathway in Cellular Senescence
The following diagram illustrates the central role of the mTOR pathway in integrating signals that lead to cellular senescence and how rapamycin intervenes in this process.
Caption: The mTOR signaling pathway in cellular senescence.
Experimental Workflow for Assessing Rapamycin's Effect on Senescence
This diagram outlines a typical experimental workflow to investigate the impact of rapamycin on induced cellular senescence in vitro.
Caption: A typical experimental workflow for studying rapamycin's effects.
Detailed Experimental Protocols
Induction of Cellular Senescence (Stress-Induced)
This protocol describes the induction of premature senescence in cultured cells using hydrogen peroxide (H₂O₂).
-
Cell Seeding: Seed primary cells (e.g., mouse embryonic fibroblasts or human dermal fibroblasts) at a sub-confluent density in appropriate culture vessels and allow them to adhere overnight.
-
H₂O₂ Treatment: Prepare a fresh solution of H₂O₂ in serum-free culture medium. A typical concentration is 150 µM, but this should be optimized for the specific cell type.
-
Incubation: Remove the growth medium from the cells, wash once with PBS, and then add the H₂O₂-containing medium. Incubate for 2 hours at 37°C in a CO₂ incubator.[10]
-
Recovery: After the incubation period, remove the H₂O₂-containing medium, wash the cells twice with PBS, and then add complete growth medium.
-
Senescence Development: Culture the cells for 3-6 days to allow for the development of the senescent phenotype before proceeding with rapamycin treatment and subsequent analyses.
Rapamycin Treatment
This protocol outlines the treatment of cultured senescent cells with rapamycin.
-
Stock Solution: Prepare a stock solution of rapamycin (e.g., 1 mM) in a suitable solvent such as DMSO and store at -20°C.
-
Working Solution: On the day of the experiment, dilute the rapamycin stock solution in complete culture medium to the desired final concentration (e.g., 250 nM).[10] Prepare a vehicle control medium containing the same concentration of DMSO.
-
Treatment: For pre-treatment experiments, add the rapamycin-containing medium to the cells 24 hours before inducing senescence.[10] For post-treatment, add the rapamycin-containing medium after senescence induction.
-
Incubation: Incubate the cells with rapamycin or vehicle control for the desired duration, which can range from 24 hours to several days depending on the experimental endpoint.[10]
-
Medium Change: Refresh the medium with rapamycin or vehicle control every 2-3 days for longer-term experiments.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol provides a method for detecting SA-β-gal activity, a widely used biomarker for senescent cells.[16][17][18]
-
Cell Preparation: Wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 3-5 minutes at room temperature.[17] Do not overfix, as this can inhibit enzyme activity.
-
Washing: Wash the cells three times with PBS.
-
Staining Solution Preparation: Prepare the SA-β-gal staining solution containing:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Staining: Add the staining solution to the cells and incubate at 37°C without CO₂. The absence of CO₂ is crucial to maintain the pH of the staining buffer.[2][17]
-
Visualization: Monitor the development of a blue color in the cytoplasm of senescent cells under a bright-field microscope. Staining can be visible within 2-4 hours, but optimal staining is typically achieved after 12-16 hours.[17]
-
Quantification: Count the number of blue-stained (positive) cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-gal positive cells.
Conclusion and Future Directions
Rapamycin's ability to modulate cellular senescence through the inhibition of the mTOR pathway presents a promising avenue for therapeutic interventions in aging and age-related diseases. The data clearly indicate that rapamycin can effectively reduce the burden of senescent cells and their pro-inflammatory secretome. However, the long-term effects and optimal dosing strategies for rapamycin in a clinical setting are still under investigation.[19] Future research should focus on elucidating the context-dependent effects of rapamycin on different cell types and tissues, as well as exploring the potential of combination therapies that target multiple pathways involved in senescence. The development of more specific mTOR inhibitors and "rapalogs" may also offer improved therapeutic windows with fewer side effects. This guide provides a foundational understanding and practical protocols for researchers to further explore the intricate relationship between rapamycin, mTOR signaling, and cellular senescence.
References
- 1. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 2. telomer.com.tr [telomer.com.tr]
- 3. mTOR Signaling from Cellular Senescence to Organismal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling from Cellular Senescence to Organismal Aging [aginganddisease.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Cell senescence, rapamycin and hyperfunction theory of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin, proliferation and geroconversion to senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell senescence, rapamycin and hyperfunction theory of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition | Aging [aging-us.com]
- 10. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin reverses the senescent phenotype and improves immuno-regulation of mesenchymal stem cells from MRL/lpr mice and systemic lupus erythematosus patients through inhibition of the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mTOR inhibitor Rapamycin protects from premature cellular senescence early after experimental kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mTOR inhibitor Rapamycin protects from premature cellular senescence early after experimental kidney transplantation | PLOS One [journals.plos.org]
- 16. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 17. buckinstitute.org [buckinstitute.org]
- 18. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gethealthspan.com [gethealthspan.com]
Rapamycin in Aging and Longevity Research: A Technical Guide
Abstract Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cellular growth, proliferation, and metabolism.[1] The inhibition of the mTOR signaling pathway by rapamycin has emerged as one of the most robust and reproducible interventions to extend lifespan and improve healthspan in a variety of model organisms, from yeast to mammals.[1][2] This technical guide provides an in-depth overview of rapamycin's application in aging and longevity research. It details the core mTOR signaling pathway, presents quantitative data on lifespan and healthspan extension, outlines key experimental protocols for preclinical studies, and discusses various dosing strategies. This document is intended for researchers, scientists, and drug development professionals working to understand and target the mechanisms of aging.
The mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that forms two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] These complexes act as central hubs, integrating signals from nutrients, growth factors, and cellular energy status to regulate key cellular processes.[5][6]
-
mTORC1: Is acutely sensitive to rapamycin and plays a primary role in promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1][3] Its activity is linked to aging, and its inhibition is associated with longevity.[7]
-
mTORC2: Is generally less sensitive to acute rapamycin treatment but can be inhibited by chronic administration.[3][8] It is involved in regulating cell survival, metabolism, and cytoskeletal organization.[6] Inhibition of mTORC2 has been linked to some of the negative metabolic side effects of long-term rapamycin use, such as insulin (B600854) resistance.[8][9]
Rapamycin's primary mechanism in longevity is the inhibition of mTORC1.[3] It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits the mTOR kinase in the mTORC1 complex.[6][7]
Quantitative Effects of Rapamycin on Lifespan and Healthspan
Rapamycin is the most validated pharmacological agent for extending lifespan in mice.[4] Its effects have been demonstrated across multiple species and under various treatment regimens.
Lifespan Extension in Preclinical Models
Studies have consistently shown that rapamycin extends both the median and maximum lifespan in mice, even when treatment is initiated late in life.[2][10][11]
| Model Organism/Strain | Dose | Treatment Start Age | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Sex | Reference |
| Genetically Heterogeneous Mice | 14 ppm (in diet) | 9 months | 10% | 16% | Male | [2][10] |
| Genetically Heterogeneous Mice | 14 ppm (in diet) | 9 months | 18% | 13% | Female | [2][10] |
| Genetically Heterogeneous Mice | 14 ppm (in diet) | 20 months | 9% | N/A | Male | [2][10][11] |
| Genetically Heterogeneous Mice | 14 ppm (in diet) | 20 months | 14% | N/A | Female | [2][10][11] |
| Genetically Heterogeneous Mice | 42 ppm (in diet) | 20 months | 23% | N/A | Male | [12] |
| Genetically Heterogeneous Mice | 42 ppm (in diet) | 20 months | 26% | N/A | Female | [12] |
| C57BL/6J Mice (Female) | 2 mg/kg (IP, every 5 days) | 20 months | Significant extension | Significant extension | Female | [13][14] |
| C57BL/6 Mice (Male) | 8 mg/kg/day (IP, 3 months) | 20 months | Up to 60% increase in life expectancy | N/A | Male | [15] |
Healthspan Improvements
Beyond extending lifespan, rapamycin improves various aspects of healthspan, delaying the onset of age-related pathologies.[16]
| Healthspan Metric | Model Organism/Strain | Key Finding | Reference |
| Neuromuscular Coordination | nfκb1-/- Mice | Improved performance in old age. | [16] |
| Long-term Memory | nfκb1-/- Mice | Improved performance in old age. | [16] |
| Frailty | nfκb1-/- Mice | Reduced frailty index. | [16] |
| Cancer Incidence | Genetically Heterogeneous Mice | Delayed onset of lethal neoplasia. | [12] |
| Autophagy Biomarkers | Elderly C57BL Mice | Significantly enhanced autophagy. | [17][18] |
| Klotho Protein Expression | Elderly C57BL Mice | Elevated expression of the anti-aging protein Klotho. | [17][18] |
Human Clinical Trial Data
Human studies on rapamycin for aging are still in early stages, but some trials have shown promising results, particularly regarding immune function and other health metrics.[19][20] The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) trial is a key study in this area.[21]
| Study/Trial | Dose | Duration | Key Findings | Reference |
| PEARL Trial | 5 mg/week & 10 mg/week | 48 weeks | 10 mg group: 4.5% gain in lean tissue mass (females); 1.4% gain in bone mineral content (males). Improved social functioning and reduced pain scores. | [21][22][23] |
| Mannick et al. (2014) | Low-dose everolimus (B549166) (rapalog) | 6 weeks | Improved immune response to influenza vaccine in older adults. | [9][15] |
| Small trial in older adults | 1 mg/day | 8 weeks | No significant metabolic benefits; some increase in triglycerides observed. | [19] |
Experimental Protocols for Preclinical Rapamycin Studies
Reproducibility in rapamycin research relies on standardized and detailed experimental protocols. The following sections outline methodologies for key assays used in preclinical longevity studies.
Protocol 1: Lifespan and Survival Analysis
This protocol is designed to determine the effect of rapamycin on the median and maximum lifespan of mice.[1]
-
Animal Model and Housing: Utilize a specific mouse strain (e.g., C57BL/6J or genetically heterogeneous UM-HET3 mice). House animals in a controlled environment with ad libitum access to food and water.
-
Cohort and Treatment: Randomly assign mice of a specified age (e.g., 20 months) to either a control (vehicle) or rapamycin-treated group. Administer rapamycin via the chosen method (e.g., encapsulated in diet, intraperitoneal injection).[1]
-
Monitoring: Monitor mice daily for general health and signs of morbidity. Record body weight regularly (e.g., weekly).
-
Endpoint Determination: The date of natural death is recorded for each mouse. Moribund mice (e.g., unable to reach food/water, severe weight loss) should be humanely euthanized, with the date of euthanasia recorded as the date of death.[1]
-
Data Analysis: Generate survival curves using the Kaplan-Meier method. Determine the statistical significance between groups using the log-rank test.[1]
Protocol 2: Assessment of mTORC1 Signaling by Western Blot
This protocol assesses the inhibition of mTORC1 signaling in tissues by measuring the phosphorylation of its downstream target, S6K1.[1]
-
Tissue Collection: Euthanize mice and rapidly dissect tissues of interest (e.g., liver, muscle). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Lysis: Homogenize frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant (protein lysate).[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1.
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Apply an enhanced chemiluminescent (ECL) substrate and visualize protein bands using a digital imaging system. Quantify band intensities and normalize the abundance of p-S6K1 to total S6K1.[1] A decrease in this ratio in rapamycin-treated animals indicates mTORC1 inhibition.
Protocol 3: Healthspan Assessment
These protocols measure functional aspects of health that decline with age.
-
Grip Strength Test:
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure: Allow the mouse to grasp the grid with its forelimbs. Gently pull the mouse backward by the tail in a horizontal plane until it releases the grid.
-
Data Collection: The meter records the peak force exerted. Perform 3-5 consecutive trials and record the average or maximum peak force.[1]
-
-
Rotarod Test:
-
Apparatus: An automated, multi-lane rotarod device.
-
Acclimation: Acclimate mice to the apparatus on a stationary or slowly rotating rod before testing.
-
Testing: Place the mouse on the rod rotating at a low speed. Gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Conduct 3 trials with a sufficient inter-trial interval (e.g., at least 15 minutes).[1]
-
Dosing Strategies and Considerations
The choice of dosing regimen is critical for maximizing the pro-longevity benefits of rapamycin while minimizing adverse side effects.[1] Research suggests that intermittent or transient dosing may offer a better safety profile than chronic daily administration.[13][14][15]
-
Chronic Dosing: Continuous administration, often through dietary encapsulation, has been used in many foundational mouse studies and is effective at extending lifespan.[4] However, it is also associated with side effects like impaired glucose homeostasis and immune modulation.[14][24]
-
Intermittent Dosing: Regimens such as once-weekly or every-five-days administration aim to inhibit mTORC1 while allowing for a "washout" period to minimize the inhibition of mTORC2 and associated side effects.[13][14] This approach has been shown to extend lifespan in mice and is the most common strategy being explored in human anti-aging trials.[13][25][26]
-
Transient Dosing: Short-term treatment (e.g., for 3 months) in middle-aged mice has been shown to have persistent, long-lasting effects, significantly increasing life expectancy and improving healthspan.[15] This suggests that continuous lifelong treatment may not be necessary to achieve substantial benefits.
Rapalogs and Future Directions
To overcome some of the limitations of rapamycin, such as poor bioavailability and side effects, derivatives known as "rapalogs" have been developed.[2][10][27] These include everolimus and temsirolimus, which have improved pharmacokinetic properties.[10]
The future of rapamycin research in aging will focus on:
-
Optimizing Dosing: Conducting more extensive dose-response studies in both animals and humans to identify the optimal regimens for maximizing healthspan with minimal side effects.[4][28]
-
Human Clinical Trials: There is an urgent need for larger, well-designed, long-term human trials to conclusively determine the efficacy and safety of rapamycin and rapalogs as geroprotective agents.[19][20]
-
Targeted Inhibition: Developing new inhibitors that are highly specific for mTORC1 to avoid the off-target effects associated with mTORC2 inhibition.[2][10]
-
Combination Therapies: Investigating the synergistic effects of combining rapamycin with other promising anti-aging interventions, such as metformin.[29]
Conclusion
Rapamycin stands as a cornerstone of geroscience, providing compelling evidence that the aging process is pharmacologically malleable. Its mechanism of action through the inhibition of the mTORC1 pathway is well-established, and its ability to extend lifespan and improve healthspan in preclinical models is unparalleled.[1][26] However, the translation of these findings to humans requires careful consideration of dosing strategies to balance the profound benefits with potential side effects.[9] Continued research into optimal dosing, long-term human trials, and the development of next-generation mTOR inhibitors will be critical to realizing the full potential of targeting this fundamental aging pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 11. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin improves healthspan but not inflammaging in nfκb1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti-aging klotho protein in elderly mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newatlas.com [newatlas.com]
- 20. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 21. First Results from the PEARL Trial of Rapamycin – Fight Aging! [fightaging.org]
- 22. worldhealth.net [worldhealth.net]
- 23. Anti-Aging Drug Rapamycin Increases Muscle and Reduces Pain: New Results [nad.com]
- 24. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapamycin Dosage Guide for Anti-Aging and Rejuvenation [getheally.com]
- 26. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. From rapalogs to anti-aging formula - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Rapamycin's Potential in Cancer Research: A Technical Guide
Introduction
Rapamycin (B549165), a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus, has garnered significant attention in oncology for its potent anti-proliferative properties.[1] Initially developed as an antifungal and later as an immunosuppressant for organ transplant recipients, its mechanism of action has made it a cornerstone for the development of targeted cancer therapies.[2][3] This technical guide provides an in-depth exploration of rapamycin's role in cancer research, focusing on its molecular mechanism, preclinical efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal anti-cancer agent.
The primary molecular target of rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][4] The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a critical target for therapeutic intervention.[3][5] Rapamycin and its analogues, often referred to as "rapalogs," exert their anti-tumor effects by modulating this crucial pathway.[4]
Core Mechanism of Action: The mTOR Signaling Pathway
The mTOR kinase is a component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] These complexes integrate signals from various upstream stimuli, such as growth factors, nutrients, and cellular energy levels, to control fundamental cellular processes.[5]
-
mTORC1: This complex is sensitive to rapamycin and plays a primary role in regulating protein synthesis, cell growth, and autophagy.[2][5] It is activated by growth factors through the PI3K/AKT pathway and by amino acids.[6]
-
mTORC2: Generally considered rapamycin-insensitive, although prolonged treatment can inhibit its assembly and function in some cell types.[2][7] mTORC2 is primarily involved in cell survival and cytoskeletal organization through the phosphorylation of AKT.[8]
Rapamycin's anti-cancer effects are primarily mediated through the allosteric inhibition of mTORC1.[4] It first forms an intracellular complex with the FK506-binding protein 12 (FKBP12).[5][9] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which prevents the kinase from interacting with its downstream substrates.[1][9]
The key downstream consequences of mTORC1 inhibition by rapamycin include:
-
Inhibition of Protein Synthesis: mTORC1 inhibition leads to the dephosphorylation and inactivation of its two main effectors: p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] This action suppresses the translation of key mRNAs involved in cell proliferation and growth, effectively halting protein synthesis.[9]
-
Cell Cycle Arrest: By inhibiting the synthesis of proteins crucial for cell cycle progression, such as cyclin D1, rapamycin potently arrests cells in the G1 phase of the cell cycle.[5][10][11]
-
Induction of Autophagy and Apoptosis: mTORC1 is a negative regulator of autophagy. Its inhibition by rapamycin can induce this cellular recycling process, which can lead to cancer cell death.[5][11][12] In some contexts, rapamycin can also promote apoptosis, or programmed cell death.[13]
-
Anti-Angiogenic Effects: Rapamycin can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis. It achieves this by reducing the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF).[5][14]
Quantitative Data Presentation
The efficacy of rapamycin varies significantly across different cancer types and cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of Rapamycin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Citation |
| HCT-116 | Colorectal Cancer | CCK-8 Cell Viability | 1.38 nM | [15] |
| A549 | Lung Cancer | Cytotoxicity Assay | 32.99 µg/mL | [12] |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | 66.72 µg/mL | [12] |
| 9L | Gliosarcoma | Proliferation Assay | 34% growth inhibition at 0.01 µg/mL | [16] |
| 22RV1 | Prostate Cancer | Cell Viability | More sensitive than other prostate lines | [17] |
| DU145 | Prostate Cancer | Cell Viability | Least sensitive among tested prostate lines | [17] |
| UNESP-CM1 | Canine Mammary Tumor | MTT Assay | ~10 µM | [18] |
| UNESP-MM1 | Canine Mammary Metastasis | MTT Assay | ~4 µM | [18] |
Table 2: In Vivo Efficacy of Rapamycin in Animal Models
| Animal Model | Cancer Type | Rapamycin Dose | Outcome | Citation |
| Mouse Xenograft | Ductal Carcinoma In situ | 3.0 or 12.0 mg/kg | 80% smaller tumor size vs. control | [19] |
| Transgenic Mice (K14E6/E7) | Anal Carcinoma | Not specified | Reduced tumor growth | [20] |
| Nude Mice Orthotopic | Neuroblastoma | 1.5 mg/kg | Significant tumor growth inhibition | [21] |
| Mouse Model | B-cell Lymphoma | Not specified | Complete remission when combined with doxorubicin (B1662922) | [22] |
| Mouse Model | Breast Cancer | Not specified | Tumors shrunk or vanished when combined with dasatinib | [23] |
Experimental Protocols
Standardized protocols are essential for evaluating the anti-cancer effects of rapamycin. Below are detailed methodologies for key in vitro and in vivo experiments.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of rapamycin on cancer cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium. Remove the existing medium and add 100 µL of the rapamycin dilutions to the wells. Include a vehicle control (medium with DMSO) and an untreated control.[4]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of rapamycin that inhibits cell growth by 50%).
Protocol 2: Western Blotting for mTOR Pathway Analysis
This protocol is used to determine the effect of rapamycin on the phosphorylation status of key mTOR pathway proteins.[4]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[4]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.[4]
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating rapamycin's anti-tumor activity in a mouse xenograft model.[24][25]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., 1 x 10⁶ cells per mouse) mixed with Matrigel[25]
-
Rapamycin formulated for injection (e.g., dissolved in DMSO and diluted in 5% Tween 80)[24]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.[25]
-
Tumor Growth Monitoring: Monitor tumor growth daily. Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[25]
-
Treatment Administration: Administer rapamycin (e.g., 1.5 - 5 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 5 days a week).[21][24]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth curves between the rapamycin-treated and control groups to determine efficacy.
Mechanisms of Resistance and Future Directions
Despite its promise, the clinical efficacy of rapamycin monotherapy has been modest in many cancers due to intrinsic and acquired resistance.[26][27] Key mechanisms of resistance include:
-
Feedback Loop Activation: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of the pro-survival PI3K/AKT pathway, which can counteract the anti-proliferative effects of rapamycin.[7][9]
-
Genetic Mutations: Mutations in mTOR or FKBP12 can prevent the formation of the inhibitory rapamycin-FKBP12 complex.[10][26]
-
Downstream Effector Alterations: Changes in the expression or regulation of downstream proteins like S6K1, 4E-BP1, and c-myc can also confer resistance.[26][28]
To overcome these challenges, current research is focused on:
-
Combination Therapies: Combining rapamycin or rapalogs with other agents is a promising strategy.[29] Studies have shown synergistic effects when rapamycin is combined with cytotoxic chemotherapies like doxorubicin or other targeted drugs like the SFK inhibitor dasatinib.[22][23]
-
Next-Generation mTOR Inhibitors: The development of ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2 is an active area of research. These dual inhibitors may offer a more comprehensive blockade of the mTOR pathway and overcome some of the resistance mechanisms associated with rapalogs.[2]
Rapamycin has been instrumental in validating the mTOR pathway as a legitimate target in oncology. Its well-defined mechanism of action and extensive preclinical data have paved the way for FDA-approved analogs like everolimus (B549166) and temsirolimus.[30] While challenges related to resistance remain, ongoing research into rational combination therapies and the development of next-generation inhibitors continues to expand the therapeutic potential of targeting mTOR. A thorough understanding of the technical aspects of rapamycin's function and evaluation is critical for drug development professionals aiming to leverage this pathway for future cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]
- 10. Mechanisms of resistance to rapamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gethealthspan.com [gethealthspan.com]
- 14. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Synergy of Rapamycin Combined With Methioninase on Cancer Cells Compared to Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Rapamycin Inhibits Anal Carcinogenesis in Two Preclinical Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combination therapy drives cancer into remission | Cold Spring Harbor Laboratory [cshl.edu]
- 23. New drug combination shows promise as powerful treatment for breast cancer | CWRU Newsroom | Case Western Reserve University [case.edu]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Mammalian Target of Rapamycin Inhibitors Induce Tumor Cell Apoptosis In Vivo Primarily by Inhibiting VEGF Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Toward rapamycin analog (rapalog)-based precision cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Studies on the mechanism of resistance to rapamycin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Improved Treatment Outcomes by Using Patient Specific Drug Combinations in Mammalian Target of Rapamycin Activated Advanced Metastatic Cancers [frontiersin.org]
- 30. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Rapamycin on Immune Function in Older Adults: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immunosenescence, the age-associated decline in immune function, contributes to an increased susceptibility to infections and a diminished response to vaccination in older adults. The mechanistic target of rapamycin (B549165) (mTOR) pathway is a key regulator of cellular metabolism and aging. Inhibition of mTOR signaling by rapamycin and its analogs (rapalogs) has emerged as a promising strategy to rejuvenate the aging immune system. This technical guide provides an in-depth analysis of the effects of rapamycin on immune function in older adults, with a focus on quantitative data from key clinical trials, detailed experimental protocols, and the underlying molecular pathways.
Introduction: The Challenge of Immunosenescence
The aging of the immune system is characterized by a constellation of changes, including a decline in the production of naive T and B lymphocytes, an accumulation of memory T cells with exhausted phenotypes, and a state of chronic low-grade inflammation termed "inflammaging."[1][2] These alterations collectively lead to a compromised ability to combat new pathogens and mount effective responses to vaccines, such as the seasonal influenza vaccine.[1][3] Consequently, older adults suffer from a higher incidence and severity of infectious diseases, including respiratory tract infections (RTIs).[4][5]
The mTOR signaling pathway plays a central role in cellular growth, proliferation, and survival.[2] Growing evidence suggests that mTOR activity increases with age, contributing to various age-related pathologies, including immunosenescence.[2] Rapamycin, a macrolide antibiotic, and its analogs are potent and specific inhibitors of the mTOR complex 1 (mTORC1).[2][6] By targeting this pathway, rapalogs have been shown to extend lifespan and improve healthspan in various model organisms.[1][2][7] In recent years, a growing body of clinical research has focused on the potential of mTOR inhibitors to counteract immunosenescence in humans.
The mTOR Signaling Pathway in Immunity and Aging
The mTOR protein is the catalytic subunit of two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 is sensitive to rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, cell growth, and metabolism. In the context of the immune system, mTORC1 is crucial for T cell differentiation and function. However, chronic mTORC1 hyperactivation, as observed in aging, can lead to the exhaustion of T cells and a decline in their proliferative capacity.
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. mTOR modulates the antibody response to provide cross-protective immunity to lethal influenza infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-ageing drug rapamycin improves immune function through endolysosomes [mpg.de]
Foundational Studies on Rapamycin and Lifespan Extension in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on rapamycin's effects on lifespan extension in mice. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the core findings, experimental methodologies, and underlying molecular pathways.
Introduction
Rapamycin (B549165), a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] The discovery of rapamycin's ability to extend the lifespan of evolutionarily diverse organisms, from yeast to mammals, has positioned it as a cornerstone of geroscience research. Seminal studies in mice have been particularly influential, demonstrating that pharmacological inhibition of the mTOR pathway can significantly increase both median and maximal lifespan, even when administered late in life.[2][3][4][5] This guide synthesizes the key quantitative data from these foundational studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key foundational studies on rapamycin and lifespan extension in mice.
Table 1: Lifespan Extension in Genetically Heterogeneous UM-HET3 Mice
| Study (Year) | Sex | Age at Treatment Start (days) | Rapamycin Dose | Administration Route | Median Lifespan Increase (%) | Maximal Lifespan (90th percentile) Increase (%) |
| Harrison et al. (2009)[2][3] | Male | 600 | 14 ppm in diet (~2.24 mg/kg/day)[6] | Oral (encapsulated) | 9 | 9 |
| Female | 600 | 14 ppm in diet (~2.24 mg/kg/day)[6] | Oral (encapsulated) | 14 | 14 | |
| Male | 270 | 14 ppm in diet (~2.24 mg/kg/day)[6] | Oral (encapsulated) | Significant increase (interim analysis) | Not reported | |
| Female | 270 | 14 ppm in diet (~2.24 mg/kg/day)[6] | Oral (encapsulated) | Significant increase (interim analysis) | Not reported | |
| Miller et al. (2014)[7][8] | Male | 270 | 4.7 ppm in diet | Oral (encapsulated) | Not significant | Not significant |
| 14 ppm in diet | 23 | 8 | ||||
| 42 ppm in diet | 23 | 8 | ||||
| Female | 270 | 4.7 ppm in diet | Oral (encapsulated) | 15 | 11 | |
| 14 ppm in diet | 26 | 11 | ||||
| 42 ppm in diet | 26 | 11 |
Table 2: Lifespan Extension in C57BL/6 Mice
| Study (Year) | Sex | Age at Treatment Start (months) | Rapamycin Dose | Administration Route | Median Lifespan Increase (%) | Notes |
| Bitto et al. (2016)[9][10][11][12][13] | Male | 20 | 8 mg/kg/day for 3 months | Intraperitoneal injection | Increase up to 60% (post-treatment life expectancy) | Transient treatment showed persistent effects. |
| Female | 20 | 8 mg/kg/day for 3 months | Intraperitoneal injection | No significant increase | Associated with a shift in cancer prevalence. | |
| Male & Female | 20 | 126 ppm in diet for 3 months | Oral (encapsulated) | ~50% (post-treatment life expectancy) | ||
| Neff et al. (2013)[14][15][16] | Male | 4, 13, or 25 | 14 ppm in diet | Oral (encapsulated) | Extended lifespan | Ameliorated a subset of aging phenotypes. |
Signaling Pathways
Rapamycin's primary mechanism of action is the inhibition of the mTOR signaling pathway, specifically mTOR Complex 1 (mTORC1). This pathway is a central regulator of cellular processes that are intrinsically linked to aging.
Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and the inhibitory action of rapamycin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational studies of rapamycin and lifespan extension in mice.
Drug Administration
Oral Administration via Encapsulated Diet:
This is the most common method for long-term rapamycin administration in lifespan studies to improve bioavailability.[5]
-
Materials:
-
Standard mouse chow (e.g., Purina 5LG6)
-
Encapsulated rapamycin (e.g., from Emtora Biosciences)
-
Eudragit (control encapsulation material)
-
Food grinder/mixer
-
Pellet maker (optional)
-
Vacuum sealer
-
-
Protocol:
-
Calculate the required amount of encapsulated rapamycin based on the desired final concentration in the diet (e.g., 14 ppm) and the percentage of active drug in the encapsulated formulation.[6]
-
Prepare a control diet by adding an equivalent weight of Eudragit to a separate batch of chow.[6]
-
Grind 1.0 kg of standard food pellets into a powder and place it in a mixer.[6]
-
Add the calculated amount of encapsulated rapamycin or Eudragit to the powdered chow and mix thoroughly.[6]
-
Prepare a 1% agar solution by dissolving 3g of agar in 300ml of water and heating it until the agar is fully dissolved.[6]
-
Allow the agar solution to cool to a safe handling temperature.[6]
-
Slowly add the warm agar solution and an additional 200 ml of water to the powdered chow mixture while the mixer is running.[6]
-
Mix for an additional 2 minutes until a homogenous dough is formed.[6]
-
Form the dough into pellets.
-
Package the prepared food in airtight, vacuum-sealed bags, label clearly, and store at -20°C to prevent degradation.[6]
-
Provide fresh food to the mice weekly.[6]
-
Intraperitoneal (IP) Injection:
Used for shorter-term studies or when precise, intermittent dosing is required.
-
Materials:
-
Rapamycin powder
-
Vehicle solution (e.g., 5% PEG400, 5% Tween 80 in sterile water)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
-
-
Protocol:
-
Prepare a stock solution of rapamycin (e.g., 50 mg/ml in 100% ethanol).[17]
-
Prepare the vehicle solution of 10% PEG400 and 10% Tween 80 in sterile water.[17]
-
To prepare the final injection solution (e.g., 1 mg/ml), mix equal volumes of the 10% PEG400 and 10% Tween 80 solutions, and then add the appropriate volume of the rapamycin stock solution.[17]
-
Filter the final solution through a 0.22 µm sterile filter.[17]
-
Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., 8 mg/kg).
-
Administer the injection intraperitoneally using appropriate animal handling and sterile techniques.
-
Lifespan and Healthspan Monitoring
A typical experimental workflow for a lifespan study is depicted below.
References
- 1. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Rapamycin fed late in life extends lifespan in genetically heterogeneo" by D E. Harrison, R Strong et al. [mouseion.jax.org]
- 5. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulated Rapamycin Feeding Protocol [bio-protocol.org]
- 7. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 10. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice [agris.fao.org]
- 12. hormone-zone.com [hormone-zone.com]
- 13. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Rapamycin extends murine lifespan but has limited effects on aging [jci.org]
- 15. Rapamycin extends murine lifespan but has limited effects on aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapamycin extends murine lifespan but has limited effects on aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Rapamycin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of rapamycin (B549165) in in vivo studies, with a focus on dosage, administration, and relevant experimental protocols.
Introduction to Rapamycin
Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[1] The mTOR protein is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It integrates signals from various upstream pathways, including growth factors (like insulin), nutrients (amino acids), and cellular energy status.[3][4] Rapamycin exerts its effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits the mTOR Complex 1 (mTORC1).[1] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making rapamycin a valuable tool for in vivo research in these areas.[2][3]
Rapamycin Dosage and Administration for In Vivo Studies
The optimal dosage and administration route for rapamycin in in vivo studies can vary significantly depending on the animal model, the research question, and the desired therapeutic effect. The following tables summarize common dosage ranges and administration methods for mice and rats.
Dosage and Administration in Mice
| Administration Route | Dosage Range (mg/kg/day) | Dosing Frequency | Vehicle/Formulation | Notes |
| Intraperitoneal (IP) Injection | 1 - 8 mg/kg/day | Daily | 2% Carboxymethylcellulose[1] | A common route for achieving systemic exposure. Higher doses can lead to greater serum levels.[5] |
| Oral Gavage (PO) | 2 - 8 mg/kg/day | Daily | Oral solution, often in 0.2% carboxymethyl cellulose[6] | Oral bioavailability is lower than parenteral routes due to first-pass metabolism.[7][8] |
| Subcutaneous (SC) Injection | 1 mg/kg/day | Daily or every 3 days | 0.2% Carboxymethylcellulose or polymersomes[6] | Can provide sustained release and may alter biodistribution compared to other routes.[6][9] |
| Dietary Admixture | 14 ppm (parts per million) in feed | Continuous | Encapsulated rapamycin mixed in feed | Provides chronic, low-dose exposure.[10] |
Dosage and Administration in Rats
| Administration Route | Dosage Range (mg/kg/day) | Dosing Frequency | Vehicle/Formulation | Notes |
| Intraperitoneal (IP) Injection | 1.5 mg/kg/day | Daily | - | Used in toxicity and combination studies.[11] |
| Oral Gavage (PO) | 0.4 - 1.6 mg/kg/day | Daily | - | Demonstrates dose-dependent increases in tissue concentrations.[12] |
| Intravenous (IV) Infusion | 0.04 - 0.4 mg/kg/day | Continuous | - | Provides consistent blood concentrations.[12] |
| Intranasal Administration | 0.04 mg/kg | Single dose | - | Can enhance brain delivery by bypassing the blood-brain barrier.[13] |
Experimental Protocols
Preparation of Rapamycin for Intraperitoneal Injection
This protocol describes the preparation of a rapamycin suspension for intraperitoneal injection in mice.
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Carboxymethylcellulose (CMC)
-
Sterile phosphate-buffered saline (PBS) or water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of rapamycin powder.
-
Dissolve the rapamycin in a small volume of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of rapamycin in 100 µL of DMSO. Ensure it is fully dissolved by vortexing.
-
-
Vehicle Preparation:
-
Prepare a 2% (w/v) solution of carboxymethylcellulose in sterile PBS or water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
-
Final Formulation:
-
Add the rapamycin stock solution to the CMC vehicle. The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
-
Vortex the mixture vigorously to create a uniform suspension. Sonication can be used to further disperse the rapamycin particles.
-
The final concentration should be calculated based on the desired dosage and the injection volume (e.g., 100 µL per 20 g mouse).
-
Administration of Rapamycin via Oral Gavage
This protocol outlines the procedure for administering rapamycin to mice or rats using oral gavage.
Materials:
-
Prepared rapamycin formulation (as described above or a commercially available oral solution)
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Animal Handling: Gently restrain the animal. For mice, scruffing the neck is a common method.
-
Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Administration: Slowly depress the syringe plunger to deliver the rapamycin solution.
-
Post-Administration: Carefully remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.
Signaling Pathway and Experimental Workflow
The mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a central kinase that exists in two distinct complexes, mTORC1 and mTORC2.[3][14] Rapamycin primarily inhibits mTORC1.[3] The following diagram illustrates the key components of the mTOR signaling pathway and the point of inhibition by rapamycin.
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin on mTORC1.
Experimental Workflow for an In Vivo Rapamycin Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of rapamycin.
Caption: A generalized experimental workflow for an in vivo study using rapamycin.
Pharmacokinetic Considerations
The pharmacokinetic profile of rapamycin is highly dependent on the route of administration.
| Parameter | Oral (PO) | Intravenous (IV) | Subcutaneous (SC) | Intranasal |
| Bioavailability | Low (~14-27% in humans)[1] | 100% | Higher than oral | Potentially high for brain delivery[13] |
| Time to Peak Concentration (Tmax) | ~1-2 hours[1] | Immediate | Slower, sustained release[6] | Rapid absorption to the brain[13] |
| Distribution | Wide tissue distribution[7] | Wide tissue distribution | Can be targeted to lymph nodes with nanocarriers[6] | Direct nose-to-brain pathway[13] |
| Metabolism | Extensive first-pass metabolism in the liver and intestine[1] | Bypasses first-pass metabolism | Bypasses first-pass metabolism | Bypasses first-pass metabolism |
| Elimination Half-life | ~62 hours in humans[1] | ~62 hours in humans[1] | - | - |
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for rapamycin's solubility and stability. DMSO is a common solvent, but its concentration should be minimized. Formulations using lipids or encapsulating agents can improve bioavailability.
-
Stability: Rapamycin solutions should be prepared fresh and protected from light.
-
Toxicity: High doses or chronic administration of rapamycin can lead to side effects, including metabolic changes and immunosuppression.[15] Careful monitoring of animal health is essential.
-
Animal Models: The choice of animal model (species, strain, age, sex) can influence the response to rapamycin.[10]
By carefully considering these factors and utilizing the provided protocols and data, researchers can design and execute robust in vivo studies to investigate the therapeutic potential of rapamycin.
References
- 1. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. novapublishers.com [novapublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin Method of Delivery, Considerations - Rapamycin Longevity News [rapamycin.news]
- 8. Enhanced cellular uptake and in vivo pharmacokinetics of rapamycin-loaded cubic phase nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution of sirolimus in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Rapamycin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival. It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). Due to its central role in cellular signaling, rapamycin is widely utilized in cell culture experiments to study fundamental processes such as autophagy, cell cycle progression, and apoptosis.
This document provides detailed protocols for the preparation and use of rapamycin in cell culture applications, ensuring reproducibility and accuracy in experimental outcomes.
Data Presentation
Table 1: Physicochemical Properties and Storage of Rapamycin
| Parameter | Value |
| Molecular Weight | 914.17 g/mol |
| Recommended Solvents | DMSO, Ethanol |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) |
| Solubility in Ethanol | ≥ 50 mg/mL |
| Storage of Powder | -20°C, desiccated, for up to 3 years |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. |
Table 2: Recommended Working Concentrations of Rapamycin in Cell Culture
| Application | Cell Line(s) | Working Concentration | Incubation Time |
| mTOR Inhibition (IC50) | HEK293 | ~0.1 nM | Not specified |
| mTOR Inhibition (IC50) | T98G | 2 nM | 72 hours[1] |
| mTOR Inhibition (IC50) | U87-MG | 1 µM | 72 hours[1] |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours |
| Autophagy Induction | M14 | 10 - 100 nM | 24 hours[2] |
| Cell Viability Assay | U87-MG, T98G | >25 µM | 72 hours |
| Cell Viability Assay (IC50) | Ca9-22 | ~15 µM | 24 hours[3] |
| Cell Viability Assay (IC50) | B16 | 84.14 nM | 48 hours[4] |
| Cell Viability Assay | HeLa | 100 - 400 nM | 48 - 72 hours[5] |
| General Cell Culture | Various | 10 nM - 100 nM | Varies |
| Cell Cycle Arrest | U87-MG, T98G | 100 nM | Not specified[1] |
Experimental Protocols
Protocol 1: Preparation of 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of rapamycin: To prepare 1 mL of a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). You will need 9.14 mg of rapamycin.
-
Weigh the rapamycin powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution) to the rapamycin powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Rapamycin Working Solution in Cell Culture Medium
Materials:
-
10 mM Rapamycin stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Determine the final working concentration: Based on your experimental design and cell line, decide on the final concentration of rapamycin to be used.
-
Thaw a stock solution aliquot: Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and allow it to thaw at room temperature.
-
Perform serial dilutions (if necessary): For very low working concentrations (in the nM range), it is recommended to perform an intermediate dilution of the stock solution in cell culture medium to ensure accurate pipetting.
-
Dilute to the final working concentration: Directly add the appropriate volume of the rapamycin stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Mix thoroughly: Gently mix the medium containing rapamycin by swirling or inverting the flask to ensure a homogenous solution before adding it to your cells.
-
Important Note on Dilution: To avoid precipitation, it is recommended to add the cell culture medium to the rapamycin solution, rather than the other way around.
Protocol 3: Cell Viability Assay using MTT
This protocol is for determining the cytotoxic effects of rapamycin on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Rapamycin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Rapamycin Treatment: Prepare serial dilutions of rapamycin in fresh culture medium. Remove the old medium from the wells and add 100 µL of the desired rapamycin concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest rapamycin concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the rapamycin concentration to determine the IC50 value.
Protocol 4: Detection of Autophagy by Western Blot
This protocol assesses the induction of autophagy by monitoring the levels of key autophagy-related proteins.
Materials:
-
Cells treated with rapamycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Following treatment with rapamycin, wash cells with ice-cold PBS and lyse them using RIPA buffer. Collect the protein lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Normalize protein levels to a loading control like GAPDH.
-
Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the effect of rapamycin on cell cycle distribution.
Materials:
-
Cells treated with rapamycin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After rapamycin treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[3] Incubate on ice for at least 30 minutes.[3]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin on mTORC1.
Caption: General experimental workflow for preparing and using Rapamycin in cell culture.
References
Application Notes and Protocols for Treating Cancer Cell Lines with Rapamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Rapamycin (B549165), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), in cancer cell line research.
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound that has garnered significant attention in cancer research due to its ability to inhibit the mTOR signaling pathway.[1][2] The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] It functions within two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Rapamycin, by forming a complex with the intracellular receptor FKBP12, allosterically inhibits mTORC1, thereby disrupting downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1][4][6] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many human cancers, making mTOR an attractive therapeutic target.[1][6]
This document provides detailed protocols for treating cancer cell lines with Rapamycin and for assessing its effects on cell viability, protein signaling, and cell cycle progression.
Data Presentation: Efficacy of Rapamycin Across Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of Rapamycin in different cancer cell lines, providing a reference for experimental design. The sensitivity to Rapamycin can vary significantly between cell lines.[7][8]
| Cancer Cell Line | Cancer Type | Rapamycin Concentration | Treatment Duration | Observed Effects |
| MCF-7 | Breast Cancer | 20 nM | Not Specified | Inhibition of cell growth |
| MDA-MB-231 | Breast Cancer | 20 µM | Not Specified | Inhibition of cell growth |
| T47D | Breast Cancer | 20 nM | 72 hours | Decreased growth rate |
| MDA-MB-231 | Breast Cancer | 20 nM | 72 hours | Decreased growth rate |
| PC3 | Prostate Cancer | ~10 nM | 72 hours | Maximum inhibitory effect reached |
| DU145 | Prostate Cancer | >1 µM | 72 hours | Least sensitive, unable to induce 50% cell death |
| 22RV1 | Prostate Cancer | <10 nM | 72 hours | More sensitive to Rapamycin |
| LNCaP | Prostate Cancer | ~10 nM | 72 hours | Maximum inhibitory effect reached |
| HeLa | Cervical Cancer | 100 - 400 nM | 48 hours | Moderately cytotoxic in normoxia, more cytotoxic in hypoxia |
| B16 | Melanoma | 84.14 nM (IC50) | 48 hours | Reduced cell viability |
| Ca9-22 | Oral Cancer | 10 - 20 µM | 24 hours | Inhibition of proliferation, induction of apoptosis and autophagy |
| U87MG | Glioblastoma | 10 nM | 24 hours - 14 days | Increased autophagy flux |
| T24 | Urothelial Carcinoma | 1 pM - 1 µM | 48 hours | Dose-dependent reduction in proliferation |
| UMUC3 | Urothelial Carcinoma | 1 pM - 1 µM | 48 hours | Dose-dependent reduction in proliferation |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Rapamycin's mechanism of action on the mTORC1 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for Rapamycin treatment of cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is to determine the cytotoxic and cytostatic effects of Rapamycin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium from the stock solution.[9] Remove the old medium from the wells and add 100 µL of the Rapamycin dilutions.[9] Include a vehicle control (medium with the same concentration of DMSO used for the highest Rapamycin concentration) and an untreated control.[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9][10][11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot Analysis for mTOR Pathway Inhibition
This protocol is to assess the effect of Rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell lines treated with Rapamycin (from a 6-well plate format)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After Rapamycin treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.[9]
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein phosphorylation.[9] A dose-dependent decrease in the phosphorylation of mTOR downstream effectors like S6K1 and 4E-BP1 is expected.[12][13]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine the effect of Rapamycin on cell cycle progression. Rapamycin is known to cause G1 phase cell cycle arrest in many cancer cell lines.[14][15][16]
Materials:
-
Cancer cell lines treated with Rapamycin
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of a Rapamycin-induced cell cycle arrest.[15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancerchoices.org [cancerchoices.org]
- 3. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle status dictates effectiveness of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assay with Rapamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165), a macrolide compound, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3][4] The mTOR signaling pathway integrates signals from various upstream pathways, including growth factors and nutrients, to control essential cellular processes.[1][2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a significant target for drug development.[1][2][5] These application notes provide detailed protocols for assessing the anti-proliferative effects of Rapamycin on cultured cells using common colorimetric and staining-based assays.
Mechanism of Action: Rapamycin and the mTOR Signaling Pathway
Rapamycin exerts its anti-proliferative effects by inhibiting the mTORC1 complex.[3] It does so by forming a complex with the intracellular receptor FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of its kinase activity.[1][6] This inhibition disrupts downstream signaling, affecting protein synthesis and cell cycle progression.[7] Specifically, the inhibition of mTORC1 leads to the dephosphorylation of its two major substrates: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of cap-dependent translation of mRNAs that are critical for cell cycle progression from the G1 to the S phase, ultimately leading to cell cycle arrest and inhibition of proliferation.[8][9][10]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
The general workflow for assessing the effect of Rapamycin on cell proliferation involves several key steps, from cell culture preparation to data analysis.
Caption: General experimental workflow for a cell proliferation assay with Rapamycin.
Data Presentation: Effect of Rapamycin on Cell Proliferation
The anti-proliferative effects of Rapamycin are concentration- and time-dependent.[8][10] The following table summarizes representative data on the inhibition of cell viability in human venous malformation endothelial cells treated with varying concentrations of Rapamycin over different time points, as measured by an MTT assay.[8][10]
| Rapamycin Concentration | 24 hours | 48 hours | 72 hours |
| Control (0 ng/mL) | 100% | 100% | 100% |
| 1 ng/mL | No significant inhibition | Significant inhibition | Significant inhibition |
| 10 ng/mL | No significant inhibition | Significant inhibition | Significant inhibition |
| 100 ng/mL | No significant inhibition | Significant inhibition | Significant inhibition |
| 1000 ng/mL | Significant inhibition | Significant inhibition | Significant inhibition |
Note: "Significant inhibition" indicates a statistically significant decrease in cell viability compared to the control group.
In a study on human neuroblastoma cells, Rapamycin inhibited cell proliferation in a dose- and time-dependent manner, with concentrations ranging from 10 to 40 µM showing significant effects at 12, 24, and 36 hours.[11] Another study on oral cancer cells (Ca9-22) demonstrated that Rapamycin at concentrations from 0.1 to 100 µM inhibited cell proliferation after 24 hours.[12]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Rapamycin stock solution
-
96-well tissue culture plates
-
Solubilization solution (e.g., acidified isopropanol, DMSO)[16]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.[17]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted Rapamycin solutions. Include a vehicle control (medium with the same concentration of the Rapamycin solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[8][10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13][16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][16] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][15] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[15][16]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Crystal Violet Staining Assay
The crystal violet assay is a simple method for quantifying the number of adherent cells by staining the proteins and DNA of the cells that remain attached to the plate.[17][18] Dead cells detach from the plate and are washed away, resulting in reduced staining intensity.[17][19]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Rapamycin stock solution
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)[20][21]
-
Crystal violet solution (0.1% or 0.5% in water or methanol/water)[17][19][20]
-
Solubilization solution (e.g., 10% acetic acid or methanol)[21]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: After the incubation period, carefully aspirate the medium. Gently wash the cells once with PBS. Add 100 µL of fixative solution to each well and incubate for 10-15 minutes at room temperature.[20]
-
Staining: Remove the fixative and add 50-100 µL of crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.[19][20]
-
Washing: Gently wash the plate with tap water several times to remove excess stain.[17][20] Invert the plate on a paper towel and allow it to air dry completely.[20]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the bound dye.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[22][23] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[22][23][24]
Materials:
-
Cell suspension treated with Rapamycin
-
Trypan blue solution (0.4%)[22]
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: After treating cells with Rapamycin for the desired time, detach adherent cells using trypsin and resuspend them in serum-free medium or PBS.[22]
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[22][25]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[22][24] Do not exceed 5 minutes, as this can lead to the staining of viable cells.[22][26]
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[24][25]
-
Data Analysis: Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.[23]
Conclusion
The provided protocols offer reliable methods for evaluating the anti-proliferative effects of Rapamycin. The choice of assay may depend on the specific research question and cell type. It is recommended to perform multiple assays to confirm the results. Accurate data interpretation requires careful experimental design, including appropriate controls and statistical analysis. These application notes serve as a comprehensive guide for researchers investigating the cellular effects of Rapamycin and other mTOR inhibitors.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Target of Rapamycin and Mechanisms of Cell Growth [mdpi.com]
- 5. raybiotech.com [raybiotech.com]
- 6. droracle.ai [droracle.ai]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin, proliferation and geroconversion to senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
- 20. tpp.ch [tpp.ch]
- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 22. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
Application Notes and Protocols: Analysis of mTOR Pathway Activation After Rapamycin Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from upstream pathways, including growth factors and amino acids, to control various cellular processes.[1][2] mTOR is the catalytic subunit of two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which regulate different downstream signaling cascades.[2][3][4][5]
Dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer, diabetes, and neurological disorders.[1] Rapamycin, a macrolide compound, and its analogs are well-established inhibitors of mTORC1.[5][6] Rapamycin forms a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTORC1.[2][6] This inhibition leads to the dephosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle progression.[6][7]
Western blotting is a powerful and widely used technique to investigate the mTOR signaling pathway.[8] It allows for the sensitive and specific detection of total and phosphorylated levels of key pathway proteins, providing a direct measure of pathway activation in response to stimuli or inhibitors like rapamycin.[1][7] This application note provides a detailed protocol for performing Western blot analysis of mTOR pathway proteins in cell lysates following treatment with rapamycin.
mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that regulates cellular homeostasis. Growth factors activate the PI3K/Akt pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. This allows for the activation of mTORC1 and subsequent phosphorylation of its downstream effectors, S6K1 and 4E-BP1, to promote protein synthesis and cell growth. Rapamycin specifically inhibits mTORC1, thereby blocking these downstream signaling events.
Caption: Simplified diagram of the mTORC1 signaling pathway.
Experimental Protocols
This section provides a comprehensive protocol for the analysis of mTOR pathway proteins by Western blot following rapamycin treatment.
Experimental Workflow
The overall experimental workflow involves cell culture and treatment, protein extraction, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Caption: A typical workflow for Western blot analysis.
Cell Culture and Rapamycin Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, NIH/3T3, or a relevant cancer cell line) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal mTOR activity, serum-starve the cells for 2-4 hours or overnight in a serum-free medium prior to treatment.
-
Rapamycin Treatment: Prepare a stock solution of rapamycin (e.g., 10 mM in DMSO). Dilute the stock solution to the desired final concentration (e.g., 10-100 nM) in a complete or serum-free medium.[6]
-
Incubation: Remove the old medium from the cells and add the medium containing rapamycin or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 1-24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or NP-40 lysis buffer) supplemented with protease and phosphatase inhibitors.[1][7] For a 10 cm dish, use 0.5-1 mL of lysis buffer.
-
Cell Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard, such as bovine serum albumin (BSA).
-
Quantification: Measure the absorbance of the standards and samples and calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE
-
Sample Preparation: Based on the protein concentration, dilute the lysates with lysis buffer and 4x or 6x Laemmli sample buffer to a final concentration of 1x. Ensure that each sample contains an equal amount of protein (e.g., 20-40 µg).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 8-12% acrylamide, depending on the molecular weight of the target proteins).[7][9] Also, load a molecular weight marker to determine the size of the proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
Western Blotting (Protein Transfer)
-
Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by incubating in methanol (B129727) for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer.[10] Nitrocellulose membranes do not require methanol activation and can be directly equilibrated in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich with the gel and membrane according to the manufacturer's protocol for a wet or semi-dry transfer system.[10] Ensure the membrane is placed between the gel and the positive electrode.
-
Protein Transfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target proteins and the transfer system used. For high molecular weight proteins like mTOR (~289 kDa), an overnight wet transfer at 4°C is often recommended.[7]
Immunodetection
-
Blocking: After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[11] Blocking prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Wash the membrane briefly with TBST. Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[7] Use antibodies specific for the mTOR pathway proteins of interest (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like anti-GAPDH or anti-β-actin).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.[11]
Signal Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[10][11]
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).[10] Adjust the exposure time to obtain optimal signal without saturation.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[12]
-
Normalization: Normalize the intensity of the target protein band (e.g., phospho-S6K) to the intensity of the corresponding total protein band (e.g., total S6K) or a loading control (e.g., GAPDH or β-actin).[12][13]
-
Data Presentation: Present the quantitative data as fold changes relative to the control group. Statistical analysis should be performed to determine the significance of the observed differences.
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and structured format. The following table provides an example of how to present densitometry data from a Western blot analysis of mTOR pathway proteins after rapamycin treatment.
| Treatment | p-S6K (Thr389) / Total S6K (Relative Intensity) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Intensity) |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Rapamycin (10 nM) | 0.35 ± 0.08 | 0.42 ± 0.06 |
| Rapamycin (50 nM) | 0.15 ± 0.05 | 0.21 ± 0.04 |
| Rapamycin (100 nM) | 0.08 ± 0.03 | 0.11 ± 0.03 |
| Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the vehicle control is denoted by * (p < 0.05) and ** (p < 0.01). |
Logical Relationship Diagram
Caption: Logical flow of the rapamycin treatment experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. 12% SDS-PAGE Western Blot [protocols.io]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. researchgate.net [researchgate.net]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Rapamycin in Mouse Models of Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous age-related diseases.[2] Inhibition of mTOR signaling by rapamycin has been shown to extend lifespan and improve healthspan in various model organisms, including mice, making it a valuable tool for aging research.[3][4][5]
These application notes provide a comprehensive overview of the use of rapamycin in mouse models of aging, including summaries of key findings, detailed experimental protocols, and data presentation in a standardized format to aid in experimental design and interpretation.
Key Findings from Rapamycin Studies in Mice
Rapamycin treatment has been shown to have profound effects on the lifespan and healthspan of mice, though these effects can vary depending on the dose, duration of treatment, sex, and genetic background of the mice.
Lifespan Extension
Numerous studies have demonstrated that rapamycin can significantly extend the lifespan of mice, even when administered late in life.[5] Both continuous and intermittent treatment regimens have proven effective.[3][6] A meta-analysis of 29 experiments revealed that rapamycin significantly decreased mortality, with a more pronounced effect in females than in males.[7][8]
Healthspan Improvement
Beyond extending lifespan, rapamycin has been shown to improve various aspects of healthspan in aging mice. These improvements include enhanced motor coordination and muscle strength, reduced frailty, and improved long-term memory.[4][9] Rapamycin has also been observed to delay the onset of age-related pathologies, including certain cancers and cardiac dysfunction.[6][10]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of rapamycin in aging mice.
Table 1: Effects of Rapamycin on Lifespan in Mice
| Mouse Strain | Sex | Treatment Start Age | Rapamycin Dose | Treatment Duration | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| Genetically heterogeneous (UM-HET3) | Male | 20 months | 14 ppm in food | Lifelong | 9 | 9 | [5] |
| Genetically heterogeneous (UM-HET3) | Female | 20 months | 14 ppm in food | Lifelong | 13-14 | 14 | [5] |
| Genetically heterogeneous (UM-HET3) | Male | 9 months | 42 ppm in food | Lifelong | 23 | - | [11] |
| Genetically heterogeneous (UM-HET3) | Female | 9 months | 42 ppm in food | Lifelong | 26 | - | [11] |
| C57BL/6J | Male & Female | 20 months | 8 mg/kg IP (transient) | 3 months | ~50 | Up to 60% increase in life expectancy | [12] |
| C57BL/6J | Female | 20 months | 2 mg/kg IP every 5 days | Lifelong | Significant extension | Significant extension | [3][13] |
| C57BL/6J | Male | 20 months | 42 ppm in food (continuous) | Lifelong | 9-11 | - | [14] |
| C57BL/6J | Female | 20 months | 42 ppm in food (continuous) | Lifelong | 15 | 40 | [14] |
| C57BL/6J | Male | 20 months | 42 ppm in food (intermittent) | Every other month | 9-11 | - | [14] |
| C57BL/6J | Female | 20 months | 42 ppm in food (intermittent) | Every other month | 8 | - | [14] |
Table 2: Effects of Rapamycin on Healthspan Parameters in Mice
| Mouse Strain | Sex | Treatment Start Age | Rapamycin Dose | Healthspan Parameter | Outcome | Reference |
| C57BL/6Nia | Both | 19 months | Encapsulated in diet | Rotarod performance | Improved in both sexes | [15] |
| C57BL/6Nia | Both | 19 months | Encapsulated in diet | Stride length | Improved in both sexes | [15] |
| C57BL/6J | Female | 4 months | Enteric rapamycin | Grip strength | Improved | [9] |
| C57BL/6J | Male | 4 months | Enteric rapamycin | Rotarod performance | Negatively affected | [9] |
| nfκb1-/- | - | - | In diet | Frailty | Reduced | [4] |
| nfκb1-/- | - | - | In diet | Long-term memory | Improved | [4] |
| nfκb1-/- | - | - | In diet | Neuromuscular coordination | Improved | [4] |
Signaling Pathways
mTOR Signaling Pathway
Rapamycin exerts its effects primarily through the inhibition of mTOR Complex 1 (mTORC1). The following diagram illustrates the central role of mTOR in integrating signals related to nutrients, growth factors, and cellular energy status.
Caption: The mTOR signaling pathway integrates various upstream signals to regulate downstream cellular processes.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of rapamycin in mouse models of aging.
Protocol 1: Rapamycin Administration
1.1. Oral Gavage
This method allows for precise dosing of individual animals.
-
Materials:
-
Rapamycin (LC Laboratories)
-
Vehicle (e.g., 5% PEG-400, 5% Tween-80 in sterile water)[16]
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
-
Procedure:
-
Prepare the rapamycin solution in the chosen vehicle. A common concentration is 1.2 mg/ml.[16]
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.
-
With the mouse's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force it.
-
Once the needle is inserted to the predetermined depth, slowly administer the rapamycin solution.
-
Gently withdraw the needle.
-
Monitor the mouse for any signs of distress.
-
1.2. Encapsulated in Diet
This method is suitable for long-term studies and avoids the stress of repeated handling.
-
Materials:
-
Encapsulated rapamycin (e.g., from Rapamycin Holdings, Inc.)
-
Powdered mouse chow
-
-
Procedure:
-
Calculate the amount of encapsulated rapamycin needed to achieve the desired concentration in the food (e.g., 14 ppm or 42 ppm).[17]
-
Thoroughly mix the encapsulated rapamycin with the powdered chow.
-
Prepare a 1% agar solution in sterile water.
-
Mix the agar solution with the rapamycin-chow mixture to form a dough.
-
Form the dough into pellets and allow them to dry.
-
Store the pellets at -20°C until use.
-
Provide the rapamycin-containing pellets to the mice as their sole food source.
-
Protocol 2: Lifespan and Survival Analysis
This protocol is for determining the effect of rapamycin on the lifespan of mice.
-
Procedure:
-
House control and rapamycin-treated mice in the same environment.
-
Monitor the mice daily for health status, including signs of morbidity such as weight loss, lethargy, or visible tumors.
-
Record the date of death for each mouse.
-
-
Data Analysis:
Protocol 3: Healthspan Assessment
3.1. Rotarod Test for Motor Coordination
This test assesses balance and motor coordination.
-
Apparatus:
-
Accelerating rotarod apparatus for mice.
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the test.
-
Training (Day 1): Place each mouse on the rotarod at a constant low speed (e.g., 4 rpm) for 60-120 seconds. Repeat this 2-3 times.
-
Testing (Day 2):
-
Place the mouse on the rotarod.
-
Start the acceleration from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[14]
-
Record the latency to fall (the time the mouse remains on the rod).
-
Perform 3 trials with a 15-30 minute inter-trial interval.
-
The average latency to fall across the trials is used as the measure of performance.
-
-
3.2. Grip Strength Test
This test measures forelimb and hindlimb muscle strength.
-
Apparatus:
-
Grip strength meter with a wire grid.
-
-
Procedure:
-
Hold the mouse by the base of its tail.
-
Forelimb Grip Strength:
-
Combined Forelimb and Hindlimb Grip Strength:
-
Normalize the grip strength to the mouse's body weight.
-
Protocol 4: Tissue Collection and Analysis
4.1. Tissue Collection
-
Procedure for Molecular Analysis (e.g., Western Blot):
-
Euthanize the mouse via an approved method (e.g., cervical dislocation or CO2 asphyxiation).
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen.[1]
-
Store the frozen tissues at -80°C until analysis.
-
-
Procedure for Histological Analysis:
-
Euthanize the mouse and perform perfusion with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin).[15]
-
Dissect the tissues of interest and place them in the same fixative for 24-48 hours.[15]
-
Transfer the tissues to 70% ethanol (B145695) for storage before processing for paraffin (B1166041) embedding and sectioning.
-
4.2. Western Blot for mTOR Signaling
This protocol is for assessing the activity of the mTOR pathway in tissue samples.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-S6K1, anti-phospho-S6K1, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be used to quantify the protein band intensities, which should be normalized to the loading control.
-
Experimental Workflow Diagrams
Rapamycin Lifespan Study Workflow
Caption: A typical workflow for a rapamycin lifespan study in mice.
Healthspan Assessment Workflow
Caption: A general workflow for assessing the effects of rapamycin on mouse healthspan.
References
- 1. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. mmpc.org [mmpc.org]
- 4. Rapamycin rejuvenates oral health in aging mice | eLife [elifesciences.org]
- 5. mmpc.org [mmpc.org]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A PRACTICAL GUIDE TO UNDERSTANDING KAPLAN-MEIER CURVES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse tissue collection [protocols.io]
Application Notes and Protocols for Rapamycin Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rapamycin (B549165) in preclinical xenograft mouse models of cancer. This document outlines detailed experimental protocols, summarizes quantitative data from various studies, and includes visualizations of key biological pathways and experimental workflows.
Introduction
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for anticancer therapy.[2][4] Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy of novel therapeutic agents like rapamycin.[5][6] This document provides detailed protocols and data to guide researchers in designing and executing robust studies using rapamycin in xenograft models.
Quantitative Data Summary
The efficacy of rapamycin in xenograft models is highly dependent on the dose, administration route, and treatment schedule. The following table summarizes various rapamycin treatment protocols and their reported outcomes from the literature.
| Xenograft Model | Rapamycin Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
| Rhabdomyosarcoma | Not Specified | Parenteral | Not Specified | Over 95% inhibition in tumor growth. | [7][8] |
| Breast Cancer | 5 mg/kg | Daily | Daily for 29 days | Stabilized tumor volume index at ~130%. | [9] |
| Prostate Cancer (PC-3) | Not Specified | Not Specified | Three daily doses, thrice at weekly intervals | Complete abrogation of tumor growth for 21 days. | [10] |
| Liver Cancer | 1.5 mg/kg/day | Oral Gavage | Daily | Effective in preventing HCC growth. | [11] |
| Tobacco Carcinogen-Induced Lung Tumors (A/J mice) | 1.5 mg/kg | Not Specified | Every other day for 12 weeks | Decreased number of tumors by 90% and reduced size by 74%. | [12] |
| HER-2/neu Cancer Prone Mice | 1.5 mg/kg | Subcutaneous Injection | 3 times a week for 2 weeks, followed by a 2-week interval | Robust positive results. | [12] |
| HER-2/neu Cancer Prone Mice | 0.45 mg/kg | Subcutaneous Injection | 3 times a week for 2 weeks, followed by a 2-week interval | Modest cancer prevention. | [12] |
| U87 Glioma | 1 mg/kg | Intraperitoneal Injection | Once every 3 days | Significantly enhanced the efficacy of radiation. | [13] |
| Prostate Cancer (Pten-knockout) | 5 mg/kg and 25 mg/kg | Not Specified | Not Specified | Both doses significantly reduced the presence of proliferating cells. | [14] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical rapamycin efficacy study in a subcutaneous xenograft mouse model.
Materials and Reagents
-
Cell Line: A well-characterized human cancer cell line appropriate for the research question.
-
Animals: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.[15]
-
Rapamycin (Sirolimus): Pharmaceutical grade.
-
Vehicle Solution: A suitable vehicle for rapamycin solubilization and administration. A common vehicle consists of 5% PEG400 and 5% Tween 80 in sterile water.[16] Another option is Carboxymethylcellulose (CMC).[17]
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Matrigel® (or similar basement membrane matrix): To support initial tumor cell growth.
-
Sterile Syringes and Needles: For cell implantation and drug administration.
-
Calipers: For tumor volume measurement.
-
Anesthetics: For animal procedures.
-
Personal Protective Equipment (PPE).
Animal Handling and Acclimatization
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Upon arrival, allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
House mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
Xenograft Tumor Implantation
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using standard trypsinization methods and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse.
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
Tumor Growth Monitoring and Group Randomization
-
Monitor the mice daily for signs of tumor growth.
-
Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups at the start of treatment.
Rapamycin Preparation and Administration
-
Stock Solution Preparation: Prepare a high-concentration stock solution of rapamycin in a suitable solvent like 100% ethanol (B145695). For example, dissolve 100 mg of rapamycin in 2 mL of 100% ethanol to make a 50 mg/mL stock.[16] Store aliquots at -80°C.
-
Working Solution Preparation: On the day of administration, dilute the rapamycin stock solution in the vehicle to the desired final concentration. For example, to prepare a 1 mg/mL working solution, mix the appropriate volume of the stock with the vehicle (e.g., 5% PEG400, 5% Tween 80).[16]
-
Administration: Administer rapamycin or the vehicle control to the mice according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
Efficacy Evaluation and Endpoint
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse at least twice a week to monitor for signs of toxicity.
-
Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or signs of distress.
-
Endpoint Criteria: Euthanize the mice when the tumor volume reaches a predetermined maximum size (e.g., 1500-2000 mm³), if there is significant body weight loss (>20%), or if other signs of severe morbidity are observed, in accordance with IACUC guidelines.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., histopathology, Western blotting, or RNA sequencing).
Visualizations
mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a key regulator of cell growth and proliferation. It forms two distinct complexes, mTORC1 and mTORC2.[1][18] Rapamycin primarily inhibits the mTORC1 complex.[1]
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin on mTORC1.
Experimental Workflow for Rapamycin Xenograft Study
The following diagram illustrates the typical workflow for conducting a rapamycin efficacy study in a xenograft mouse model.
Caption: A typical experimental workflow for a rapamycin xenograft study.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. novapublishers.com [novapublishers.com]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin targeting mTOR and hedgehog signaling pathways blocks human rhabdomyosarcoma growth in xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin prevents cyclophosphamide-induced ovarian follicular loss and potentially inhibits tumour proliferation in a breast cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rapamycintherapy.com [rapamycintherapy.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 17. biorxiv.org [biorxiv.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Measuring Autophagy Induction by Rapamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a key negative regulator of autophagy.[1][2][3] By inhibiting mTOR Complex 1 (mTORC1), rapamycin mimics a state of cellular starvation, leading to the robust induction of autophagy.[2][4] This makes rapamycin an invaluable tool for studying the mechanisms of autophagy and for developing therapeutic strategies that modulate this pathway.
These application notes provide a comprehensive guide to measuring the induction of autophagy by rapamycin, detailing common experimental techniques, protocols, and data interpretation.
Key Concepts in Rapamycin-Induced Autophagy
Rapamycin forms a complex with the FK506-binding protein of 12 kDa (FKBP12), and this complex directly binds to and inhibits the kinase activity of mTORC1.[4] The inhibition of mTORC1 leads to the activation of the ULK1/2 complex, which is a critical step in the initiation of autophagosome formation.[4][5] This is followed by the nucleation of the phagophore, its elongation and engulfment of cytoplasmic cargo, and finally, fusion with lysosomes to form autolysosomes, where the cargo is degraded.
Measuring Autophagic Flux
It is crucial to measure autophagic flux, which is the complete process of autophagy, rather than just the number of autophagosomes. An accumulation of autophagosomes can indicate either an increase in their formation (autophagy induction) or a blockage in their degradation. To distinguish between these possibilities, experiments are often performed in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine.[6] These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, leading to the accumulation of autophagosomes that would have otherwise been degraded.[6] An increase in the number of autophagosomes upon rapamycin treatment that is further enhanced in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.
Signaling Pathway
References
- 1. Methods for Measuring Autophagy in Mice [mdpi.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vivo Rapamycin Administration: A Comparative Guide to Intraperitoneal Injection and Oral Gavage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two common in vivo administration routes for the mTOR inhibitor rapamycin (B549165): intraperitoneal (IP) injection and oral gavage. It includes comprehensive protocols, a summary of pharmacokinetic and pharmacodynamic data, and visual guides to assist researchers in selecting the appropriate method for their experimental needs.
Introduction to Rapamycin and In Vivo Administration
Rapamycin, also known as sirolimus, is a macrolide compound that potently and specifically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase central to regulating cell growth, proliferation, metabolism, and survival.[1][2][3] By forming a complex with the intracellular receptor FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1).[3][4] Due to its profound effects on cellular processes, rapamycin and its analogs (rapalogs) are widely used in preclinical research to study aging, cancer, and metabolic diseases, and are clinically approved as immunosuppressants and anti-cancer agents.[1][5][6]
The choice of administration route in animal studies is critical as it significantly influences the drug's bioavailability, efficacy, and potential side effects. Intraperitoneal (IP) injection and oral gavage are two of the most frequently employed methods for delivering rapamycin in rodent models.
Comparative Analysis: IP Injection vs. Oral Gavage
Intraperitoneal injection involves administering the substance directly into the peritoneal cavity, leading to rapid absorption into the systemic circulation. This route generally offers higher bioavailability compared to oral administration because it bypasses the gastrointestinal tract and first-pass metabolism in the liver.[7] In contrast, oral gavage delivers the compound directly into the stomach, mimicking the oral route of administration in humans. However, rapamycin has been noted to have poor and variable oral bioavailability.[8][9]
The selection between IP injection and oral gavage depends on the specific goals of the study. IP injection is often preferred for achieving high, acute systemic levels of the drug and ensuring consistent dosing.[8] Oral gavage may be more relevant for studies aiming to model clinical administration routes or for long-term studies where repeated injections could cause stress or localized tissue reactions.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the pharmacokinetic and pharmacodynamic profiles of rapamycin administered via IP injection and oral gavage in mice.
Table 1: Pharmacokinetic Parameters of Rapamycin in Mice
| Parameter | IP Injection | Oral Gavage | Key Findings |
| Bioavailability | High (approaching 100% in some cases)[7] | Low and variable (~10%)[9] | IP administration results in significantly greater systemic exposure. |
| Peak Serum Concentration (Cmax) | Higher | Lower | A 2 mg/kg IP dose can achieve serum levels that require an 8 mg/kg oral dose to approach.[10] |
| Time to Peak Concentration (Tmax) | Shorter[7] | Longer[7] | Absorption is more rapid following IP injection. |
| Systemic Exposure (AUC) | Higher | Lower | For a given dose, the total drug exposure over time is greater with IP injection.[7] |
Table 2: Dosing and Efficacy Comparison
| Aspect | IP Injection | Oral Gavage | Key Findings |
| Typical Dosage Range | 1.5 - 8 mg/kg[8][11][12] | 1.5 - 8 mg/kg (often requiring higher doses for similar effects)[8][10][13] | Higher oral doses are needed to achieve systemic concentrations comparable to lower IP doses.[10] |
| mTORC1 Inhibition | Robust and sustained inhibition of downstream targets (e.g., p-S6).[8] | Less effective at the same dose; may not achieve sufficient levels for robust inhibition.[8] | IP injection is more reliable for achieving significant mTORC1 pathway inhibition.[8] |
| Physiological Effects (e.g., on weight gain) | Effectively prevents weight gain in mice on a high-fat diet.[8] | Did not prevent weight gain at the same dose and frequency as effective IP administration.[8] | The higher peak levels achieved with IP injection appear crucial for certain physiological outcomes.[8] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Rapamycin
This protocol is adapted from established methods for preparing and administering rapamycin via IP injection in mice.[11][14]
Materials:
-
Rapamycin powder (e.g., LC Laboratories, R-5000)
-
100% Ethanol (B145695)
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or ddH2O
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of Rapamycin Stock Solution (50 mg/mL):
-
Aseptically, add 2 mL of 100% ethanol to 100 mg of rapamycin powder in its original vial.
-
Vortex until the rapamycin is completely dissolved.
-
Aliquot (e.g., 250 µL) into sterile microcentrifuge tubes and store at -80°C for long-term storage.
-
-
Preparation of Vehicle Solution (10% PEG 400, 10% Tween 80):
-
To prepare 20 mL of 10% PEG 400, add 2 mL of PEG 400 to 18 mL of sterile water. Mix well.
-
To prepare 20 mL of 10% Tween 80, add 2 mL of Tween 80 to 18 mL of sterile water. Mix thoroughly (this may take some time).
-
To prepare the final vehicle, mix equal volumes of the 10% PEG 400 and 10% Tween 80 solutions (e.g., 5 mL of each for a 10 mL total volume).
-
-
Preparation of Rapamycin Working Solution (e.g., 1 mg/mL):
-
Thaw an aliquot of the 50 mg/mL rapamycin stock solution.
-
To prepare 10 mL of a 1 mg/mL working solution, combine:
-
5 mL of 10% PEG 400 solution
-
5 mL of 10% Tween 80 solution
-
200 µL of 50 mg/mL rapamycin stock solution
-
-
Mix thoroughly by vortexing.
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile tubes and store at -20°C for short-term use.
-
-
Administration:
-
Calculate the volume to inject based on the mouse's body weight and the desired dose. For a 6 mg/kg dose in a 30 g mouse using a 1 mg/mL solution: (6 mg/kg * 0.03 kg) / 1 mg/mL = 180 µL.[14]
-
Properly restrain the mouse and perform the intraperitoneal injection in the lower abdominal quadrant.
-
Protocol 2: Oral Gavage of Rapamycin
This protocol outlines the general procedure for administering rapamycin via oral gavage. The vehicle used for IP injection can often be adapted for oral gavage, though other vehicles like carboxymethylcellulose (CMC) are also used.
Materials:
-
Rapamycin working solution (prepared as in Protocol 1, or in a suitable vehicle like 0.2% CMC)
-
Oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Syringes
Procedure:
-
Preparation of Rapamycin Formulation:
-
Prepare the rapamycin working solution in a suitable vehicle. Ensure the final concentration allows for a reasonable gavage volume (typically 5-10 mL/kg body weight).
-
-
Administration:
-
Calculate the required volume based on the mouse's weight and desired dosage.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the rapamycin solution.
-
Carefully withdraw the needle.
-
Monitor the mouse briefly after the procedure to ensure there are no signs of distress.
-
Visualizations
mTOR Signaling Pathway
Caption: Rapamycin inhibits mTORC1, a key regulator of cell growth and metabolism.
Experimental Workflow for Comparing Administration Routes
Caption: Workflow for an in vivo study comparing IP and oral gavage administration.
Administration Route and Pharmacokinetic Relationship
Caption: IP injection leads to more favorable pharmacokinetics for rapamycin.
References
- 1. Mammalian target of rapamycin (mTOR) pathway signalling in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 6. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of three rapamycin dosing schedules in A/J Tsc2+/- mice and improved survival with angiogenesis inhibitor or asparaginase treatment in mice with subcutaneous tuberous sclerosis related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
Application Notes: Determining the Optimal Concentration of Rapamycin for Cell Culture Experiments
Introduction
Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] It functions by forming a complex with the immunophilin FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3] Due to its critical role in cellular processes, aberrant mTOR signaling is implicated in numerous diseases, including cancer and diabetes, making Rapamycin a valuable tool in research and a potential therapeutic agent.[1]
Determining the optimal concentration of Rapamycin is a critical first step in any cell culture experiment to ensure reliable, reproducible, and meaningful results. The effective concentration can vary significantly between different cell lines and experimental endpoints (e.g., inhibition of proliferation, induction of autophagy).[4] An excessive concentration may lead to off-target effects or cytotoxicity, while an insufficient concentration will not produce the desired biological response. These application notes provide a comprehensive guide for researchers to establish the optimal working concentration of Rapamycin for their specific experimental needs.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR kinase is the core component of two distinct protein complexes, mTORC1 and mTORC2.[1][5] Rapamycin primarily inhibits mTORC1, which controls cell growth by phosphorylating key substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to increased protein synthesis.[1][6] By inhibiting mTORC1, Rapamycin blocks these downstream events, resulting in cell cycle arrest (typically in the G1 phase) and the induction of autophagy.[3][5]
Experimental Design and Protocols
The general workflow for determining the optimal Rapamycin concentration involves a dose-response experiment followed by a mechanistic validation assay.
Data Presentation: Recommended Concentration Ranges
The effective concentration of Rapamycin is highly cell-type dependent.[4] Below is a summary of concentrations used in various cell lines from published studies, which can serve as a starting point for designing a dose-response experiment. It is always recommended to perform a dose-response curve for your specific cell line and experimental conditions.[7]
| Cell Line | Application | Effective Concentration Range | Reference |
| HEK293 | mTOR Inhibition | IC50 of ~0.1 nM | [3] |
| HeLa | Autophagy Induction | 0.1 µM - 5 µM | [8] |
| M14 (Melanoma) | Autophagy Induction | 10 nM - 100 nmol/l | [9] |
| B16 (Melanoma) | Viability Reduction | IC50 of 84.14 nM | [10] |
| U87-MG (Glioblastoma) | Viability Reduction | IC50 of 1 µM | [3] |
| T98G (Glioblastoma) | Viability Reduction | IC50 of 2 nM | [3] |
| Human VM Endothelial Cells | Proliferation Inhibition | 1 ng/ml - 1,000 ng/ml | [11][12] |
| A549 (Lung Cancer) | Autophagy Induction | 100 nM - 200 nM | [13] |
| Ca9-22 (Oral Cancer) | Proliferation Inhibition | IC50 of ~15 µM | [14] |
| iPSCs | Autophagy Induction | 100 nM - 300 nM | [15] |
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability (MTT) Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin stock solution (e.g., 100 µM in DMSO)[16]
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Rapamycin Treatment:
-
Prepare serial dilutions of Rapamycin in culture medium from the stock solution. A common range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Rapamycin concentration) and an untreated control.[17]
-
Carefully remove the medium from the wells and add 100 µL of the prepared Rapamycin dilutions or control medium.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[10][11]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at a wavelength of 490-570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control:
-
% Viability = (OD_Treated / OD_Control) * 100
-
-
Plot the percent viability against the log of Rapamycin concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[18]
-
Protocol 2: Western Blot for mTORC1 Pathway Validation
This protocol is used to confirm that Rapamycin is inhibiting the mTORC1 pathway by assessing the phosphorylation status of a key downstream target, S6K1. A decrease in phosphorylated S6K1 (p-S6K1) indicates successful pathway inhibition.
Materials:
-
Rapamycin-treated and control cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dried milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-S6K1
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Culture and treat cells with the determined optimal concentration(s) of Rapamycin in 6-well plates.
-
After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[17]
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[19]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[19] Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6K1) diluted in blocking buffer overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.[20]
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total S6K1 and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities using densitometry software. The activity of mTORC1 can be determined by the ratio of p-S6K1 to total S6K1.[21] A decrease in this ratio upon Rapamycin treatment confirms its inhibitory effect.
-
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 15. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. benchchem.com [benchchem.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Rapamycin Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of rapamycin (B549165) in mice, a key area of research in aging, disease, and pharmacology. The following sections detail established treatment regimens, methodologies for assessing physiological outcomes, and the underlying molecular pathways.
Introduction
Rapamycin, an inhibitor of the mechanistic Target of Rapamycin (mTOR), has consistently been shown to extend lifespan and improve healthspan in mice. Its effects are complex and depend on the dose, duration, and administration route. These protocols are designed to provide standardized methodologies for conducting long-term rapamycin studies in mice to ensure reproducibility and comparability of data across different research settings.
Rapamycin Treatment Protocols
Long-term rapamycin studies in mice have utilized various administration routes and schedules. The choice of protocol often depends on the specific research question, the desired pharmacokinetic profile, and logistical considerations.
Administration Routes
-
Oral Administration (in Chow): This is the most common and non-invasive method for long-term studies. Rapamycin is typically microencapsulated to protect it from degradation in the stomach and ensure enteric release.[1]
-
Intraperitoneal (IP) Injection: This method allows for precise dosing but is more invasive and can cause stress to the animals with repeated administration.
-
Oral Gavage: This method also ensures precise dosing but, like IP injection, is invasive and can be stressful.
Dosing Regimens
-
Continuous Treatment: Rapamycin is administered daily, typically mixed in the chow. This leads to constant drug exposure.
-
Intermittent Treatment: Rapamycin is administered at regular intervals, such as once every five days or for a period of weeks followed by a drug-free period.[2] This approach may mitigate some of the side effects associated with continuous treatment.
-
Transient (Short-term) Treatment: A short course of rapamycin is administered, often in middle or late life, to assess its long-term impact on healthspan and lifespan.[3]
Recommended Doses
The optimal dose of rapamycin can vary depending on the mouse strain, sex, and the desired biological effect. Commonly used and effective doses are summarized in the table below.
| Administration Route | Dose | Mouse Strain | Key Findings | Reference |
| Oral (in Chow) | 14 ppm (~2.24 mg/kg/day) | UM-HET3 | Increased median and maximal lifespan in both sexes when started at 20 months. | [4] |
| Oral (in Chow) | 42 ppm (~7 mg/kg/day) | UM-HET3 | Greater lifespan extension in both sexes compared to 14 ppm.[4][5] | [4][5] |
| Oral (in Chow) | 126 ppm | C57BL/6 | 3-month transient treatment in middle age extended lifespan.[2][3] | [2][3] |
| Intraperitoneal Injection | 2 mg/kg | C57BL/6J | Intermittent treatment (once every 5 days) extended lifespan in females.[2] | [2] |
| Intraperitoneal Injection | 8 mg/kg/day | C57BL/6JNia | Transient 3-month treatment in middle age showed sex-specific effects on lifespan.[3] | [3] |
Experimental Protocols
Preparation of Rapamycin Formulations
Protocol 3.1.1: Encapsulated Rapamycin in Chow
This protocol is adapted from previously published methods for preparing rapamycin-containing mouse chow.[6]
Materials:
-
Standard mouse chow pellets
-
Encapsulated rapamycin (e.g., from Rapamycin Holdings, Inc. or prepared in-house)
-
Eudragit (encapsulation control)
-
1% Agar (B569324) solution
-
Sterile water
-
Food mixer
-
Pellet maker (optional)
-
Vacuum sealer
Procedure:
-
Grind 1 kg of standard mouse chow pellets into a fine powder.
-
Calculate the required amount of encapsulated rapamycin based on the desired final concentration (e.g., for 42 ppm, add 42 mg of active rapamycin). Note: Adjust the amount of encapsulated powder based on the percentage of active rapamycin.
-
For the control diet, use an equivalent weight of the encapsulation material (Eudragit) without rapamycin.
-
Thoroughly mix the powdered chow with the encapsulated rapamycin or Eudragit in a food mixer.
-
Slowly add 300 ml of warm 1% agar solution and 200 ml of sterile water to the powder while mixing.
-
Continue mixing until a homogenous dough is formed.
-
Form the dough into pellets using a pellet maker or by hand.
-
Dry the pellets in a laminar flow hood until they are hard.
-
Store the pellets in vacuum-sealed bags at -20°C.
Protocol 3.1.2: Rapamycin for Intraperitoneal Injection
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolve rapamycin in DMSO to create a stock solution (e.g., 5 mg in 125 µl).
-
For injection, dilute the stock solution in PBS (e.g., 1:100 v/v).
-
Vortex thoroughly to ensure the rapamycin is in suspension.
-
Administer the desired dose based on the mouse's body weight (e.g., for a 2 mg/kg dose in a 25g mouse, inject 50 µl of a 1 mg/ml solution).
Lifespan and Healthspan Assessment
Protocol 3.2.1: Lifespan Study
Procedure:
-
House mice individually or in small groups in a specific pathogen-free facility.
-
Provide ad libitum access to the control or rapamycin-containing diet and water.
-
Monitor the health of the mice daily. Record body weight weekly or bi-weekly.
-
Record the date of natural death for each mouse. Moribund animals should be euthanized, and the date of euthanasia is recorded as the date of death.
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test to determine statistical significance.
Metabolic Phenotyping
Long-term rapamycin treatment can have significant effects on metabolism. It is crucial to monitor metabolic parameters throughout the study.
Protocol 3.3.1: Glucose Tolerance Test (GTT)
Materials:
-
Glucometer and test strips
-
Sterile 20% glucose solution
-
Syringes and needles for IP injection
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 3.3.2: Insulin (B600854) Tolerance Test (ITT)
Materials:
-
Glucometer and test strips
-
Humulin R (or other regular insulin)
-
Sterile saline
-
Syringes and needles for IP injection
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Inject insulin intraperitoneally at a dose of 0.75 U/kg of body weight.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
Plot the percentage of initial glucose over time to assess insulin sensitivity.
Immunological Assessment
Rapamycin has profound effects on the immune system. Flow cytometry can be used to analyze changes in immune cell populations.
Protocol 3.4.1: Spleen and Lymph Node Immune Cell Profiling
Materials:
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, B220, CD11b, Gr-1)
-
Flow cytometer
Procedure:
-
Euthanize mice and aseptically harvest the spleen and lymph nodes.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
For spleens, lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI-1640 supplemented with 10% FBS.
-
Count the cells and adjust the concentration to 1x10^6 cells/100 µl.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer and analyze the data using appropriate software to quantify different immune cell populations.
Quantitative Data Summary
The following tables summarize key quantitative data from long-term rapamycin studies in mice.
Table 1: Effects of Long-term Rapamycin on Lifespan in Mice
| Mouse Strain | Sex | Treatment Start Age | Dose and Route | Median Lifespan Extension (%) | Maximal Lifespan Extension (%) | Reference |
| UM-HET3 | M | 9 months | 42 ppm in chow | 23 | 8 | [4] |
| UM-HET3 | F | 9 months | 42 ppm in chow | 26 | 11 | [4] |
| UM-HET3 | M | 20 months | 42 ppm in chow (continuous) | 9-11 | Significant | [7] |
| UM-HET3 | F | 20 months | 42 ppm in chow (continuous) | 15 | Significant | [7] |
| UM-HET3 | M | 20 months | 42 ppm in chow (3 months) | 9-11 | Not Significant | [7] |
| UM-HET3 | F | 20 months | 42 ppm in chow (3 months) | 4 | Not Significant | [7] |
| C57BL/6J | F | 20 months | 2 mg/kg IP (intermittent) | ~10 | Significant | [2] |
Table 2: Metabolic Effects of Long-term Rapamycin Treatment in Mice
| Mouse Strain | Duration of Treatment | Key Metabolic Changes | Reference |
| C57BL/6 | 2 weeks | Glucose intolerance, insulin resistance. | [8][9] |
| C57BL/6 | 20 weeks | Improved insulin sensitivity, reversal of initial negative metabolic effects.[8][9][10] | [8][9][10] |
| UM-HET3 | Chronic | Impaired glucose tolerance. | |
| Lean and Obese Mice | Chronic | Reversible glucose intolerance and insulin resistance upon cessation of treatment.[11] | [11] |
Table 3: Immunological Effects of Chronic Rapamycin Treatment in Mice
| Mouse Strain | Duration of Treatment | Key Immunological Changes | Reference |
| C57BL/6 | 6 months | Decreased total spleen cells, CD4+ and CD8+ T cells.[12] | [12] |
| C57BL/6 | 19 months | Increased regulatory T cells (Tregs) in Peyer's patches.[12] | [12] |
| SAM-P8 (senescence-prone) | 2 months | Increased CD4+ T cells and decreased CD8+ T cells in the spleen.[13][14] | [13][14] |
| C57BL/6 | 2 months | Decreased absolute counts of total lymphocytes, CD4+, and CD8+ T cells in blood.[15] | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for a longevity study, and the logical relationship of a frailty index assessment.
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 complexes.
Caption: Experimental workflow for a long-term rapamycin longevity study in mice.
Caption: Logical relationship for the calculation of a mouse clinical frailty index.
References
- 1. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 4. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 6. Encapsulated Rapamycin Feeding Protocol [bio-protocol.org]
- 7. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 8. researchgate.net [researchgate.net]
- 9. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duration of rapamycin treatment has differential effects on metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapamycin-induced metabolic defects are reversible in both lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic mTOR inhibition in mice with rapamycin alters T, B, myeloid, and innate lymphoid cells and gut flora and prolongs life of immune‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of low-dose rapamycin on lymphoid organs of mice prone and resistant to accelerated senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of low-dose rapamycin on lymphoid organs of mice prone and resistant to accelerated senescence [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapamycin in Longevity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and methodology of clinical trials investigating Rapamycin (B549165) and its analogs (rapalogs) as potential longevity therapeutics in humans. Detailed protocols for key experiments are included to facilitate the design and execution of future studies in this promising field of geroscience.
Clinical Trial Designs in Rapamycin Longevity Research
Recent clinical trials have explored the safety and efficacy of Rapamycin in healthy older adults, focusing on various biomarkers of aging. The predominant study design is the randomized, double-blind, placebo-controlled trial, which is the gold standard for minimizing bias.
Key Clinical Trials Overview
A summary of notable clinical trials provides insights into current research directions, including dosing strategies, participant populations, and primary endpoints.
| Trial Identifier | Study Name/Acronym | Drug/Analog | Dosage(s) | Treatment Duration | Participant Population | Primary Endpoint(s) |
| NCT04488601 | PEARL (Participatory Evaluation of Aging with Rapamycin for Longevity)[1][2] | Rapamycin | 5 mg/week or 10 mg/week[1][2] | 48 weeks[1][2] | Healthy adults aged 50-85[1] | Change in visceral adipose tissue[1] |
| NCT02874924 | - | Rapamycin (Sirolimus) | 1 mg/day[3][4] | 8 weeks[3][4] | Healthy older adults aged 70-95[3][4] | Safety and feasibility[4] |
| NCT05835999 | EVERLAST (Everolimus Aging Study) | Everolimus | 0.5 mg/day or 5 mg/week[3] | 24 weeks[3] | Insulin-resistant adults aged 55-80[3] | Change in peripheral insulin (B600854) sensitivity[3] |
| NCT03103893 | - | Topical Rapamycin | 10 µM[5] | 8 months[5] | Adults >40 with signs of skin aging[5] | Reduction in p16-positive senescent cells in the skin[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in Rapamycin longevity studies.
Participant Selection Criteria
Inclusion and exclusion criteria are critical for ensuring participant safety and the integrity of trial data.
Table 2: Example Inclusion and Exclusion Criteria
| Criteria Type | Example Criteria |
| Inclusion | - Age 50-85 years[1] - Relatively good health with well-managed chronic diseases[1] - Ability to provide informed consent[1] |
| Exclusion | - History of diabetes[3] - Poorly controlled hypertension - Active infections - History of skin ulcers or poor wound healing[3] - Use of immunosuppressive medications |
Assessment of Physical Function
2.2.1 Six-Minute Walk Test (6MWT)
The 6MWT is a common assessment of functional exercise capacity.
Protocol:
-
Preparation: The test is conducted indoors on a flat, hard surface, ideally a 30-meter corridor marked at 3-meter intervals. The patient should wear comfortable clothing and their usual footwear. No warm-up is permitted. A chair should be placed at the start/finish line for rest if needed.[6][7]
-
Baseline Measurements: Before the test, measure and record the patient's heart rate, blood pressure, and oxygen saturation.[7]
-
Instructions to the Patient: Use standardized instructions: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. You may slow down, stop, and rest as necessary. Resume walking as soon as you are able."[6]
-
During the Test: Start the timer when the patient begins walking. Do not walk with the patient. Provide standardized encouragement at each minute interval (e.g., "You are doing well. You have 5 minutes to go."). Do not provide other feedback. If the patient stops, the timer continues to run.[6][8]
-
Post-Test: At the end of 6 minutes, instruct the patient to stop. Record the total distance walked, rounding to the nearest meter. Immediately measure and record post-test heart rate, blood pressure, oxygen saturation, and the patient's perceived exertion using the Borg scale.[7][8]
Biomarkers of Cellular Senescence
2.3.1 Immunohistochemistry (IHC) for p16INK4a in Skin Biopsies
p16INK4a is a well-established biomarker of cellular senescence. Its expression can be quantified in tissue biopsies.
Protocol:
-
Sample Preparation: Obtain skin punch biopsies and fix in 10% neutral buffered formalin. Embed the tissue in paraffin (B1166041) and cut 4-5 µm sections onto positively charged slides.[9]
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 minutes), followed by a graded series of ethanol (B145695) (100% 2x 3 minutes, 95% 1 minute, 80% 1 minute), and finally rinse in deionized water.[10]
-
Antigen Retrieval: Perform heat-induced epitope retrieval. A common method is to use a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) and heat the slides in a steamer or water bath for 20-30 minutes. Allow slides to cool for at least 20 minutes.[10]
-
Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).[9]
-
Blocking: Incubate with a protein block (e.g., normal goat serum) for at least 1 hour to prevent non-specific antibody binding.[11]
-
Primary Antibody: Incubate with a validated anti-p16INK4a antibody (e.g., clone E6H4 or JC8) at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Secondary Antibody: After washing, apply a biotinylated or polymer-based secondary antibody for 30-60 minutes.[9]
-
Detection: Apply an enzyme conjugate (e.g., streptavidin-HRP) for 30 minutes. After washing, add the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.[9][12]
-
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin (B73222) to visualize nuclei. Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.[10][12]
-
Analysis: Quantify the percentage of p16INK4a-positive cells within the epidermis and/or dermis using image analysis software.
Multi-Omics and Epigenetic Clock Analysis
The EVERLAST trial incorporates a multi-omics approach to gain a comprehensive understanding of Rapamycin's effects on the molecular hallmarks of aging.[3]
2.4.1 Multi-Omics Workflow
A multi-omics study integrates data from different molecular levels to provide a holistic view of a biological system.[13][14]
Caption: A general workflow for multi-omics studies in aging research.
2.4.2 DNA Methylation Clock Analysis
Epigenetic clocks use DNA methylation patterns at specific CpG sites to estimate biological age.[15][16]
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from whole blood or peripheral blood mononuclear cells (PBMCs).
-
Bisulfite Conversion: Treat DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Methylation Array: Use a genome-wide methylation array (e.g., Illumina Infinium MethylationEPIC) to quantify methylation levels at hundreds of thousands of CpG sites.
-
Data Processing: Raw data (IDAT files) undergoes quality control, normalization, and background correction.
-
Age Calculation: Utilize established epigenetic clock algorithms (e.g., Horvath's pan-tissue clock, PhenoAge, GrimAge) to calculate DNA methylation age (DNAmAge). These algorithms are typically implemented in R packages like methylclock.[17]
-
Analysis: Calculate "age acceleration" by taking the residual from a regression of DNAmAge on chronological age. This metric indicates whether an individual is aging faster or slower than expected for their chronological age.[16]
Signaling Pathways and Mechanisms of Action
Rapamycin's primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR) protein kinase, specifically the mTORC1 complex.[18][19]
The mTOR Signaling Pathway in Aging
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients and growth factors. Chronic activation of mTOR is associated with accelerated aging.[18][20][21]
References
- 1. medrxiv.org [medrxiv.org]
- 2. medrxiv.org [medrxiv.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A randomized control trial to establish the feasibility and safety of rapamycin treatment in an older human cohort: Immunological, physical performance, and cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. The 6-Minute Walk Test: Indications and Guidelines for Use in Outpatient Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heartonline.org.au [heartonline.org.au]
- 9. genomeme.ca [genomeme.ca]
- 10. lab.moffitt.org [lab.moffitt.org]
- 11. The Specificity and Patterns of Staining in Human Cells and Tissues of p16INK4a Antibodies Demonstrate Variant Antigen Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. aimed-analytics.com [aimed-analytics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. clockfoundation.org [clockfoundation.org]
- 16. The use of DNA methylation clock in aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biostacklabs.com [biostacklabs.com]
- 19. optimise.mfm.au [optimise.mfm.au]
- 20. researchgate.net [researchgate.net]
- 21. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing mTORC1 Inhibition in Tissues After Rapamycin Treatment
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to assessing the in vivo inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) in tissues following treatment with Rapamycin or its analogs (rapalogs). It includes detailed protocols for key biochemical assays, guidelines for data interpretation, and visual aids for signaling pathways and experimental workflows.
Introduction: The mTORC1 Signaling Pathway and Rapamycin
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1]
mTORC1 is a critical integrator of various environmental cues, including nutrients (amino acids), energy levels (ATP), and growth factors (insulin, IGF-1).[1] Key components of mTORC1 include mTOR, RAPTOR (regulatory-associated protein of mTOR), and mLST8. When activated, mTORC1 promotes anabolic processes such as protein and lipid synthesis by phosphorylating several key downstream substrates.
Rapamycin , a macrolide antibiotic, is a potent and specific allosteric inhibitor of mTORC1.[3] It achieves this by forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to its inhibition.[2] It is important to note that while mTORC1 is highly sensitive to acute Rapamycin treatment, mTORC2 is generally considered resistant, although prolonged treatment can disrupt mTORC2 assembly and signaling in some cell types and tissues.[4]
Key Biomarkers for mTORC1 Activity
Assessing mTORC1 inhibition relies on measuring the phosphorylation status of its direct downstream targets. The most widely accepted and utilized biomarkers are:
-
Ribosomal Protein S6 Kinase 1 (S6K1): mTORC1 directly phosphorylates S6K1 at several residues, most notably Threonine 389 (T389).[5] This phosphorylation is a critical step for S6K1 activation. Activated S6K1, in turn, phosphorylates ribosomal protein S6 (S6). Therefore, measuring the phosphorylation of both S6K1 (at T389) and S6 (at Serines 235/236 or 240/244) serves as a robust readout of mTORC1 activity.[5][6]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): 4E-BP1 is a translational repressor.[7] mTORC1 phosphorylates 4E-BP1 at multiple sites, including Threonine 37/46 (Thr37/46), which primes it for subsequent phosphorylation at other sites like Serine 65 (Ser65).[7][8] This hyperphosphorylation causes 4E-BP1 to dissociate from the translation initiation factor eIF4E, permitting cap-dependent translation to proceed.[7] Inhibition of mTORC1 by Rapamycin prevents this phosphorylation, keeping 4E-BP1 in its active, translation-repressing state. It's noteworthy that some 4E-BP1 phosphorylation sites can be resistant to Rapamycin, whereas ATP-competitive mTOR inhibitors can block them more effectively.[9][10]
The following diagram illustrates the core mTORC1 signaling pathway and the point of inhibition by Rapamycin.
Caption: mTORC1 signaling pathway and Rapamycin's mechanism of action.
Methodologies for Assessing mTORC1 Inhibition
The primary methods for evaluating mTORC1 activity in tissues are Western Blotting, Immunohistochemistry (IHC), and Phosphoproteomics.
Western Blotting
Western blotting is a quantitative technique used to measure the levels of specific proteins (e.g., total S6K1) and their phosphorylated forms (e.g., p-S6K1) in tissue homogenates. The ratio of the phosphorylated protein to the total protein provides a robust measure of pathway inhibition.
The following table summarizes representative data on mTORC1 inhibition by Rapamycin and other inhibitors in different models. This data is compiled from various studies and serves as a general guide for expected outcomes.
| Tissue/Cell Line | Treatment (Dose) | Target | Inhibition (%) | Reference |
| Flp-In 293 Cells | Rapa-3Z (1.0 nM) | p-S6K | ~50% (IC50) | [2] |
| Flp-In 293 Cells | Rapa-3Z (1.3 nM) | p-S6 | ~50% (IC50) | [2] |
| Multiple Cell Lines | Rapamycin (100 nM, 24h) | p-S6K (T389) | >80% | [6] |
| Mouse Tissues | PP242 (TORKinib) | p-4EBP1 (T36/45) | ~100% | [10] |
| Mouse Tissues | Rapamycin | p-4EBP1 (T36/45) | Partial/Incomplete | [10] |
| HTFs | CZ415 (10µM) | p-4EBP1 | Significant | [11] |
| HTFs | Rapamycin | p-4EBP1 | Insignificant | [11] |
Note: The degree of inhibition can vary significantly based on the tissue type, Rapamycin dose, treatment duration, and the specific substrate being analyzed.
Caption: Standard workflow for Western blot analysis of mTORC1 targets.
Materials:
-
Tissue samples (snap-frozen)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli SDS Sample Buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Transfer buffer
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
Primary Antibodies (diluted in blocking buffer as per manufacturer's recommendation):
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG[12]
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis: a. Weigh frozen tissue and place it in a pre-chilled tube with a steel bead. b. Add 10 volumes of ice-cold Lysis Buffer. c. Homogenize the tissue using a tissue lyser until no visible tissue fragments remain. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (lysate) to a new pre-chilled tube.[7]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration for all samples with Lysis Buffer. b. Add 1/3 volume of 4x Laemmli buffer to each sample. c. Heat samples at 95-100°C for 5 minutes.[8][12]
-
SDS-PAGE and Transfer: a. Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[5] b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: a. Block the membrane in Blocking Buffer for 1 hour at room temperature (RT).[13] b. Incubate the membrane with the primary antibody (e.g., anti-p-S6K1) overnight at 4°C with gentle agitation.[12][13] c. Wash the membrane three times for 5-10 minutes each with TBST.[12] d. Incubate with HRP-conjugated secondary antibody for 1 hour at RT.[12] e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities using densitometry software. d. To normalize, strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., total S6K1) or a loading control (e.g., β-actin). Calculate the ratio of phospho-protein to total protein.
Immunohistochemistry (IHC)
IHC allows for the visualization of mTORC1 activity within the morphological context of the tissue. It is particularly useful for identifying which cell types within a heterogeneous tissue are responding to Rapamycin. Phospho-S6 is an excellent marker for IHC due to robust and reliable antibodies.[14]
References
- 1. Phosphoproteomic Profiling of In Vivo Signaling in Liver by the Mammalian Target of Rapamycin Complex 1 (mTORC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. origene.com [origene.com]
- 14. Immunolocalization of phospho-S6 kinases: a new way to detect mitosis in tissue sections and in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Rapamycin Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of various rapamycin (B549165) formulations suitable for intravenous (IV) injection. It is intended to guide researchers in the development and evaluation of these formulations for preclinical and clinical studies.
Introduction
Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties.[1] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Despite its therapeutic potential, rapamycin's poor water solubility (approximately 2.6 µg/mL) presents a significant challenge for the development of intravenous formulations, which are crucial for ensuring bioavailability and achieving therapeutic concentrations.[3]
To overcome this limitation, various formulation strategies have been developed, including solvent-based systems and advanced nanoparticle-based delivery systems. This document will detail the formulation approaches, provide comparative data, and offer step-by-step experimental protocols.
Signaling Pathway
Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by rapamycin.
Formulation Approaches and Data Presentation
Several approaches have been successfully employed to formulate rapamycin for intravenous administration. These can be broadly categorized into solvent-based formulations and nanoparticle-based formulations.
Solvent-Based Formulations
These formulations utilize a combination of organic solvents and surfactants to dissolve rapamycin. While effective, potential toxicity of the excipients is a key consideration.
| Formulation Component | Concentration Range | Purpose | Reference |
| N,N-dimethylacetamide (DMA) | 0.1 - 10% (w/v) | Primary Solvent | [4] |
| Polyoxyethylene sorbitan (B8754009) esters (e.g., Polysorbate 80) | 0.1 - 10% (w/v) | Surfactant/Solubilizer | [4] |
| Polyethylene Glycol (PEG 200 or 300) | 10 - 60% (w/v) | Co-solvent | [4] |
| Propylene Glycol | 25 - 60% (v/v) | Primary Solvent | [5] |
| Water for Injection | 30 - 90% (v/v) | Diluent | [4] |
Nanoparticle-Based Formulations
Nanoparticle formulations encapsulate rapamycin within a carrier matrix, improving its solubility, stability, and potentially altering its pharmacokinetic profile.
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like rapamycin within the membrane.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Rapamycin Liposomes | 120.9 | - | 98.20 ± 0.15 | - | [6] |
| Rapamycin-containing liposomes | - | - | 82.11 ± 2.13 | - | [7] |
| Co-loaded paclitaxel/rapamycin liposomes | ~150 | Neutral | >90% | - | [8] |
Biodegradable polymers can be used to form a matrix that entraps rapamycin.
| Polymer | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | < 150 | - | > 70% | - | [6][9] |
| PEG-PLGA | 118.8 | - | - | - | [10] |
| PHEA-g-RhB-g-SUCC-PCL | ~200 | - | 78 | 13.7 | [11] |
| PCEC | ~150 | - | - | - | [12] |
These are lipid-based nanoparticles with a solid lipid core that can incorporate lipophilic drugs.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Compritol Rp-SLN | < 250 | - | - | - | [13][14] |
| Rapamycin-loaded LNCs | 112.6 ± 8.4 | -5.5 ± 0.4 | 68.8 ± 7.1 | 0.6 ± 0.1 | [15] |
| Tf-decorated NLC | ~150 | - | >90% | 20 | [16] |
Experimental Protocols
The following section provides detailed protocols for the preparation and characterization of intravenous rapamycin formulations.
Experimental Workflow
The general workflow for developing and characterizing a nanoparticle-based rapamycin formulation is outlined below.
Preparation of Rapamycin-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is adapted for the preparation of PLGA or similar polymeric nanoparticles.
Materials:
-
Rapamycin
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Poloxamer 188 or Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Purified water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of rapamycin and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer like Poloxamer 188 or PVA.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the solvent diffuses.
-
Solvent Evaporation: Stir the nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in purified water. Repeat this washing step 2-3 times to remove excess stabilizer and unencapsulated drug.
-
Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.
Preparation of Rapamycin-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Rapamycin
-
Soybean phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve rapamycin, lipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Add PBS (pH 7.4) to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Separate the liposomes from unencapsulated rapamycin by ultracentrifugation or size exclusion chromatography.
-
Storage: Store the liposomal formulation at 4°C.
Characterization Protocols
Method: Dynamic Light Scattering (DLS) Instrument: Zetasizer (e.g., Malvern Zetasizer Nano ZS) Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at 25°C.
-
For zeta potential measurement, transfer the diluted sample to a folded capillary cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
Method: High-Performance Liquid Chromatography (HPLC) Procedure:
-
Total Drug Content (Wtotal): Accurately weigh a sample of the nanoparticle formulation (or take a precise volume of the suspension) and dissolve it in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to disrupt the nanoparticles and release the encapsulated drug.
-
Free Drug Content (Wfree): Separate the nanoparticles from the aqueous phase containing unencapsulated drug by ultracentrifugation. Collect the supernatant.
-
HPLC Analysis: Quantify the amount of rapamycin in the total drug sample and the free drug sample using a validated HPLC method. A typical method uses a C18 column with a mobile phase of methanol:water and UV detection at 277-278 nm.[17][18]
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Wtotal - Wfree) / Wtotal] x 100
-
Drug Loading (%DL): %DL = [Mass of entrapped drug / Total mass of nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method Procedure:
-
Transfer a known amount of the rapamycin-loaded nanoparticle formulation into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Keep the entire setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the rapamycin concentration in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Stability and Sterilization
Stability Studies
The stability of the formulation should be assessed under different storage conditions (e.g., 4°C and 25°C). Parameters to monitor over time include particle size, PDI, zeta potential, and drug content.[19]
Sterilization
For intravenous administration, the formulation must be sterile. Sterile filtration using a 0.22 µm filter is a common method for sterilizing nanoparticle suspensions.
Lyophilization
Lyophilization (freeze-drying) can be employed to improve the long-term stability of nanoparticle formulations. Cryoprotectants (e.g., trehalose, mannitol) are typically added to the formulation before freezing to protect the nanoparticles during the process. The lyophilized powder can be reconstituted with sterile water or saline before injection.
Conclusion
The development of a robust and stable intravenous formulation of rapamycin is critical for its clinical application. This document provides a comprehensive overview of various formulation strategies, comparative data, and detailed experimental protocols to guide researchers in this endeavor. The choice of formulation will depend on the specific therapeutic application, desired pharmacokinetic profile, and considerations of scalability and manufacturing. Careful characterization and stability testing are essential to ensure the quality, safety, and efficacy of the final product.
References
- 1. In-vitro Release of Rapamycin from a Thermosensitive Polymer for the Inhibition of Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Rapamycin: Single‐Dose Studies in the Rabbit | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation of a liposomal delivery system and its in vitro release of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin-Loaded Polymeric Nanoparticles as an Advanced Formulation for Macrophage Targeting in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin-loaded poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) nanoparticles: preparation, characterization and potential application in corneal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain targeted delivery of rapamycin using transferrin decorated nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Characterization and Evaluation of Rapamycin-Loaded Nano-Micelle Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intermittent vs. Continuous Rapamycin Dosing for Longevity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide inhibitor of the mechanistic Target of Rapamycin (mTOR), is one of the most robust pharmacological interventions known to extend lifespan and improve healthspan in diverse model organisms, including mice.[1] The mTOR signaling pathway is a critical regulator of cellular growth, proliferation, and metabolism, and its inhibition by rapamycin mimics some of the effects of dietary restriction, a well-established longevity intervention.[2] Research into rapamycin's geroprotective effects has led to a critical question regarding the optimal dosing strategy: is continuous daily administration or an intermittent dosing schedule more effective and safer for promoting longevity?
These application notes provide a comprehensive overview of the current state of research comparing intermittent and continuous rapamycin dosing strategies. We present quantitative data from key preclinical studies, detailed protocols for conducting longevity experiments in mice, and visual guides to the underlying signaling pathways and experimental workflows.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin's primary mechanism of action is the inhibition of mTOR, which exists in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is acutely sensitive to rapamycin. It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to promote anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1] Inhibition of mTORC1 is largely considered responsible for the pro-longevity effects of rapamycin.[3]
-
mTORC2 is generally less sensitive to acute rapamycin treatment but can be inhibited by chronic, long-term administration.[4] mTORC2 is involved in cell survival and metabolic regulation, including the full activation of the kinase Akt, which is crucial for insulin (B600854) signaling.[5]
The differential sensitivity of mTORC1 and mTORC2 to rapamycin forms the basis for exploring different dosing strategies. Intermittent dosing aims to selectively inhibit mTORC1, thereby achieving the desired longevity benefits while minimizing the off-target inhibition of mTORC2 that can lead to undesirable metabolic side effects, such as glucose intolerance and insulin resistance.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin and Dietary Restriction Induce Metabolically Distinctive Changes in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results in Rapamycin Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments involving Rapamycin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and solutions to help you navigate your Rapamycin experiments effectively.
Issue 1: High Variability in Rapamycin's Effect on Cell Viability
Q: I am observing inconsistent IC50 values for Rapamycin across different experiments with the same cell line. What could be the cause?
A: Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit vastly different sensitivities to Rapamycin. For instance, MCF-7 breast cancer cells can be sensitive to concentrations as low as 20 nM, while MDA-MB-231 cells may require up to 20 µM to achieve a similar effect.[1][2] This highlights the importance of establishing a dose-response curve for each specific cell line.
-
Cell Culture Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can interfere with Rapamycin's activity. Ensure you use a consistent lot and concentration of FBS throughout your experiments.
-
Cell Density: The confluency of your cells at the time of treatment can impact their response. Standardize your seeding density to ensure reproducible results.
-
-
Rapamycin Stock Solution Integrity:
-
Preparation and Storage: Rapamycin is unstable in solution. Prepare fresh working solutions from a frozen stock for each experiment. Stock solutions in DMSO or ethanol (B145695) should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all conditions and does not exceed a level that is toxic to your cells.
-
-
Assay-Specific Variability:
-
Incubation Time: The inhibitory effects of Rapamycin on cell proliferation are time-dependent. An incubation time of 48-72 hours is often required to observe significant effects.[5]
-
Metabolic Activity vs. Cell Number: Assays like the MTT assay measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method to validate your results.
-
Issue 2: Inconsistent Inhibition of mTOR Signaling Pathway
Q: My Western blot results show variable inhibition of p-S6K and p-4E-BP1 phosphorylation after Rapamycin treatment. Why is this happening?
A: The activity of the mTOR signaling pathway is dynamic and can be influenced by several factors, leading to inconsistent Western blot results.
-
Differential Sensitivity of mTORC1 and mTORC2: Rapamycin primarily inhibits mTOR Complex 1 (mTORC1). mTOR Complex 2 (mTORC2) is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit its assembly in some cell lines.[1][2] This differential sensitivity can lead to complex downstream signaling events.
-
Feedback Loops: Inhibition of mTORC1 by Rapamycin can lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through the release of negative feedback loops. This can result in the phosphorylation of other proteins and potentially counteract some of the effects of mTORC1 inhibition.
-
Experimental Technique:
-
Lysis Buffer Composition: It is crucial to use a lysis buffer supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[6]
-
Antibody Quality: The specificity and affinity of your primary antibodies are critical. Use antibodies that have been validated for Western blotting and consider titrating the antibody concentration to optimize the signal-to-noise ratio.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across all lanes.
-
Issue 3: Difficulty in Detecting Autophagy Induction
Q: I am not consistently observing an increase in LC3-II levels or puncta formation after treating my cells with Rapamycin. What could be the problem?
A: Detecting autophagy can be challenging due to the dynamic nature of the process.
-
Autophagic Flux: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, it is essential to measure autophagic flux. This can be done by treating cells with lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) in the presence and absence of Rapamycin. A greater accumulation of LC3-II in the presence of the inhibitor and Rapamycin compared to the inhibitor alone indicates an increase in autophagic flux.
-
Cell-Type Specific Responses: The extent and kinetics of autophagy induction can vary significantly between different cell types.
-
Experimental Conditions:
-
Rapamycin Concentration and Treatment Duration: The optimal concentration and duration of Rapamycin treatment for inducing autophagy should be determined empirically for your specific cell line. A common starting point is 200 nM for 8 hours.[3][7]
-
Detection Method: While Western blotting for LC3-II is a common method, it can be challenging to resolve LC3-I and LC3-II bands. Immunofluorescence microscopy for LC3 puncta provides a visual confirmation of autophagosome formation.
-
Data Presentation
Table 1: Recommended Rapamycin Concentrations for In Vitro Experiments
| Application | Cell Line | Working Concentration | Incubation Time | Reference |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [3] |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 8 hours | [3][7] |
| Cell Proliferation Inhibition | T47D | 20 nM | 72 hours | [8] |
| Cell Proliferation Inhibition | MDA-MB-231 | 20 µM | 72 hours | [1][2] |
| Cell Proliferation Inhibition | Ca9-22 | ~15 µM (IC50) | 24 hours | [9] |
| Cell Proliferation Inhibition | J82, T24, RT4 | 1 nM | 48 hours | [10] |
| Cell Proliferation Inhibition | UMUC3 | 10 nM | 48 hours | [10] |
Table 2: Troubleshooting Common Western Blot Issues for mTOR Pathway Analysis
| Problem | Potential Cause | Solution |
| Weak or No Signal for Phospho-Proteins | Inactive mTOR pathway | Treat cells with a known mTOR activator (e.g., insulin) as a positive control. |
| Protein degradation/dephosphorylation | Use lysis buffer with fresh protease and phosphatase inhibitors; keep samples on ice. | |
| Insufficient protein load | Increase the amount of protein loaded onto the gel. | |
| Poor antibody performance | Use a validated antibody and optimize the dilution. | |
| High Background | Blocking agent issues | For phospho-proteins, use BSA instead of milk. |
| Antibody concentration too high | Decrease the primary and/or secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific primary antibody; try different blocking conditions. |
| Protein degradation | Use fresh protease inhibitors. |
Experimental Protocols
1. Preparation of Rapamycin Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the appropriate amount of Rapamycin powder (MW: 914.17 g/mol ).
-
Dissolve in high-quality, anhydrous DMSO to a final concentration of 10 mM.[3]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process.
-
Aliquot into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C for up to 3 months.[3][4] Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution.[3]
-
Mix the medium thoroughly by gentle inversion before adding it to the cells.
-
2. Western Blot Analysis of mTOR Pathway Proteins
-
Cell Lysis:
-
After treatment with Rapamycin, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify band intensities using densitometry software.
-
3. Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of Rapamycin. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified mTOR signaling pathway highlighting the inhibitory effect of Rapamycin on mTORC1.
Caption: General experimental workflow for Western blot analysis.
Caption: A logical troubleshooting workflow for inconsistent Rapamycin experiment results.
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rapamycin Treatment
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where Rapamycin (B549165) treatment is not producing the expected effect.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any inhibition of cell proliferation or induction of apoptosis after Rapamycin treatment. What are the potential reasons?
There are several factors that could contribute to a lack of effect with Rapamycin. These can be broadly categorized into issues with the experimental setup, inherent resistance of the cell line, or acquired resistance.
Troubleshooting Workflow:
Here is a logical workflow to diagnose the issue:
Caption: A step-by-step workflow for troubleshooting ineffective Rapamycin treatment.
Q2: How can I be sure my Rapamycin is active and used at the correct concentration?
A2: Issues with the compound itself are a common source of experimental failure.
-
Rapamycin Stability: Rapamycin is unstable in aqueous solutions, and its degradation is dependent on pH and temperature. It is recommended to prepare working solutions fresh for each experiment from a frozen stock.[1] Studies have shown significant degradation at 37°C in buffers like PBS and HEPES.[1]
-
Solubility: Rapamycin is highly lipophilic with very low water solubility.[2] It should be dissolved in an organic solvent like DMSO to create a stock solution.[1] When diluting the stock in aqueous media, precipitation can occur. To avoid this, pre-warm the media to 37°C and add the media to the rapamycin stock tube while vortexing, rather than the other way around.[1][2]
-
Concentration: The effective concentration of Rapamycin is highly cell-line dependent and can range from nanomolar (nM) to micromolar (µM) concentrations.[3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Some cancer cells show extreme sensitivity with IC50 values less than 1 nM, while others require around 100 nM for the inhibition of S6K1 phosphorylation.[3] For some breast cancer cell lines, concentrations as high as 20 µM are required for growth inhibition.[3]
Quantitative Data Summary: Rapamycin Concentrations and Conditions
| Parameter | Recommendation | Source |
| Stock Solution Solvent | Anhydrous DMSO | [1] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | [1] |
| Final DMSO Concentration | Typically < 0.5%; always include a vehicle control | [2][5] |
| Working Solution Prep | Prepare fresh before each experiment | [1] |
| Effective Concentration Range | nM to µM range, cell-line dependent | [3][4] |
| Incubation Time | Varies from hours to days, depending on the assay |
Q3: My Rapamycin seems to be active as it inhibits S6K phosphorylation, but I still don't see an effect on cell proliferation. What's happening?
A3: This is a classic case of cellular resistance to Rapamycin's cytostatic or apoptotic effects. The issue lies downstream of mTORC1 inhibition.
Potential Mechanisms of Resistance:
-
Activation of Pro-Survival Feedback Loops: Rapamycin's inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of pro-survival pathways like PI3K/Akt and MEK/ERK. This compensatory signaling can overcome the anti-proliferative effects of mTORC1 inhibition.
-
Incomplete Inhibition of 4E-BP1: While Rapamycin is a potent inhibitor of S6K1, its effect on 4E-BP1 phosphorylation can be incomplete or require higher concentrations.[3] This allows for continued cap-dependent translation of key mRNAs involved in cell proliferation.
-
mTORC2 Activity: mTORC2 is generally considered rapamycin-insensitive, especially with acute treatment.[3] mTORC2 can promote cell survival by phosphorylating Akt at Ser473. Prolonged rapamycin treatment can inhibit mTORC2 in some cell lines, but this is not a universal effect.[3]
-
Genetic Mutations: Mutations in mTOR or its binding partner FKBP12 can prevent Rapamycin from binding and inhibiting mTORC1.[3] Mutations or altered expression of downstream effectors of mTOR can also confer resistance.[3]
mTOR Signaling Pathway and Rapamycin Resistance
Caption: The mTOR signaling pathway, showing Rapamycin's target and key resistance mechanisms.
Experimental Protocols for Troubleshooting
Protocol 1: Western Blotting for mTOR Pathway Activation
This protocol allows you to verify if Rapamycin is inhibiting its direct target, mTORC1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Rapamycin or vehicle (DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: In Rapamycin-sensitive cells, you should observe a dose- and time-dependent decrease in the phosphorylation of S6K and 4E-BP1, while the total protein levels remain unchanged.
Protocol 2: Cell Viability/Proliferation Assays
These assays will quantify the effect of Rapamycin on cell number.
A. MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After 24 hours, treat the cells with a range of Rapamycin concentrations. Include a vehicle control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
B. Crystal Violet Staining
Materials:
-
Crystal violet solution (0.5% in 20% methanol)
-
PBS
-
Methanol (B129727) (100%) or 4% Paraformaldehyde for fixation
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Seeding and Treatment: Seed and treat cells in multi-well plates as for the MTT assay.
-
Fixation: After treatment, wash the cells with PBS and fix with methanol for 10-15 minutes.
-
Staining: Remove the fixative and add crystal violet solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Quantification (Optional): Add solubilization solution to each well and measure the absorbance at 590 nm.
Protocol 3: Autophagy Detection
Rapamycin is a known inducer of autophagy. Assessing autophagy can be an alternative readout for Rapamycin's activity.
A. LC3-II Immunoblotting
The conversion of LC3-I to LC3-II is a hallmark of autophagy.
Procedure:
-
Follow the Western Blotting protocol described above.
-
Use primary antibodies against LC3A/B. You should observe two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio indicates autophagy induction.
-
Note: To accurately measure autophagic flux, it is recommended to treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in parallel. This will prevent the degradation of LC3-II in autolysosomes and give a clearer picture of autophagosome formation.
B. Monodansylcadaverine (MDC) Staining
MDC is a fluorescent dye that accumulates in autophagic vacuoles.
Materials:
-
MDC solution (50 µM in PBS)
-
Fluorescence microscope
Procedure:
-
Seeding and Treatment: Grow cells on coverslips or in imaging-compatible plates and treat with Rapamycin.
-
Staining: After treatment, incubate the live cells with MDC solution for 10-15 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Imaging: Immediately visualize the cells under a fluorescence microscope using a UV filter set. An increase in punctate green fluorescence indicates the formation of autophagic vacuoles.
Data Presentation: Rapamycin IC50 Values
The half-maximal inhibitory concentration (IC50) for cell proliferation varies significantly among different cell lines.
| Cell Line | Cancer Type | Rapamycin IC50 | Source |
| MCF-7 | Breast Cancer | ~20 nM | [3] |
| MDA-MB-231 | Breast Cancer | ~20 µM | [3] |
| T98G | Glioblastoma | ~2 nM | |
| U87-MG | Glioblastoma | ~1 µM | |
| Ca9-22 | Oral Cancer | ~15 µM | [4] |
| Various Breast Cancer Lines | Breast Cancer | Sensitive lines often have high p-Akt | [5] |
| Canine Melanoma Lines | Melanoma | Synergistic with carboplatin |
Note: IC50 values are highly dependent on the assay conditions (e.g., incubation time, cell density). The values presented here are for reference and should be determined empirically for your specific experimental system.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Working with Rapamycin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Rapamycin in cell culture experiments, with a focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Rapamycin precipitating after I add it to my cell culture medium?
A: Rapamycin is a lipophilic molecule with very low solubility in water (approximately 2.6 µg/mL).[1] When a concentrated stock solution of Rapamycin, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous environment like cell culture media, it can "crash out" of solution and form a precipitate.[2] This is a common issue due to the sudden change in solvent polarity.
Q2: How can I prevent Rapamycin from precipitating in my cell culture medium?
A: Several strategies can help prevent Rapamycin precipitation:
-
Proper Stock Solution Preparation: Ensure your Rapamycin powder is fully dissolved in a suitable organic solvent, such as DMSO or ethanol, before further dilution.[3][4]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the Rapamycin stock can enhance solubility.[1][5]
-
Reverse Addition: Instead of adding the small volume of the concentrated Rapamycin stock to the large volume of media, try adding the media to the tube containing the Rapamycin stock. This allows for a more gradual dilution.[1][5]
-
Vortex Immediately: After adding the Rapamycin stock to the medium (or vice versa), vortex the solution immediately and thoroughly to ensure rapid and uniform mixing.[3][5]
-
Serial Dilutions: For very low final concentrations, consider performing serial dilutions in the cell culture medium. This gradual reduction in solvent concentration can prevent the compound from precipitating.[1][3]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[3]
Q3: I'm still seeing precipitation even after following the recommended procedures. What else can I do?
A: If precipitation persists, consider the following:
-
Check Stock Concentration: Inaccurate weighing of Rapamycin powder or incorrect solvent volume can lead to a more concentrated stock than intended, increasing the likelihood of precipitation upon dilution.[2]
-
Invisible Precipitates: Micro-precipitates may not be visible to the naked eye. To check for these, you can centrifuge your final working solution at a high speed (e.g., 15,000 x g) and look for a pellet.[2] The presence of a pellet indicates that the actual concentration of soluble Rapamycin in your supernatant is lower than intended.
-
Brief Sonication: Gentle and brief sonication can help redissolve small precipitates. However, use this method with caution, as prolonged sonication can generate heat and potentially degrade the Rapamycin.[1]
Q4: I am observing inconsistent or no effect of Rapamycin in my experiments. Could this be related to precipitation or degradation?
A: Yes, inconsistent results are often a sign of issues with compound solubility or stability.[1] If Rapamycin precipitates, the effective concentration in your experiment will be lower and more variable than intended. Furthermore, Rapamycin is unstable in aqueous solutions, with its degradation being dependent on pH and temperature.[2] Therefore, it is crucial to prepare fresh working solutions for each experiment.[2]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [3] |
| Recommended Solvents | DMSO, Ethanol | [3][4] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [3] |
| Solubility in Ethanol | ≥ 50 mg/mL | [3] |
| Storage of Powder | -20°C, desiccated | [3] |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | [3][6] |
| Stability of Stock Solution | Up to 3 months at -20°C | [3] |
| Recommended Working Concentration | Varies by cell line and application (typically in the nM range) | [3] |
| IC50 for mTOR Inhibition (HEK293 cells) | ~0.1 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculate the required amount of Rapamycin: Based on its molecular weight (914.17 g/mol ), to prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of Rapamycin.[3]
-
Weigh the Rapamycin: Carefully weigh the calculated amount of Rapamycin powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of DMSO (in this case, 1 mL) to the tube containing the Rapamycin powder.[3]
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][6] Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of a 100 nM Rapamycin Working Solution in Cell Culture Medium
Materials:
-
10 mM Rapamycin stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Rapamycin stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting for low final concentrations, perform an intermediate dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to create a 10 µM intermediate solution. Vortex immediately.
-
Prepare Final Working Solution: Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium to achieve a final concentration of 100 nM.[3] If using an intermediate dilution, adjust the volume accordingly.
-
Mix Thoroughly: Immediately after adding the Rapamycin, vortex the solution gently or invert the tube several times to ensure a homogenous solution before adding it to your cells.[3]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Rapamycin) to an equivalent volume of cell culture medium. The final DMSO concentration should be identical to that in the Rapamycin-treated samples.[3]
Visualizations
Signaling Pathway
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
Caption: General experimental workflow for treating cultured cells with Rapamycin.
References
Technical Support Center: Understanding the Unexpected Increase in Akt Phosphorylation with Rapamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter an unexpected increase in Akt phosphorylation upon treatment with Rapamycin (B549165).
Frequently Asked Questions (FAQs)
Q1: We treated our cancer cell line with Rapamycin, an mTORC1 inhibitor, and unexpectedly observed an increase in Akt phosphorylation at Serine 473 (p-Akt S473). Isn't Rapamycin supposed to inhibit the PI3K/Akt/mTOR pathway?
A1: This is a well-documented paradoxical effect. While Rapamycin does inhibit mTORC1, it can lead to an increase in Akt phosphorylation.[1][2][3][4] This occurs because Rapamycin disrupts a negative feedback loop. Normally, a downstream effector of mTORC1, S6 Kinase 1 (S6K1), phosphorylates and promotes the degradation of Insulin Receptor Substrate 1 (IRS-1).[3][5][6][7] By inhibiting mTORC1, Rapamycin prevents S6K1-mediated degradation of IRS-1. This leads to the accumulation and stabilization of IRS-1, which in turn enhances signaling through the PI3K/Akt pathway, resulting in increased Akt phosphorylation.[3][4]
Q2: At which phosphorylation sites of Akt is this increase typically observed?
A2: The paradoxical increase in Akt phosphorylation is most commonly reported at Serine 473 (S473) and Threonine 308 (T308).[1][8][9] Phosphorylation at both sites is generally required for full Akt activation.
Q3: What is the typical timeframe for observing this paradoxical Akt activation after Rapamycin treatment?
A3: The increase in Akt phosphorylation can be observed relatively quickly, often within hours of Rapamycin treatment.[4][10] However, the duration of the effect can vary depending on the cell type and experimental conditions. Some studies have noted that prolonged exposure to Rapamycin may eventually lead to the inhibition of mTORC2, which is responsible for phosphorylating Akt at S473, potentially reversing the initial increase.[10][11]
Q4: Does this paradoxical effect have implications for the efficacy of Rapamycin as an anti-cancer agent?
A4: Yes, the feedback activation of Akt can be a mechanism of resistance to Rapamycin-based therapies.[1][3] Activated Akt promotes cell survival and proliferation, which can counteract the anti-proliferative effects of mTORC1 inhibition. This has led to the development of dual PI3K/mTOR inhibitors and combination therapies to overcome this resistance mechanism.[1][2][3]
Q5: In which experimental models has this phenomenon been observed?
A5: This paradoxical activation of Akt has been observed in a variety of cancer cell lines, including those from lung cancer, rhabdomyosarcoma, and breast cancer, as well as in in vivo xenograft models and patient tumor samples.[1][2][4][12]
Troubleshooting Guide
Issue: Unexpectedly high p-Akt levels in Western blots after Rapamycin treatment.
This guide will help you troubleshoot and understand this common experimental observation.
Step 1: Confirm the Specificity of Your Reagents and Quality of Your Experiment
| Parameter | Recommendation | Rationale |
| Antibody Validation | Ensure your primary antibodies for p-Akt (S473 and T308) and total Akt have been validated for the species and application you are using. Run appropriate controls, such as lysates from cells with known high and low Akt activation. | To rule out non-specific binding or cross-reactivity of the antibodies. |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. | To confirm that the observed increase in p-Akt is not due to loading artifacts. |
| Rapamycin Activity | Confirm that your Rapamycin is active by probing for the phosphorylation of a direct mTORC1 downstream target, such as p70S6K or its substrate S6 ribosomal protein. A decrease in the phosphorylation of these proteins indicates successful mTORC1 inhibition. | To verify that the drug is working as expected and that the observed Akt activation is a specific paradoxical effect. |
Step 2: Investigate the Underlying Mechanism
If you have confirmed the quality of your experiment, the following steps can help you dissect the signaling pathway responsible for the paradoxical Akt activation.
| Experimental Approach | Expected Outcome if Mechanism is Active | Interpretation |
| Co-treatment with a PI3K inhibitor (e.g., LY294002) | The Rapamycin-induced increase in p-Akt should be suppressed.[1][12] | This confirms that the paradoxical Akt phosphorylation is dependent on upstream PI3K signaling, consistent with the IRS-1 feedback loop mechanism. |
| Co-treatment with an IGF-1R inhibitor | The Rapamycin-induced increase in p-Akt should be blocked.[2][12] | This indicates that the activation of the PI3K/Akt pathway is mediated by the Insulin-like Growth Factor 1 Receptor (IGF-1R), which signals through IRS-1. |
| siRNA-mediated knockdown of S6K1 | Knockdown of S6K1 should mimic the effect of Rapamycin, leading to an increase in p-Akt.[2][12] | This provides direct evidence for the role of the mTORC1/S6K1 negative feedback loop in regulating Akt phosphorylation. |
Illustrative Quantitative Data
The following table provides a hypothetical representation of the expected changes in protein phosphorylation based on the troubleshooting experiments described above.
| Treatment Group | p-S6 (Normalized to Total S6) | p-Akt S473 (Normalized to Total Akt) |
| Vehicle Control | 1.0 | 1.0 |
| Rapamycin (10 nM) | 0.2 | 3.5 |
| Rapamycin + LY294002 (10 µM) | 0.2 | 1.1 |
| Rapamycin + IGF-1R Inhibitor | 0.2 | 1.2 |
| S6K1 siRNA | 0.3 | 3.2 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Activation of Akt and eIF4E survival pathways by rapamycin-mediated mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin induces feedback activation of Akt signaling through an IGF-1R-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arigobio.com [arigobio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Rapamycin Stability in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing rapamycin (B549165), ensuring its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with rapamycin degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent or lower-than-expected activity of rapamycin in my cell-based assays. Could this be a stability issue?
A: Yes, inconsistent results are a common indicator of compound degradation. Rapamycin is susceptible to degradation in aqueous environments, particularly at physiological pH and temperature.[1] Hydrolysis and autoxidation are the primary degradation pathways.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of rapamycin immediately before each experiment. Avoid long-term storage of rapamycin in aqueous buffers or cell culture media.[1]
-
Control pH: Rapamycin degradation is significantly influenced by pH. It is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.[2][3][4] For instance, the half-life of rapamycin is dramatically reduced at a higher pH.[2][3][4]
-
Use Appropriate Buffers: The choice of buffer can impact stability. Acetate (B1210297) buffers have been shown to be more favorable for rapamycin stability compared to phosphate (B84403) and HEPES buffers, where it degrades more rapidly.
-
Minimize Light Exposure: Rapamycin is photosensitive and can undergo photodegradation.[1] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Maintain Low Temperatures: Store stock solutions and, if necessary, working solutions at low temperatures (-20°C or -80°C) to slow down degradation.[1][5]
Q2: My rapamycin solution, initially clear, has become cloudy or shows visible precipitates after dilution in my aqueous buffer. What is happening and how can I fix it?
A: This is likely due to the low aqueous solubility of rapamycin (approximately 2.6 µg/mL) and precipitation upon dilution of a concentrated organic stock solution into an aqueous medium.[1]
Troubleshooting Steps:
-
Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the rapamycin stock can enhance its solubility.[1]
-
Reverse Addition: Instead of adding the small volume of rapamycin stock to the large volume of aqueous solution, try adding the aqueous solution to the rapamycin stock tube while vortexing. This can improve mixing and reduce immediate precipitation.[1]
-
Serial Dilution: For high dilutions, performing a series of dilutions in the aqueous medium can prevent a sudden, drastic change in solvent polarity that causes the compound to crash out of solution.[1]
-
Sonication: Brief sonication can help to redissolve minor precipitates. However, use this method with caution as prolonged sonication can generate heat and potentially accelerate degradation.[1]
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use.
Q3: How should I prepare and store my rapamycin stock solution to ensure its long-term stability?
A: Proper preparation and storage of stock solutions are critical for the longevity and reliability of your rapamycin.
Recommended Protocol for Stock Solution:
-
Solvent Selection: Dissolve rapamycin powder in a suitable anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695).[1][5]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 9.14 mg of rapamycin (MW: 914.17 g/mol ) in 1 mL of DMSO.[5]
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber vials). Store these aliquots at -20°C or -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[1][5]
Quantitative Data on Rapamycin Stability
The stability of rapamycin is highly dependent on the solvent, pH, and temperature. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of Rapamycin in Aqueous Solutions under Different pH and Buffer Conditions
| Solvent/Buffer System | Apparent pH | Temperature | Half-life (t½) | Reference |
| 30:70 Acetonitrile:Water with 23.7 mM Ammonium Acetate | 7.3 | Room Temperature | 890 hours | [2][3][6] |
| 30:70 Acetonitrile:Water with 237 mM Ammonium Acetate | 7.3 | Room Temperature | 200 hours | [2][3][6] |
| 30:70 Acetonitrile:Water with NaOH | 12.2 | Room Temperature | Reduced by 3 orders of magnitude compared to pH 7.3 | [2][3][4] |
| Simulated Gastric Fluid | 1.2 | 37°C | 0.09 ± 0.01 hours | [7] |
| Water | Neutral | 37°C | 129.15 ± 9.01 hours | [7] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37°C | Almost complete degradation within 24 hours | [8] |
Table 2: Stability of Rapamycin in Organic Solvents (Stock Solutions)
| Solvent | Storage Temperature | Stability Duration | Reference |
| DMSO | -20°C | At least 6 months | [1] |
| Ethanol | -20°C | At least 1 month | [1] |
| Methanol | 2-8°C | No decomposition observed for one week | [1] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Rapamycin Working Solutions
This protocol outlines the steps to prepare a rapamycin working solution with improved stability for use in experiments.
Materials:
-
Rapamycin powder
-
Anhydrous DMSO or absolute ethanol
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed (37°C) aqueous buffer (e.g., acetate buffer pH 5.0) or cell culture medium
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (10 mM):
-
In a sterile environment, accurately weigh the required amount of rapamycin powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO or absolute ethanol to achieve a 10 mM concentration.
-
Vortex thoroughly until the rapamycin is completely dissolved.
-
Aliquot into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the rapamycin stock solution at room temperature.
-
Add the pre-warmed aqueous buffer or medium to the tube containing the rapamycin stock solution.
-
Immediately vortex the solution to ensure rapid and thorough mixing.
-
Visually inspect for any precipitation.
-
Use the freshly prepared working solution in your experiment without delay.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing Rapamycin Stability
This method can be used to quantify the amount of rapamycin remaining in a solution over time, allowing for a direct assessment of its stability under specific experimental conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Rapamycin standard solutions of known concentrations
-
Your experimental samples containing rapamycin
Procedure:
-
HPLC Setup:
-
Set the UV detection wavelength to approximately 277-278 nm.[1]
-
Equilibrate the C18 column with the initial mobile phase composition.
-
-
Gradient Elution Program:
-
A typical gradient could be:
-
0-25 min: 50% B to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 50% B and re-equilibrate
-
-
Adjust the gradient as needed based on your specific column and system to achieve good separation of rapamycin from its degradation products (like secorapamycin).
-
-
Analysis:
-
Inject known concentrations of rapamycin standards to generate a standard curve.
-
Inject your experimental samples taken at different time points.
-
Integrate the peak area corresponding to the rapamycin peak in both standards and samples.
-
-
Data Analysis:
-
Plot the peak area of the standards versus their concentrations to create a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of rapamycin remaining in your samples at each time point.
-
Calculate the percentage of rapamycin remaining over time to determine its degradation kinetics.
-
Visualizing Degradation and Experimental Workflow
Rapamycin Degradation Pathway
The primary degradation of rapamycin in aqueous solution involves the hydrolysis of the lactone ring, leading to the formation of secorapamycin. This process is catalyzed by both acids and bases.
Caption: Primary degradation pathway of rapamycin in aqueous solutions.
Experimental Workflow for Rapamycin Stability Assessment
A typical workflow for preparing rapamycin solutions and assessing their stability.
Caption: Workflow for preparing and testing rapamycin solution stability.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Line-Specific Sensitivity to Rapamycin
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variable sensitivity of cell lines to Rapamycin (B549165). This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Rapamycin and how does it work?
Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Rapamycin first binds to the intracellular receptor FKBP12. The resulting Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[1] Inhibition of mTORC1 disrupts downstream signaling pathways, primarily by preventing the phosphorylation of key substrates like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[2][3]
Q2: Why do different cell lines exhibit varying sensitivity to Rapamycin?
The sensitivity of a given cell line to Rapamycin is a complex trait influenced by multiple factors at the molecular level. Some of the key determinants include:
-
Genetic background of the cell line: The mutational status of genes within the PI3K/AKT/mTOR pathway can significantly impact Rapamycin sensitivity. For instance, cell lines with activating mutations in PI3K or loss of the tumor suppressor PTEN often exhibit heightened dependence on the mTOR pathway for survival and are consequently more sensitive to Rapamycin.[4][5] Conversely, mutations in genes downstream of mTORC1 can confer resistance.[6]
-
Expression levels of mTOR pathway components: The relative abundance of proteins in the mTOR signaling network, such as S6K1 and 4E-BP1, can influence the cellular response to Rapamycin.[3]
-
Feedback loops: Inhibition of mTORC1 by Rapamycin can sometimes lead to the activation of pro-survival feedback loops. A common example is the relief of S6K1-mediated negative feedback on the PI3K/AKT pathway, leading to increased AKT phosphorylation, which can counteract the anti-proliferative effects of Rapamycin.[7]
-
Activity of parallel signaling pathways: The reliance of a cell line on alternative survival pathways, such as the Ras/MAPK pathway, can render it less susceptible to mTOR inhibition.[4]
Q3: What are the typical IC50 values for Rapamycin in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of Rapamycin can vary significantly across different cancer cell lines, ranging from the low nanomolar to the micromolar range.[1] This variability underscores the importance of determining the IC50 empirically for your specific cell line of interest. Below is a summary of reported IC50 values for Rapamycin in various cancer cell lines.
Data Presentation: Rapamycin IC50 Values in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time | Reference |
| Breast Cancer | MCF-7 | 20 | 4 days | [1] |
| MCF-7 | 100 | 72 hours | [8] | |
| MDA-MB-231 | 20,000 | Not Specified | [1] | |
| MDA-MB-231 | 12,200 | Not Specified | [9] | |
| MDA-MB-231 | 7,390 | 72 hours | [6] | |
| BT-549 | 15,900 | Not Specified | [9] | |
| Colon Cancer | HCT116 | 1.38 | Not Specified | [10] |
| HCT116 | 223.44 | 48 hours | [11] | |
| HCT116 | 19,600 | Not Specified | [12] | |
| DLD-1 | 23,430 | 48 hours | [13] | |
| Glioma | U-87 MG | <10 | Not Specified | [5] |
| U-87 MG | 1,000 | Not Specified | [14] | |
| T98G | 2 | Not Specified | [14] | |
| Leukemia | K562 | 174.94 | 24 hours | [15] |
| Lung Cancer | A549 | 18,740 | Not Specified | [2] |
| A549 | 30,720 | 24 hours | [2] | |
| A549 | 64,500 | Not Specified | [16] | |
| Prostate Cancer | PC3 | 50 | 72 hours | [17][18] |
| LNCaP | 93 | 72 hours | [17][18] |
Note: Experimental conditions, such as the specific assay used and the confluency of the cells, can influence the determined IC50 value. It is recommended to establish a dose-response curve under your own experimental conditions.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of Rapamycin on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Rapamycin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Rapamycin Treatment:
-
Prepare serial dilutions of Rapamycin in culture medium from your stock solution. A common concentration range to test is 0.1 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Rapamycin concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the Rapamycin dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Rapamycin concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the Rapamycin concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of Rapamycin that inhibits cell viability by 50%.
-
Workflow for determining Rapamycin IC50.
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol describes how to assess the inhibition of the mTORC1 pathway by Rapamycin by measuring the phosphorylation status of its downstream targets, S6K1 and 4E-BP1.
Materials:
-
Rapamycin-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Rapamycin at the desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels or a loading control on the same membrane, you can strip the membrane of the first set of antibodies and re-probe with another primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
-
Troubleshooting Guide
Issue: Inconsistent or no inhibitory effect of Rapamycin in cell culture experiments.
Troubleshooting inconsistent Rapamycin results.
Q4: My Rapamycin solution appears cloudy or precipitated after adding it to the cell culture medium. What should I do?
Rapamycin is highly lipophilic and has very low solubility in aqueous solutions.[10] Precipitation upon dilution into culture medium is a common issue.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure your stock solution is fully dissolved in an appropriate solvent like DMSO.
-
Dilution Technique: When preparing your working solution, add the culture medium to the Rapamycin stock solution slowly while vortexing, rather than adding the small volume of stock to the large volume of medium. This gradual change in solvent polarity can prevent precipitation.[9]
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the Rapamycin stock can sometimes improve solubility.[10]
-
Serial Dilutions: For high dilutions, perform serial dilutions in the culture medium to avoid a sharp decrease in solvent concentration.[10]
-
Sonication: Brief sonication can help re-dissolve small precipitates, but avoid prolonged sonication as it can generate heat and degrade the compound.[10]
-
Q5: I don't see a decrease in cell viability, but Western blot shows inhibition of S6K1 phosphorylation. How is this possible?
This is a common observation and highlights the complexity of the mTOR pathway and cellular responses.
-
Possible Explanations:
-
Cytostatic vs. Cytotoxic Effects: Rapamycin is often cytostatic, meaning it inhibits cell proliferation rather than directly killing the cells. A lack of decrease in viability as measured by assays like MTT (which measures metabolic activity) might mask a halt in cell division. Consider performing a cell counting assay or a proliferation assay (e.g., BrdU incorporation) to assess cytostatic effects.
-
Activation of Pro-survival Feedback Loops: As mentioned earlier, mTORC1 inhibition can lead to the activation of AKT, a pro-survival kinase. This feedback can compensate for the anti-proliferative signals from mTORC1 inhibition, allowing the cells to survive.
-
Incomplete Inhibition of 4E-BP1: While S6K1 is highly sensitive to Rapamycin, the phosphorylation of 4E-BP1 can be less sensitive and may require higher concentrations of the drug for complete inhibition.[8] Incomplete inhibition of 4E-BP1 might allow for sufficient protein synthesis to maintain cell viability.
-
Cell Line-Specific Resistance Mechanisms: The cell line you are using may have intrinsic resistance mechanisms downstream of mTORC1 that allow it to bypass the effects of S6K1 inhibition.
-
Signaling Pathway Diagram
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of rapamycin in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combinatorial Effects of Lapatinib and Rapamycin in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | Induced Cell Cycle Arrest in Triple-Negative Breast Cancer by Combined Treatment of Itraconazole and Rapamycin [frontiersin.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Rapamycin synergizes with low-dose oxaliplatin in the HCT116 colon cancer cell line by inducing enhanced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Triple Combination of Recombinant Methioninase, Rapamycin, and Chloroquine Synergistically Eradicates HCT116 Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Synergistically suppressive effects on colorectal cancer cells by combination of mTOR inhibitor and glycolysis inhibitor, Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Rapamycin enhanced the antitumor effects of doxorubicin in myelogenous leukemia K562 cells by downregulating the mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Rapamycin induces Smad activity in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Long-Term Rapamycin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of Rapamycin (B549165).
Frequently Asked Questions (FAQs)
Q1: We are observing insulin (B600854) resistance and glucose intolerance in our long-term Rapamycin-treated animal models. Is this a known off-target effect?
A1: Yes, the development of insulin resistance and glucose intolerance is a well-documented off-target effect of chronic Rapamycin treatment.[1][2][3][4][5] While acute Rapamycin administration can improve insulin sensitivity by inhibiting a negative feedback loop from S6K1 to IRS-1, long-term treatment has the opposite effect.[4] This paradoxical outcome is primarily attributed to the off-target inhibition of mTOR Complex 2 (mTORC2), which is a crucial component of the insulin signaling cascade responsible for phosphorylating Akt at serine 473.[3][4][6] Chronic exposure to Rapamycin can disrupt the assembly and function of mTORC2, leading to impaired insulin signaling in tissues like the liver, skeletal muscle, and adipose tissue.[3][6]
Q2: What is the proposed mechanism for Rapamycin-induced insulin resistance?
A2: The primary mechanism involves the disruption of mTORC2.[3][6] Rapamycin, when administered long-term, leads to the loss of mTORC2 integrity and function.[3] This is significant because mTORC2 is responsible for the phosphorylation of Akt at serine 473, a critical step in the insulin signaling pathway.[4] Without this phosphorylation event, insulin-mediated glucose uptake and glycogen (B147801) synthesis are impaired. Additionally, long-term Rapamycin treatment can lead to increased hepatic gluconeogenesis, further contributing to hyperglycemia.[2] This is associated with the enhanced nuclear recruitment of transcription factors like FoxO1, CRTC2, and CREB, which drive the expression of gluconeogenic genes.[2]
Q3: Our lab is seeing conflicting results regarding lipid metabolism in our Rapamycin-treated cells. Some data suggests increased lipolysis, while others point to hyperlipidemia. Can you clarify?
A3: The effects of long-term Rapamycin treatment on lipid metabolism are complex and can appear contradictory. Rapamycin has been shown to increase lipolysis in adipose tissue, leading to a reduction in adipocyte size and overall adiposity.[7] This can result in elevated levels of plasma free fatty acids.[7] Conversely, hyperlipidemia, including elevated cholesterol and triglyceride levels, is also a common side effect.[8][9] This can be attributed to several factors, including decreased lipoprotein lipase (B570770) (LPL) activity in adipose tissue and reduced LDL receptor levels in the liver, which impairs the clearance of LDL from circulation.[7] The net effect on the lipid profile can depend on the specific experimental model, the duration of treatment, and the dosage of Rapamycin used.
Q4: We are using Rapamycin as an anti-aging therapeutic in our research. How does its known immunosuppressive effect play into its long-term use?
A4: Rapamycin's immunosuppressive properties are a key consideration for its long-term use as an anti-aging agent.[6][10] While it is a potent inhibitor of T and B cell activation, its effects on the immune system are nuanced and dose-dependent.[10][11] Some studies suggest that at lower, intermittent doses, Rapamycin may actually have immune-enhancing effects, such as improving the response to vaccinations in aged animals.[11][12] The prevailing hypothesis is that many of the detrimental immunosuppressive effects are linked to the off-target inhibition of mTORC2, whereas the beneficial anti-aging effects are primarily mediated through mTORC1 inhibition.[6][13] Therefore, strategies like intermittent dosing are being explored to harness the anti-aging benefits while minimizing the risks of broad immunosuppression.[8][14][15]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of apoptosis in cell culture with long-term Rapamycin treatment.
-
Possible Cause: This could be a direct on-target effect in certain cancer cell lines that are highly dependent on the mTOR pathway for survival.[16] However, it can also be an off-target effect, especially if observed in non-cancerous cell lines at concentrations that are not expected to be cytotoxic.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Engineer cells to express a Rapamycin-resistant mTOR mutant (e.g., Ser2035→Ile).[16] If these cells are resistant to the apoptotic effects, it confirms the effect is mTOR-dependent.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 for apoptosis and compare it to the IC50 for mTORC1 inhibition (e.g., by measuring p-S6K levels). A significant discrepancy may suggest off-target effects.
-
Assess mTORC2 Inhibition: At the concentrations and time points where apoptosis is observed, assess the phosphorylation of Akt at Ser473 to determine if mTORC2 is being inhibited.
-
Literature Review for Cell Line: Investigate if your specific cell line has known sensitivities to mTOR inhibition or if there are reports of off-target effects of Rapamycin in that particular cell type.
-
Problem 2: Inconsistent results in metabolic assays (e.g., glucose tolerance tests) in animal models.
-
Possible Cause: The biphasic effect of Rapamycin on insulin sensitivity can lead to variability.[4] Acute or short-term treatment can improve glucose tolerance, while chronic treatment induces insulin resistance. The timing of your assays relative to the initiation of treatment is critical.
-
Troubleshooting Steps:
-
Standardize Treatment Duration: Ensure that all animals within an experimental group have received Rapamycin for the same duration before metabolic testing.
-
Include Acute and Chronic Arms: If feasible, design experiments with both acute (e.g., single dose or a few days of treatment) and chronic (e.g., weeks to months) treatment arms to characterize the full metabolic response.
-
Monitor Food Intake and Body Weight: Rapamycin can affect both food intake and body composition, which can independently influence metabolic outcomes.[17][18] These parameters should be carefully monitored and reported.
-
Assess Tissue-Specific Insulin Signaling: Perform Western blots on liver, skeletal muscle, and adipose tissue to measure the phosphorylation of key insulin signaling proteins (e.g., Akt at Ser473 and Thr308, S6K) to pinpoint the site of insulin resistance.
-
Quantitative Data Summary
Table 1: Effects of Long-Term Rapamycin Treatment on Metabolic Parameters in Rodents
| Parameter | Species | Rapamycin Dose | Duration | Observed Effect | Reference(s) |
| Glucose Tolerance | Rat | 2 mg/kg/day | 15 days | Severe glucose intolerance | [2] |
| Insulin Sensitivity | Rat | 2 mg/kg/day | 15 days | Insulin resistance | [2] |
| Hepatic Gluconeogenesis | Rat | 2 mg/kg/day | 15 days | Increased | [2] |
| Adiposity | Rat | 2 mg/kg/day | 15 days | Reduced | [2] |
| Plasma Insulin (Fasting) | Mouse | Not specified | Chronic | Unchanged | [3] |
| Plasma Insulin (Re-fed) | Mouse | Not specified | Chronic | Higher | [3] |
| Body Weight | Mouse (Female) | 14 ppm in diet | Lifelong from 4 months | Maintained longer than controls | [18] |
| Body Weight | Mouse (Male) | 14 ppm in diet | Lifelong from 4 months | Lost earlier than controls | [18] |
Table 2: Effects of Long-Term Rapamycin Treatment on Immune Parameters in Young Rats
| Parameter | Rapamycin Dose | Duration | Observed Effect in Brain | Observed Effect in Blood | Reference(s) |
| IL-1β | 1.0 and 3.0 mg/kg | 4 weeks | No obvious change | No obvious change | [19] |
| IL-2 | 1.0 and 3.0 mg/kg | 4 weeks | Decreased | Decreased | [19] |
| IFN-γ | 3.0 mg/kg | 4 weeks | Decreased | Decreased | [19] |
| TNF-α | Not specified | 4 weeks | Not reported | Not reported | [19] |
Experimental Protocols
Protocol 1: Assessment of Insulin Sensitivity via Western Blot
-
Tissue Collection and Lysis: Following the desired duration of Rapamycin treatment, fast animals overnight. Anesthetize the animals and collect liver, skeletal muscle (e.g., gastrocnemius), and epididymal white adipose tissue. Immediately snap-freeze tissues in liquid nitrogen. Homogenize frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
p-Akt (Ser473)
-
p-Akt (Thr308)
-
Total Akt
-
p-S6K (Thr389)
-
Total S6K
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS) Assay for Rapamycin/mTOR Interaction
This protocol is a conceptual outline based on the principles of the DARTS assay.[20]
-
Cell Lysis: Grow 293T cells to confluency. Lyse the cells in M-PER buffer supplemented with protease inhibitors.[20]
-
Drug Treatment: Aliquot the cell lysate and treat with varying concentrations of Rapamycin or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature to allow for binding.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate aliquot. The optimal protease and concentration should be determined empirically. Incubate at room temperature for a set amount of time (e.g., 30 minutes).
-
Stop Digestion: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and placing the samples on ice.
-
Western Blot Analysis: Analyze the samples by Western blotting using an antibody against mTOR. A protein that binds to the drug (in this case, mTOR binding to the FKBP12-Rapamycin complex) will be more stable and thus more resistant to proteolytic degradation.
-
Data Analysis: Compare the amount of full-length mTOR remaining in the Rapamycin-treated samples to the vehicle-treated samples. A higher amount of intact mTOR in the presence of Rapamycin indicates a protective interaction.
Visualizations
Caption: Off-target inhibition of mTORC2 by long-term Rapamycin impairs Akt phosphorylation.
Caption: Troubleshooting workflow for investigating unexpected phenotypes with Rapamycin.
References
- 1. Once again on rapamycin-induced insulin resistance and longevity: despite of or owing to - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Rapamycin-induced insulin resistance is mediated by mTORC2 loss and uncoupled from longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapamycin has a biphasic effect on insulin sensitivity in C2C12 myotubes due to sequential disruption of mTORC1 and mTORC2 [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifaceted role of mTORC1 in the control of lipid metabolism | EMBO Reports [link.springer.com]
- 8. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Rapamycin on Clinical Manifestations and Blood Lipid Parameters in Different Preeclampsia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. gethealthspan.com [gethealthspan.com]
- 13. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin for longevity: opinion article - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? | Aging [aging-us.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mammalian target of rapamycin inhibition impacts energy homeostasis and induces sex‐specific body weight loss in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Health Effects of Long-Term Rapamycin Treatment: The Impact on Mouse Health of Enteric Rapamycin Treatment from Four Months of Age throughout Life | PLOS One [journals.plos.org]
- 19. Effect of Chronic Administration of Low Dose Rapamycin on Development and Immunity in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing Rapamycin Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize rapamycin (B549165) concentration in their experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the typical working concentration range for rapamycin in cell culture?
The effective concentration of rapamycin is highly cell-type dependent and can range from nanomolar (nM) to micromolar (µM). For mTORC1 inhibition, concentrations in the low nM range (e.g., 1-100 nM) are often sufficient.[1][2] Cytotoxic effects are more commonly observed at higher concentrations, often in the µM range.[2][3] It is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q2: Why am I observing high levels of cell death even at low rapamycin concentrations?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to rapamycin.[2]
-
Solvent Toxicity: Rapamycin is typically dissolved in DMSO. High final concentrations of DMSO (usually above 0.5%) can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration without rapamycin) in your experiments.[4]
-
Rapamycin Instability: Rapamycin can degrade in aqueous solutions. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.[4][5]
-
Precipitation: Rapamycin has low aqueous solubility (around 2.6 µg/mL).[5] Diluting a concentrated DMSO stock directly into aqueous media can cause it to precipitate, leading to inconsistent results and potential cytotoxicity from aggregates.
Q3: How does rapamycin induce cytotoxicity at higher concentrations?
While often considered cytostatic, higher doses of rapamycin can induce apoptosis in some cancer cell lines.[3] This cytotoxic effect is linked to the suppression of 4E-BP1 phosphorylation, a downstream target of mTORC1.[3] Prolonged treatment with rapamycin can also lead to the dissociation of mTORC2, impacting cell survival pathways.[6]
Q4: What is the mechanism of action of rapamycin?
Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to the mTOR kinase, specifically inhibiting the mTOR Complex 1 (mTORC1).[7] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[8][9] Inhibition of mTORC1 leads to downstream effects such as the dephosphorylation of S6 kinase (S6K) and 4E-BP1, which in turn suppresses protein synthesis and can arrest the cell cycle in the G1 phase.[10][11]
Q5: How should I prepare and store rapamycin solutions?
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO.[7]
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7]
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in pre-warmed cell culture medium.[4] To avoid precipitation, try adding the media to the rapamycin stock tube and vortexing immediately.[5][12] For very low final concentrations, a serial dilution is recommended.[5]
Troubleshooting Guides
Issue 1: High Cytotoxicity or Complete Cell Death
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations (e.g., 0.1 nM to 100 µM). |
| DMSO Toxicity | Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control to assess the effect of the solvent.[4] |
| Cell Line Sensitivity | Review the literature for typical rapamycin concentrations used in your specific cell line. Consider using a less sensitive cell line if appropriate for your research question. |
| Incorrect Dilution | Prepare fresh dilutions for each experiment. Use a serial dilution method for low concentrations to ensure accuracy.[5] Add media to the rapamycin stock, not the other way around, to prevent precipitation.[12] |
Issue 2: Inconsistent or No Effect of Rapamycin
| Possible Cause | Troubleshooting Step |
| Rapamycin Degradation | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] Store stock solutions properly at -20°C or -80°C.[4] |
| Rapamycin Precipitation | Visually inspect the final working solution for precipitates.[5] Pre-warm the culture medium to 37°C before adding the rapamycin stock.[5] Brief sonication can help dissolve small precipitates.[5] |
| Low Cell Seeding Density | Ensure a consistent and appropriate cell seeding density for your assays. |
| Assay Timing | The effects of rapamycin can be time-dependent.[10] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| mTOR Pathway Status | Ensure the mTOR pathway is active in your cells under your experimental conditions. Serum starvation can inactivate the pathway, potentially masking the effect of rapamycin. |
Data Presentation
Table 1: Rapamycin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| A549 | Lung Cancer | 32.99 | MTT | [13] |
| A549 | Lung Cancer | 64.5 | Cytotoxicity Assay | [14] |
| HeLa | Cervical Cancer | 37.34 | MTT | [13] |
| MG63 | Osteosarcoma | 48.84 | MTT | [13] |
| MCF-7 | Breast Cancer | 66.72 | MTT | [13] |
| Ca9-22 | Oral Cancer | ~15 | LDH Assay | [15] |
| B16 | Melanoma | 0.084 | MTT | [11] |
Note: IC50 values can vary significantly based on the assay, incubation time, and specific experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Rapamycin Concentration using an MTT Assay
This protocol outlines a method to determine the concentration-dependent effect of rapamycin on cell viability.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[16] Incubate overnight to allow for cell attachment.
-
Rapamycin Dilution: Prepare a series of rapamycin dilutions in complete medium from your stock solution. A common approach is to use a wide range of concentrations for the initial experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different rapamycin concentrations (and the vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes to ensure complete dissolution.[16]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the rapamycin concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Caption: Experimental workflow for determining the IC50 of Rapamycin.
Caption: Troubleshooting decision tree for unexpected Rapamycin cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapamycin toxicity in MIN6 cells and rat and human islets is mediated by the inhibition of mTOR complex 2 (mTORC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Managing Rapamycin Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the effects of solvents used to dissolve rapamycin (B549165) in control experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, ensuring the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is a dedicated vehicle control essential when using rapamycin?
A vehicle control is an experimental group treated with the solvent (e.g., DMSO, ethanol) used to dissolve the rapamycin, but without the drug itself.[1][2] This control is critical because these solvents are not always inert and can have their own biological effects.[1][3] The vehicle control allows you to distinguish the effects of rapamycin from any effects caused by the solvent, ensuring that your observations are correctly attributed to the drug.[2][4]
Q2: What are the recommended solvents for preparing a rapamycin stock solution?
Rapamycin is a lipophilic molecule that is practically insoluble in aqueous solutions like water or PBS.[5] The most commonly used organic solvents for creating stock solutions are Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[5][6] Rapamycin's solubility is significantly higher in DMSO (approx. 10 mg/mL to 100 mg/mL) than in ethanol (approx. 0.25 mg/mL).[6][7] Stock solutions should be stored at -20°C or -80°C to maintain long-term stability.[5]
Q3: My rapamycin precipitated after I diluted the stock solution in my cell culture medium. What went wrong and how can I fix it?
This common issue, known as "salting out," occurs when a drug dissolved in a concentrated organic stock is rapidly diluted into an aqueous medium, causing it to crash out of the solution.[5]
Troubleshooting Steps:
-
Reverse Dilution: Instead of adding the small volume of rapamycin stock to the large volume of medium, slowly add the pre-warmed (37°C) medium to the tube containing the rapamycin stock while vortexing.[5][8] This gradual change in solvent polarity can prevent precipitation.
-
Serial Dilution: Perform a series of intermediate dilutions in the culture medium.[5][9] For example, dilute a 10 mM stock 1:100 to get a 100 µM solution, and then dilute this further to your final working concentration.[5]
-
Sonication: Brief sonication can help redissolve minor precipitates, but avoid prolonged exposure as the heat generated could degrade the rapamycin.[8]
-
Visual Confirmation: Always inspect your final working solution for any visible precipitate before adding it to your cells.[8]
Q4: My vehicle control group (e.g., DMSO) is showing an effect on the mTOR pathway. Is this normal?
Yes, this is a known phenomenon. Solvents can have off-target effects that may confound results.
-
DMSO: Studies have shown that DMSO can activate the pro-survival PI3K/Akt/mTOR signaling pathway in some cell lines.[10][11] This could potentially mask the inhibitory effect of rapamycin. The extent of this activation can be highly dependent on the cell line and DMSO concentration.[11]
-
Ethanol: Ethanol can also interfere with mTOR signaling. In the presence of ethanol, the enzyme phospholipase D (PLD) preferentially produces phosphatidylethanol (B1425624) instead of phosphatidic acid (PA).[12] Since PA is required for the stable assembly of mTOR complexes, ethanol can lead to the suppression of mTORC1, an effect that mimics rapamycin's action.[12]
If you observe effects in your vehicle control, it is crucial to report them and consider them when interpreting your data. The primary goal is to assess the difference between the vehicle control and the rapamycin-treated group.
Q5: What is the maximum concentration of DMSO or ethanol I can use in my cell culture experiments?
The final concentration of the organic solvent should be kept to a minimum to avoid toxicity and off-target effects. For DMSO, the final concentration in cell culture medium should typically be kept below 0.5%, though the exact tolerance is cell-line dependent.[5] It is always recommended to perform a dose-response curve for your specific cell line to determine the highest non-toxic solvent concentration.
Data Presentation: Solvent Properties and Effects
The tables below summarize key quantitative data regarding common rapamycin solvents.
Table 1: Solubility and Recommended Concentrations of Common Rapamycin Solvents
| Solvent | Rapamycin Solubility | Recommended Max. Final Concentration (in vitro) | Storage of Stock Solution |
| DMSO | ~10-100 mg/mL[6][7] | < 0.5% (Cell line dependent)[5] | -20°C or -80°C[5] |
| Ethanol | ~0.25 mg/mL[6] | < 0.5% (Cell line dependent) | -20°C or -80°C |
| Cyclodextrins | Forms inclusion complexes to improve aqueous solubility[13][14] | Varies by cyclodextrin (B1172386) type and formulation | Per manufacturer's instructions |
Table 2: Summary of Potential Off-Target Effects of Common Solvents on the mTOR Pathway
| Solvent | Observed Effect on mTOR Pathway | Key Mechanism | Citation(s) |
| DMSO | Activation of Akt/mTORC1 signaling | Cell-dependent activation of pro-survival pathways. | [10][11] |
| Ethanol | Inhibition of mTORC1 signaling | Preferential catalysis by PLD to form phosphatidylethanol at the expense of phosphatidic acid (PA), which is required for mTOR complex assembly. | [12] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO): a. Weigh the required amount of solid rapamycin (MW: 914.2 g/mol ). b. Dissolve in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 9.14 mg of rapamycin in 1 mL of DMSO. c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C for long-term stability.[5]
-
Working Solution Preparation (e.g., 100 nM in Cell Culture Medium): a. Pre-warm the required volume of cell culture medium to 37°C. b. Thaw a single aliquot of the 10 mM rapamycin stock solution at room temperature. c. Perform a serial dilution. First, prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Vortex immediately. d. Prepare the final 100 nM working solution by adding 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed medium. e. Visually inspect the final solution for any signs of precipitation before adding it to cells.
Protocol 2: Designing a Vehicle Control Experiment
-
Determine Final Solvent Concentration: Calculate the final percentage of solvent (e.g., DMSO) that will be present in your highest rapamycin concentration group.
-
Prepare Vehicle Control Solution: Prepare a solution containing the same final concentration of the solvent in cell culture medium, but without rapamycin. For example, if your 100 nM rapamycin treatment results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in medium.
-
Experimental Groups: Set up a minimum of three experimental groups:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells treated with the vehicle solution (e.g., 0.1% DMSO in medium).
-
Experimental Group(s): Cells treated with the desired concentration(s) of rapamycin.
-
-
Treatment and Incubation: Treat all groups for the same duration under identical experimental conditions.
-
Data Analysis: Compare the results from the rapamycin-treated group to the vehicle control group to determine the specific effect of the drug. Compare the vehicle control to the untreated control to identify any effects of the solvent itself.
Visualizations: Pathways and Workflows
Caption: Rapamycin binds to FKBP12, forming a complex that inhibits mTORC1 signaling.
Caption: Potential off-target effects of DMSO and Ethanol on the mTOR signaling pathway.
Caption: Workflow for a properly controlled rapamycin experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 3. homework.study.com [homework.study.com]
- 4. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced mortality and moderate alcohol consumption: The phospholipase D-mTOR connection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyclodextrinnews.com [cyclodextrinnews.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Understanding Rapamycin-Induced Apoptosis
Welcome to the technical support center for researchers utilizing rapamycin (B549165). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the phenomenon of rapamycin inducing apoptosis instead of its canonical effect, autophagy.
Frequently Asked Questions (FAQs)
Q1: Why is rapamycin inducing apoptosis in my cell line instead of the expected autophagic response?
A1: While rapamycin is a well-established inducer of autophagy through the inhibition of mTORC1, several factors can shift the cellular response towards apoptosis. The primary reasons include high concentrations of rapamycin, cell-type specific sensitivities, and the specific molecular context of the experimental system. At micromolar concentrations, rapamycin's effects can extend beyond mTORC1, leading to a cytotoxic outcome.[1][2]
Q2: What is the mechanistic basis for high-dose rapamycin inducing apoptosis?
A2: High-dose rapamycin (in the micromolar range) can induce apoptosis by completely dissociating the mTOR complex 1 (mTORC1).[1] This leads to the suppression of phosphorylation of the eukaryotic initiation factor 4E (eIF4E) binding protein-1 (4E-BP1).[1][2] The subsequent inhibition of eIF4E, a key regulator of protein synthesis, is a critical step in triggering the apoptotic cascade in certain cancer cells.[1]
Q3: Can the cell cycle phase influence the apoptotic effect of rapamycin?
A3: Yes, the cell cycle status can dictate the effectiveness of rapamycin in inducing apoptosis. Some studies have shown that cancer cells are particularly sensitive to the apoptotic effects of high-dose rapamycin during the S-phase of the cell cycle.[3][4][5] In contrast, suppression of mTOR often leads to a G1 cell cycle arrest, which is a cytostatic rather than cytotoxic effect.[3][4]
Q4: Is the induction of apoptosis by rapamycin dependent on p53?
A4: Rapamycin can induce apoptosis through p53-independent pathways.[6][7][8][9] Studies in various cancer cell lines, including prostate and non-small cell lung cancer, have demonstrated that rapamycin can trigger apoptosis even in cells with mutant or deficient p53.[6][7][8][9] The mechanism often involves the mitochondrial pathway, including the downregulation of anti-apoptotic proteins like Bcl-2 and subsequent caspase activation.[7][9]
Q5: What is the role of mTORC2 in rapamycin-induced apoptosis?
A5: While mTORC1 is the primary target of rapamycin, mTORC2 also plays a crucial role in cell survival. mTORC2 is generally considered less sensitive to rapamycin.[10][11] However, some evidence suggests that under certain conditions or with prolonged exposure, rapamycin can also affect mTORC2.[1] The inhibition of mTORC2, which is responsible for the activating phosphorylation of Akt at Ser473, can sensitize cells to apoptosis.[10] In some cell lines, a feedback mechanism leading to the hyperphosphorylation of Akt at S473 can confer resistance to rapamycin-induced apoptosis.[1][2]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis observed after rapamycin treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapamycin concentration is too high. | Perform a dose-response experiment with rapamycin concentrations ranging from nanomolar (e.g., 10-100 nM) to micromolar (e.g., 1-20 µM). | Lower concentrations should favor autophagy, while higher concentrations may induce apoptosis. This will help identify the optimal concentration for inducing autophagy in your specific cell line. |
| Cell line is highly sensitive to mTOR inhibition. | Review the literature for studies using rapamycin on your specific cell line. If data is unavailable, characterize the downstream effects of rapamycin at various doses by immunoblotting for key proteins in the mTOR pathway (e.g., p-S6K, p-4E-BP1). | Understanding the sensitivity of your cell line to mTOR inhibition will help in adjusting the experimental conditions to favor autophagy. |
| Off-target effects of rapamycin at high concentrations. | Consider using a different mTOR inhibitor, such as a catalytic mTOR inhibitor (e.g., PP242), that targets both mTORC1 and mTORC2, to see if the apoptotic effect is specifically due to mTOR inhibition. | This will help to confirm if the observed apoptosis is a direct result of mTOR pathway inhibition or an off-target effect of high-dose rapamycin. |
| Serum starvation or other cellular stressors are potentiating the apoptotic effect. | Ensure consistent and optimal cell culture conditions. If the experiment is performed in serum-free media, consider that this can enhance the apoptotic effects of high-dose rapamycin.[1] | Maintaining a consistent and less stressful environment for the cells may reduce the propensity for apoptosis. |
Issue 2: Inconsistent results between experiments (sometimes autophagy, sometimes apoptosis).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell confluence or cell cycle synchronization. | Standardize the cell seeding density and ensure that cells are in a logarithmic growth phase before treatment. For sensitive experiments, consider cell cycle synchronization. | Consistent cell culture conditions will reduce variability in the cellular response to rapamycin. |
| Inconsistent rapamycin preparation and storage. | Prepare fresh rapamycin stock solutions and store them appropriately (protected from light and at the recommended temperature). Avoid repeated freeze-thaw cycles. | This will ensure the potency and consistency of the rapamycin used in your experiments. |
| Differences in treatment duration. | Perform a time-course experiment to observe the cellular response to rapamycin over different durations. | This will help to identify the optimal time point for observing autophagy before the potential onset of apoptosis. |
Signaling Pathways and Experimental Workflows
Rapamycin's Dose-Dependent Switch from Autophagy to Apoptosis
Caption: Dose-dependent effects of rapamycin on cell fate.
Experimental Workflow for Investigating Rapamycin-Induced Apoptosis
Caption: Workflow for characterizing rapamycin's effects.
Quantitative Data Summary
| Cell Line | Rapamycin Concentration | Effect | Key Findings | Reference |
| MDA-MB-231 (Breast Cancer) | 2-20 µM | Apoptosis | Loss of cell viability, complete G1 arrest in the presence of serum.[1] | [1][2] |
| MCF-7 (Breast Cancer) | 2-20 µM | Survival | Hyperphosphorylation of Akt at S473 confers resistance to apoptosis.[1][2] | [1][2] |
| Calu-1 (Lung Cancer) | 20 µM | Mitigated Apoptosis | Feedback increase in Akt phosphorylation at Ser473 in S-phase.[3][4] | [3][4] |
| PC-3 (Prostate Carcinoma) | Not specified | Apoptosis | p53-independent induction of p21(waf1) and G1 arrest.[6] | [6] |
| Non-Small Cell Lung Cancer (NSCLC) lines | Not specified | Apoptosis | p53-independent, via downregulation of Bcl-2 and mitochondrial pathway.[7] | [7] |
Key Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium (B1200493) Iodide (PI) Staining
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Cell Preparation: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of rapamycin or vehicle control for the specified duration (e.g., 24-48 hours).
-
Harvesting: Gently detach the cells using trypsin-EDTA and collect both the adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 2: Western Blot Analysis of mTOR Pathway and Apoptosis Markers
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, cleaved PARP, cleaved Caspase-3, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
References
- 1. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin induces p53-independent apoptosis through the mitochondrial pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mTOR complex 2 is involved in regulation of Cbl-dependent c-FLIP degradation and sensitivity of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in In Vivo Rapamycin Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in in vivo rapamycin (B549165) experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo rapamycin studies?
A1: Variability in in vivo rapamycin studies can arise from a multitude of factors, broadly categorized as:
-
Pharmacokinetic Variability: This includes differences in drug absorption, distribution, metabolism, and excretion (ADME). Key contributors are:
-
Formulation: The bioavailability of rapamycin can differ significantly between commercial and compounded formulations.[1][2][3] Rapamycin's lipophilic nature and poor water solubility make its formulation crucial for consistent absorption.[1][4]
-
Route of Administration: Oral gavage, dietary administration, or intraperitoneal injections will lead to different pharmacokinetic profiles.
-
Individual Subject Differences: Genetic background, sex, age, body mass index (BMI), and gut microbiota can all influence how an individual animal metabolizes rapamycin.[1][5]
-
-
Dietary Interactions: Co-administration of rapamycin with food, particularly high-fat meals, can increase its bioavailability.[6] Conversely, the nutritional composition of the diet can alter the physiological response to rapamycin.[7] Certain substances, like grapefruit juice, are known to dramatically increase rapamycin's effective dose by inhibiting its metabolism.[1][6]
-
Experimental Procedures: Inconsistencies in experimental protocols, such as the timing of dosing, blood collection, and tissue harvesting, can introduce significant variability.
-
Animal Model: The species, strain, and health status of the animal model can impact the therapeutic and adverse effects of rapamycin.[8]
-
Analytical Methods: The choice of analytical technique for measuring rapamycin concentrations in biological samples (e.g., HPLC-UV, LC-MS/MS) can affect the accuracy and sensitivity of the measurements.[9][10]
Q2: How much inter-individual variability in blood rapamycin levels can be expected?
A2: Substantial inter-individual variability in blood rapamycin concentrations is a well-documented phenomenon, even among subjects receiving the same dose and formulation.[1][3][11] Studies in both humans and animal models have shown that individuals can have markedly different blood levels of the drug.[1] However, for a given individual, the response to a specific dose tends to be relatively stable over time.[1][11] This highlights the importance of personalized dosing strategies and the routine monitoring of blood rapamycin levels to ensure consistent therapeutic exposure.[1][2]
Q3: Does the formulation of rapamycin (compounded vs. commercial) significantly impact experimental outcomes?
A3: Yes, the formulation can have a major impact. Studies have shown that compounded rapamycin may have lower bioavailability compared to commercially available formulations.[1][3][11] One study estimated that the bioavailability of a specific compounded rapamycin was approximately 31% of the commercial version.[1] This difference can be attributed to variations in manufacturing processes, purity, and the use of excipients that affect solubility and absorption.[1] To minimize this source of variability, it is recommended to use a single, validated source of rapamycin throughout a study.
Q4: What is the effect of diet on rapamycin's efficacy and bioavailability?
A4: Diet plays a critical role in the outcomes of rapamycin studies. Co-administration with a fatty meal can increase the bioavailability of rapamycin by about 35%.[6] The composition of the diet itself can also influence rapamycin's effects; for instance, on a low-nutrient diet, rapamycin has been shown to reduce longevity in fruit flies, whereas it generally has a neutral or positive effect on a balanced diet.[7] This suggests a complex interaction between rapamycin's mechanism of action and the metabolic state of the organism. Therefore, controlling and reporting dietary conditions is crucial for the interpretation and reproducibility of results.
Troubleshooting Guides
Issue 1: High Variability in Blood Rapamycin Levels Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure precise and consistent administration of rapamycin. For oral gavage, verify the technique to prevent incomplete delivery. For dietary administration, monitor food intake to ensure all animals consume a similar amount of the medicated diet. |
| Genetic Variation | Use genetically homogeneous animal strains whenever possible. If using a heterogeneous strain, increase the sample size to account for genetic variability. |
| Sex Differences | Analyze data from male and female animals separately, as sex can influence rapamycin pharmacokinetics and pharmacodynamics.[12] |
| Dietary Inconsistency | Provide a standardized diet to all animals. If fasting is required before dosing, ensure the fasting period is consistent for all subjects. |
| Formulation Issues | If using compounded rapamycin, ensure it is from a single, reputable source with good quality control. Consider using a commercial formulation for better consistency. |
| Timing of Blood Collection | Standardize the time of blood collection relative to the time of rapamycin administration to capture the same point in the pharmacokinetic profile. |
Issue 2: Inconsistent or Unexpected Phenotypic Outcomes
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic or Toxic Dosing | Measure blood rapamycin levels to confirm that the desired therapeutic range is being achieved. If levels are too low or too high, adjust the dose accordingly. A dose-response study may be necessary to determine the optimal dose for the desired effect in your specific model.[13] |
| Rapamycin Degradation | Rapamycin is unstable in aqueous solutions.[4][14] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C.[15] |
| Interaction with Diet | The effects of rapamycin can be modulated by the nutritional state.[7][16][17] Ensure the diet is appropriate for the study and consistent across all experimental groups. |
| Off-Target Effects | While rapamycin is a specific inhibitor of mTORC1, long-term treatment can also affect mTORC2.[18] Consider the duration of your study and potential impacts on both mTOR complexes. |
| Vehicle Control Issues | Always include a vehicle control group to account for any effects of the solvent used to dissolve rapamycin (e.g., DMSO, ethanol).[15] |
Issue 3: Rapamycin Precipitation in Solution
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Rapamycin is highly lipophilic and has very low solubility in water.[14] Always dissolve rapamycin in an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution before diluting it in aqueous media.[15] |
| "Salting Out" on Dilution | When diluting the concentrated stock in an aqueous buffer or media, add the aqueous solution to the rapamycin stock slowly while vortexing.[15] This gradual change in polarity can prevent precipitation. A serial dilution approach may also be beneficial.[14] |
| Concentration Exceeds Solubility Limit | Ensure the final working concentration of rapamycin in the aqueous solution does not exceed its solubility limit. |
| Temperature Effects | Pre-warming the aqueous media to 37°C before adding the rapamycin stock can sometimes improve solubility.[14] |
Data Presentation
Table 1: Factors Influencing Rapamycin Bioavailability and Blood Levels
| Factor | Observation | Quantitative Impact (if available) | Reference(s) |
| Formulation | Compounded rapamycin generally has lower bioavailability than commercial formulations. | Bioavailability of one compounded form was ~31% of the commercial equivalent. | [1][3][11] |
| Food | Co-administration with a high-fat meal increases absorption. | Bioavailability can be increased by ~35%. | [6] |
| Grapefruit Juice | Inhibits CYP3A4-mediated metabolism, increasing exposure. | Can increase bioavailability by up to 350% (3.5-fold). | [1][6] |
| Dose | A linear relationship exists between dose and blood concentration. | Varies by formulation; one study showed a slope of 0.173 for compounded and 0.697 for commercial (ng/mL per mg dose). | [1][12][13] |
| Sex | Females may have higher blood levels of rapamycin than males at the same dose. | - | [12] |
| Inter-individual Variation | Substantial variability in blood levels is observed between individuals at the same dose. | - | [1][3][11] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin for In Vivo Oral Administration
-
Stock Solution Preparation:
-
Weigh the desired amount of rapamycin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., 100% ethanol or DMSO) to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the rapamycin is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for oral gavage):
-
On the day of the experiment, thaw a single-use aliquot of the stock solution at room temperature.
-
Prepare the vehicle solution (e.g., 5% PEG400, 5% Tween 80 in sterile water).
-
Slowly add the vehicle to the rapamycin stock solution while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Protocol 2: Measurement of Blood Rapamycin Levels by LC-MS/MS
This is a generalized protocol and should be optimized for your specific equipment and reagents.
-
Blood Collection:
-
Collect whole blood samples from animals at a standardized time point after rapamycin administration (e.g., 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw blood samples on ice.
-
Add an internal standard (e.g., a structural analog of rapamycin like 28-O-acetyl sirolimus) to a known volume of whole blood.[9]
-
Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. Alternatively, solid-phase extraction can be used for sample clean-up.[9]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a triple-quadrupole mass spectrometer.
-
Use a suitable C18 analytical column for chromatographic separation.[9]
-
Employ an isocratic or gradient elution with a mobile phase such as methanol/water with a small amount of formic acid.[9]
-
Detect rapamycin and the internal standard using positive ion electrospray ionization and selected reaction monitoring (SRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of rapamycin in blank blood.
-
Calculate the concentration of rapamycin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified mTORC1 signaling pathway and its inhibition by rapamycin.
Experimental Workflow
Caption: A generalized workflow for conducting in vivo rapamycin studies.
Troubleshooting Logic
Caption: A decision tree for troubleshooting sources of variability.
References
- 1. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53â/â mice by delaying carcinogenesis | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Improve Bioavailability of Rapamycin (2) - Rapamycin Longevity News [rapamycin.news]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Aging Drug Rapamycin Extends Life as Much as Dieting, New Study Shows [nad.com]
- 9. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals | Semantic Scholar [semanticscholar.org]
- 12. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ovid.com [ovid.com]
- 17. Is Rapamycin a Dietary Restriction Mimetic? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Rapamycin on Glucose Metabolism and Insulin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Rapamycin (B549165) on glucose metabolism and insulin (B600854) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of Rapamycin on glucose metabolism?
A1: The impact of Rapamycin on glucose metabolism is complex and can appear contradictory. It is influenced by the duration of treatment, the specific tissue being examined, and the underlying metabolic state. Short-term or acute administration can sometimes improve insulin sensitivity by inhibiting mTORC1 and blocking a negative feedback loop to insulin signaling. However, chronic or long-term treatment is often associated with glucose intolerance and insulin resistance.[1][2] This is thought to be mediated by the eventual inhibition of a second mTOR complex, mTORC2, which is crucial for insulin signaling.[3]
Q2: Why do I observe different effects of Rapamycin on glucose tolerance with short-term versus long-term treatment?
A2: This is a key feature of Rapamycin's metabolic effects, often described as a biphasic response.
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Short-term: Acute Rapamycin treatment primarily inhibits mTORC1. This can block a negative feedback loop mediated by S6 Kinase 1 (S6K1) on Insulin Receptor Substrate 1 (IRS-1), potentially enhancing insulin signaling and improving glucose tolerance in some experimental contexts.
-
Long-term: Chronic exposure to Rapamycin can lead to the disruption of mTORC2 assembly and function.[3] Since mTORC2 is a key activator of Akt (at serine 473), its inhibition impairs the insulin signaling cascade, leading to glucose intolerance and insulin resistance.[4][5]
Q3: Does the dosing regimen (e.g., daily vs. intermittent) of Rapamycin affect metabolic outcomes?
A3: Yes, the dosing regimen is a critical variable. Intermittent Rapamycin administration has been shown to mitigate some of the negative metabolic side effects, such as glucose intolerance, that are observed with daily treatment.[6][7] This is thought to be because intermittent dosing may allow for sufficient mTORC1 inhibition for its therapeutic effects while permitting the recovery of mTORC2 function between doses, thus preserving insulin sensitivity.[6]
Q4: How does Rapamycin affect insulin signaling in different tissues?
A4: Rapamycin's effects are tissue-specific:
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Liver: Chronic Rapamycin treatment can increase hepatic gluconeogenesis, contributing to hyperglycemia.[3][8] This is associated with increased expression of key gluconeogenic enzymes.
-
Adipose Tissue: In adipocytes, Rapamycin can impair insulin-stimulated glucose uptake.[9][10]
-
Pancreatic β-cells: Rapamycin can reduce β-cell mass and insulin content, leading to impaired glucose-stimulated insulin secretion.[11]
Q5: What is the role of mTORC1 and mTORC2 in Rapamycin-induced metabolic changes?
A5: mTORC1 and mTORC2 have distinct and opposing roles in glucose metabolism that are central to understanding Rapamycin's effects.
-
mTORC1: When activated, mTORC1/S6K1 can phosphorylate IRS-1 on serine residues, which inhibits insulin signaling (a negative feedback loop).[12][13][14] Rapamycin's inhibition of mTORC1 can relieve this feedback.
-
mTORC2: mTORC2 is a key component of the insulin signaling pathway, directly phosphorylating and activating Akt at serine 473.[4] Long-term Rapamycin treatment can inhibit mTORC2, leading to impaired Akt signaling and insulin resistance.[3]
Troubleshooting Guides
Problem 1: Unexpected glucose intolerance observed in my animal model after short-term Rapamycin treatment.
-
Possible Cause 1: Animal Strain Variability. Different mouse strains can exhibit varied metabolic responses to Rapamycin.[15] For example, some strains may be more susceptible to the diabetogenic effects of Rapamycin than others.
-
Troubleshooting 1: Review the literature for data on Rapamycin's metabolic effects in the specific strain you are using. Consider using a different, well-characterized strain if the observed effects are inconsistent with established findings.
-
Possible Cause 2: Dosage and Administration Route. The dose and route of administration (e.g., oral gavage, intraperitoneal injection, dietary admixture) can significantly impact Rapamycin's bioavailability and metabolic effects.
-
Troubleshooting 2: Ensure your dosing regimen is consistent with published studies that have observed the expected outcomes. If using a novel dosing strategy, perform a dose-response study to characterize its metabolic effects. Encapsulated rapamycin in the diet is a common method to replicate administration in humans.[16]
-
Possible Cause 3: Fasting State of the Animals. The duration of fasting prior to a glucose tolerance test (GTT) can influence the results.
-
Troubleshooting 3: Standardize the fasting period for all experimental groups. A 6-hour fast is commonly used for GTTs and ITTs in mice.[8][17]
Problem 2: Inconsistent results in in vitro glucose uptake assays with Rapamycin-treated cells.
-
Possible Cause 1: Cell Type and Differentiation Status. The metabolic response to Rapamycin can vary between different cell types (e.g., adipocytes, myotubes) and can be influenced by their differentiation state.
-
Troubleshooting 1: Ensure that your cells are fully differentiated and that you are using a cell line appropriate for studying glucose metabolism.
-
Possible Cause 2: Duration of Rapamycin Treatment. As with in vivo studies, the duration of Rapamycin exposure in vitro can lead to different outcomes. Short-term incubation may have different effects on insulin signaling compared to long-term culture with the drug.
-
Troubleshooting 2: Design your experiments to test a time-course of Rapamycin treatment to fully characterize its effects on glucose uptake in your specific cell model.
-
Possible Cause 3: Assay Conditions. Factors such as glucose concentration in the media, insulin stimulation time, and the specific glucose analog used (e.g., 2-deoxyglucose vs. 3-O-methylglucose) can affect the results.
-
Troubleshooting 3: Optimize and standardize all assay parameters. Using 3-O-methylglucose can help distinguish between glucose transport and subsequent phosphorylation.[9]
Problem 3: Difficulty interpreting Akt phosphorylation data after Rapamycin treatment.
-
Possible Cause: Biphasic effect on Akt phosphorylation. Rapamycin can have a complex, biphasic effect on Akt phosphorylation. Inhibition of mTORC1 can relieve feedback inhibition, potentially increasing Akt phosphorylation at both Thr308 and Ser473.[18] However, long-term treatment that inhibits mTORC2 will specifically reduce phosphorylation at Ser473.[19][20]
-
Troubleshooting:
-
Analyze phosphorylation at both the Thr308 and Ser473 sites of Akt.
-
Include time-course experiments to capture the dynamic changes in Akt phosphorylation.
-
Use specific inhibitors of mTORC1 and mTORC2 as controls to dissect the contribution of each complex.
-
Consider that some rapamycin derivatives (rapalogs) may have different degrees of mTORC2 inhibition.[21]
-
Quantitative Data Summary
Table 1: Effect of Daily Rapamycin Treatment on Glucose Tolerance Test (GTT) in Male C57BL/6J Mice
| Treatment Group | Blood Glucose (mg/dL) at 15 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 60 min | Blood Glucose (mg/dL) at 120 min | Area Under the Curve (AUC) (% of Vehicle) |
| Vehicle | ~150 | ~125 | ~100 | ~90 | 100% |
| Rapamycin (2 mg/kg/day) | ~250 | ~225 | ~175 | ~150 | ~171% |
Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.[6]
Table 2: Metabolic Parameters in Different Mouse Models of Type 2 Diabetes with and without Rapamycin Treatment
| Mouse Model | Treatment | Change in Weight Gain | Change in Insulin Sensitivity | Change in Hyperinsulinemia | Change in Pancreatic Insulin Content |
| BKS-db/db | Rapamycin | Diminished | Improved | No Change | Diminished (suggestive) |
| NONcNZO10 | Rapamycin | Diminished | Improved | No Change | Diminished (significant) |
| TALLYHO | Rapamycin | Diminished | Improved | Reduced | Diminished (significant) |
| KK-Ay | Rapamycin | No Change | No Change | Reduced | Diminished (suggestive) |
This table summarizes the qualitative outcomes of Rapamycin treatment in various diabetic mouse models.[16][22]
Experimental Protocols
1. Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
-
Objective: To assess the ability of an animal to clear a glucose load from the blood.
-
Procedure:
-
Fast mice for 6-16 hours with free access to water. A 6-hour fast is common to avoid prolonged starvation effects.[8][17] A 16-hour fast has also been reported.[11]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a bolus of glucose (typically 1.5 g/kg body weight) via intraperitoneal (IP) injection.[11][17]
-
Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, and 120 minutes post-injection.[15][23]
-
Calculate the Area Under the Curve (AUC) using the trapezoidal rule to quantify glucose tolerance.[11][15]
-
2. Intraperitoneal Insulin Tolerance Test (IPITT) in Mice
-
Objective: To assess the systemic response to insulin.
-
Procedure:
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (typically 0.75-1 U/kg body weight) via IP injection.[8][11][17]
-
Measure blood glucose levels at time points such as 15, 30, 45, and 60 minutes post-injection.
-
Results are often plotted as the percentage of initial blood glucose.
3. Hyperinsulinemic-Euglycemic Clamp in Mice
-
Objective: Considered the gold standard for assessing insulin sensitivity in vivo.[24][25][26]
-
Procedure Overview: This is a complex procedure requiring surgical catheterization of the jugular vein and carotid artery.[24][26]
-
Following a recovery period after surgery and an overnight fast, a continuous infusion of human insulin is initiated to achieve hyperinsulinemia.[27][28]
-
A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
Blood glucose is monitored frequently (e.g., every 10-20 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.[27]
-
A higher GIR required to maintain euglycemia indicates greater insulin sensitivity.[24]
-
Isotopic tracers like [3-³H]glucose and 2-[¹⁴C]deoxyglucose can be co-infused to measure hepatic glucose production and tissue-specific glucose uptake, respectively.[24][27]
-
4. In Vitro Glucose Uptake Assay in Adipocytes
-
Objective: To measure the direct effect of Rapamycin on glucose transport in isolated fat cells.
-
Procedure:
-
Isolate and culture adipocytes to full differentiation.
-
Pre-incubate the cells with Rapamycin (e.g., 25 nM) or vehicle for a specified duration (e.g., 1-24 hours).[9]
-
Stimulate the cells with insulin (e.g., 10 nM) for 30 minutes.[9]
-
Add a radiolabeled glucose analog, such as [¹⁴C]-glucose, for a defined period.[29]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to quantify glucose uptake.
-
Signaling Pathways and Experimental Workflows
References
- 1. Fasting and rapamycin: diabetes versus benevolent glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-induced insulin resistance is mediated by mTORC2 loss and uncoupled from longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin regulates Akt and ERK phosphorylation through mTORC1 and mTORC2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic rapamycin treatment causes diabetes in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Rapamycin induces glucose intolerance in mice by reducing islet mass, insulin content, and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation | MDPI [mdpi.com]
- 15. Differential Effects of Rapamycin on Glucose Metabolism in Nine Inbred Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin treatment benefits glucose metabolism in mouse models of type 2 diabetes | Aging [aging-us.com]
- 17. Metformin reduces glucose intolerance caused by rapamycin treatment in genetically heterogeneous female mice | Aging [aging-us.com]
- 18. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapamycin treatment benefits glucose metabolism in mouse models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metformin reduces glucose intolerance caused by rapamycin treatment in genetically heterogeneous female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. prosciento.com [prosciento.com]
- 26. mmpc.org [mmpc.org]
- 27. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 28. protocols.io [protocols.io]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Rapamycin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the common side effects of Rapamycin (B549165) in animal models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Metabolic Side Effects
Q1: We are observing hyperglycemia and glucose intolerance in our mice treated with Rapamycin. Is this a known side effect and what can we do to mitigate it?
A: Yes, hyperglycemia and glucose intolerance are well-documented side effects of Rapamycin in various animal models, including mice and rats.[1][2][3][4] Chronic Rapamycin treatment can impair glucose homeostasis by reducing insulin (B600854) secretion and inducing insulin resistance.[1][2][3]
Troubleshooting Guide:
-
Dose and Duration: The severity of metabolic side effects is often dose- and duration-dependent.[2][3][5] Consider if your current dosage can be optimized. Some studies suggest that the negative metabolic effects of rapamycin may be more pronounced in the short-term and could potentially improve with chronic treatment in certain contexts, although this remains a topic of debate.[4]
-
Animal Strain: The metabolic response to Rapamycin can vary significantly between different mouse strains.[6] For instance, C57BL/6 mice are commonly reported to develop glucose intolerance.[4] If your experimental design allows, consider using a different strain that may be less susceptible.
-
Diet: The composition of the animal's diet can influence the metabolic effects of Rapamycin. Studies have shown that Rapamycin-induced glucose intolerance occurs in mice on both low-fat and high-fat diets.[4]
-
Monitoring: Regularly monitor blood glucose levels and perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to quantify the extent of metabolic dysregulation.
-
Reversibility: Importantly, studies have shown that the metabolic defects induced by Rapamycin are often reversible upon cessation of treatment.[1]
Experimental Protocol: Glucose Tolerance Test (GTT)
-
Fasting: Fast the animals (e.g., mice) for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein using a glucometer.
-
Glucose Injection: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
Q2: Our Rapamycin-treated rats are showing elevated levels of triglycerides and cholesterol. What is the underlying mechanism and how can we manage this?
A: Hyperlipidemia, characterized by elevated triglycerides and cholesterol, is a known side effect of Rapamycin.[4] The mechanism is complex but is thought to involve the inhibition of mTORC1, which plays a role in lipid metabolism.
Troubleshooting Guide:
-
Lipid Profile Monitoring: Regularly monitor plasma triglyceride and cholesterol levels.
-
Dietary Considerations: While Rapamycin can induce hyperlipidemia regardless of diet, a high-fat diet may exacerbate the condition.
-
Pharmacological Intervention: In some preclinical studies, co-administration of agents like metformin (B114582) has been explored to counteract some of the negative metabolic effects of Rapamycin, though this requires careful consideration of potential drug interactions.
Data on Metabolic Side Effects of Rapamycin in Mice
| Parameter | Animal Model | Rapamycin Dose | Duration of Treatment | Observed Effect | Reference |
| Glucose Intolerance | Aged hybrid mice (BD6F1 and B6D2F1) | Encapsulated in diet | 4 weeks | Developed glucose intolerance. | [1] |
| Lean C57B/L6 mice | 0.5 mg/kg/day (IP injection) | 3 weeks | Increased HOMA-IR index, indicating insulin resistance. | [1] | |
| Male C57BL/6J mice | 2.24 mg/kg/day (in diet) | 18 weeks | Developed progressive and consistent glucose intolerance. | [3] | |
| Hyperlipidemia | Male C57BL/6J mice on a high-fat, high-sucrose diet | ~1.4 mg/kg/day (oral) | 20 weeks | Reduced plasma triglycerides. | [7] |
Cardiovascular Side Effects
Q3: We are using Rapamycin in a rat model and are concerned about potential cardiotoxicity. What are the reported cardiovascular side effects?
A: In rats, Rapamycin has been associated with cardiotoxicity, specifically focal myocardial necrosis.[8][9] This effect appears to be dose-dependent.
Troubleshooting Guide:
-
Dose Selection: Use the lowest effective dose of Rapamycin for your experimental goals. Studies in Lewis rats showed no myocardial toxicity at 0.5 mg/kg/day, while higher doses led to focal myocardial infarction.[8]
-
Histopathological Analysis: At the end of your study, perform a thorough histopathological examination of the heart tissue to assess for any signs of cardiac damage.
-
Cardiac Function Monitoring: If your experimental setup allows, consider monitoring cardiac function using techniques like echocardiography.
Data on Cardiac Side Effects of Rapamycin in Rats
| Side Effect | Animal Model | Rapamycin Dose | Duration of Treatment | Incidence | Reference |
| Focal Myocardial Infarction | Lewis Rats | 1.0 mg/kg/day (continuous IV infusion) | 14 days | 2 out of 22 rats | [8] |
| Lewis Rats | 1.5 mg/kg/day (continuous IV infusion) | 14 days | 3 out of 5 rats | [8] | |
| Focal Myocardial Necrosis | Sprague-Dawley Rats | 1.5 mg/kg/day (IP) | 14 days | All rats showed mild-moderate severity. | [9] |
Immune System Effects
Q4: Is Rapamycin strictly an immunosuppressant? We are seeing some seemingly contradictory effects on the immune system in our mouse model.
A: While Rapamycin is widely known as an immunosuppressant, its effects on the immune system are more complex and can be described as immunomodulatory.[10][11] The net effect can depend on the dose, duration of treatment, and the specific immune context being studied.[10] For instance, while high doses are typically immunosuppressive, lower or intermittent dosing regimens have been shown to have immune-enhancing effects in some models. Rapamycin can reduce the proportion of memory and effector T cells while maintaining a pool of naïve T cells.[12] It has also been shown to down-regulate Th1 immune responses while up-regulating Th2 responses.[12]
Troubleshooting Guide:
-
Define Immune Endpoints: Clearly define the specific immune parameters you are investigating (e.g., specific T cell subsets, cytokine profiles).
-
Dosing Regimen: The dosing schedule (daily vs. intermittent) can significantly impact the immunological outcome.
-
Flow Cytometry Analysis: Utilize multi-color flow cytometry to perform a comprehensive analysis of different immune cell populations in lymphoid organs and peripheral blood.
-
Cytokine Profiling: Measure a panel of relevant cytokines to understand the balance of pro-inflammatory and anti-inflammatory responses.
Experimental Protocol: Immunophenotyping by Flow Cytometry
-
Sample Collection: Collect relevant tissues (e.g., spleen, lymph nodes, blood).
-
Single-Cell Suspension: Prepare single-cell suspensions from the collected tissues.
-
Red Blood Cell Lysis: If using blood or spleen, perform red blood cell lysis.
-
Antibody Staining: Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8, CD44, CD62L, FoxP3).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
Signaling Pathways and Experimental Workflows
Rapamycin's Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its effects primarily by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin, by forming a complex with FKBP12, allosterically inhibits mTORC1.
Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 by Rapamycin.
Experimental Workflow for Assessing Rapamycin Side Effects
Caption: General experimental workflow for investigating Rapamycin side effects in animal models.
References
- 1. Rapamycin induces glucose intolerance in mice by reducing islet mass, insulin content, and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic rapamycin treatment causes diabetes in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Rapamycin on Glucose Metabolism in Nine Inbred Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic oral rapamycin decreases adiposity, hepatic triglycerides, and insulin resistance in male mice fed a diet high in sucrose and saturated fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side effects of rapamycin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapamycin immunomodulation utilizes time-dependent alterations of lymph node architecture, leukocyte trafficking, and gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin is highly effective in murine models of immune-mediated bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Rapamycin Stability and Proper Storage
For researchers, scientists, and drug development professionals utilizing rapamycin (B549165) (also known as Sirolimus), maintaining its stability and potency is paramount for reproducible and accurate experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling and storing rapamycin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My rapamycin solution precipitated after I diluted it in an aqueous medium. What should I do?
A: This is a common issue due to rapamycin's high lipophilicity and low water solubility (approximately 2.6 µg/mL).[1] Precipitation occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer or cell culture medium.
Troubleshooting Steps:
-
Pre-warm the Medium: Warming your aqueous buffer or medium to 37°C can enhance rapamycin's solubility.[1]
-
Reverse Addition: Instead of adding the rapamycin stock to the medium, try adding the medium to the tube containing the rapamycin stock while vortexing to improve mixing.[1][2]
-
Serial Dilution: For high dilutions, perform intermediate serial dilutions in the cell culture medium to prevent a sudden, drastic change in solvent polarity.[1][2]
-
Sonication: Brief sonication can help redissolve minor precipitates. Use with caution, as prolonged sonication can generate heat and potentially degrade the rapamycin.[1]
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use.[1]
Q2: I'm observing inconsistent or no effects of rapamycin in my cell culture experiments. Could this be a stability issue?
A: Yes, inconsistent results are a strong indicator of rapamycin degradation.[1] Rapamycin is susceptible to degradation under various conditions, leading to a loss of its inhibitory effect on the mTOR pathway.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Rapamycin is unstable in aqueous solutions, with degradation being pH and temperature-dependent.[2] Always prepare fresh working solutions in your culture medium immediately before each experiment. Do not store aqueous solutions of rapamycin.[2][3]
-
Protect from Light: Rapamycin is light-sensitive. Prepare solutions in a dimly lit environment and store stock solutions and experimental setups shielded from light, for instance, by wrapping tubes or plates in aluminum foil.[1][4]
-
Monitor pH: Degradation of rapamycin is accelerated at neutral to alkaline pH.[5][6] Ensure your cell culture medium is adequately buffered.
-
Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from a new vial of powdered rapamycin.[1]
Q3: What is the correct way to prepare and store a rapamycin stock solution for long-term use?
A: Proper preparation and storage are critical for maintaining the long-term potency of rapamycin.
Storage Recommendations:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are the recommended solvents for stock solutions.[7][8] |
| Temperature | Store stock solutions at -20°C or -80°C for long-term stability.[1][7] |
| Aliquoting | Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1][8] |
| Light Protection | Store aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light.[1] |
| Desiccation | Store powdered rapamycin and desiccated stock solutions in a dry environment to prevent hydrolysis.[1][8] |
Q4: How can I minimize rapamycin degradation in a multi-day experiment?
A: For experiments lasting several days, the degradation of rapamycin in the culture medium is a significant concern.
Mitigation Strategies:
-
Media Changes: If your experimental design permits, perform partial or full media changes with freshly prepared rapamycin-containing media at regular intervals (e.g., every 24-48 hours).[1]
Quantitative Data on Rapamycin Stability
The stability of rapamycin is significantly influenced by the solvent, pH, temperature, and exposure to light.
Table 1: Half-life of Rapamycin in Aqueous Solutions
| pH | Temperature (°C) | Half-life |
| 7.3 (in 30% Acetonitrile/Water with 23.7 mM Ammonium Acetate) | Not Specified | ~890 hours[5][6] |
| 7.3 (in 30% Acetonitrile/Water with 237 mM Ammonium Acetate) | Not Specified | ~200 hours[5][6] |
| 12.2 | Not Specified | Reduced by 3 orders of magnitude compared to pH 7.3[5][6] |
Table 2: Stability of Rapamycin in Different Solvents and Conditions
| Solvent/Condition | Temperature | Stability |
| DMSO | -20°C | Stable for at least 6 months.[1] |
| Ethanol | -20°C | Stable for at least 1 month.[1] |
| Methanol | 2-8°C | No decomposition was observed for one week.[4] |
| Aqueous Solution (General) | 37°C | Prone to rapid degradation.[1][2] |
| Polycrystalline Solid | 30°C (in air) | 7% degradation in 46 hours.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder (Molecular Weight: 914.17 g/mol )[7]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of rapamycin powder.
-
Weighing: Carefully weigh the calculated amount of rapamycin powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the rapamycin powder.
-
Mixing: Vortex the solution thoroughly until the rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[7]
Protocol 2: Stability Assessment of Rapamycin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing rapamycin stability. Specific parameters may need to be optimized based on the available instrumentation and the nature of the samples.
Objective: To quantify the remaining intact rapamycin and identify major degradation products over time under specific storage conditions.
Materials:
-
Rapamycin solution to be tested
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column
-
Rapamycin reference standard
-
Appropriate vials for the autosampler
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the rapamycin solution being tested. Dilute the sample to a suitable concentration within the linear range of the assay using the mobile phase.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to intact rapamycin based on the retention time of the reference standard.
-
Integrate the peak area of the intact rapamycin at each time point.
-
Calculate the percentage of rapamycin remaining relative to the initial time point (t=0).
-
Monitor the appearance and growth of new peaks, which may correspond to degradation products like secorapamycin.[5][6]
-
Visualizations
Caption: Simplified mTORC1 signaling pathway showing activation, inhibition, and the point of rapamycin intervention.
Caption: Experimental workflow for assessing the stability of rapamycin using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Rapamycin and Metformin: A Comparative Analysis of Their Effects on Longevity
A definitive guide for researchers and drug development professionals on the current state of two leading longevity therapeutics.
In the quest to extend healthy lifespan, two pharmacological agents have emerged as frontrunners in preclinical and clinical research: Rapamycin (B549165) and Metformin. Both have demonstrated the potential to modulate fundamental aging processes, yet they operate through distinct molecular pathways and exhibit different efficacy and safety profiles. This guide provides an objective comparison of their effects on longevity, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Effects on Lifespan: A Head-to-Head Comparison
The effects of Rapamycin and Metformin on lifespan have been extensively studied in various model organisms. The following tables summarize the quantitative data from key studies, providing a clear comparison of their efficacy.
Table 1: Effects of Rapamycin on Lifespan in Model Organisms
| Model Organism | Strain | Sex | Dose | Route of Administration | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| Mice (Mus musculus) | Genetically heterogeneous (HET3) | Male & Female | 14 ppm in diet | Oral | 9 (Male), 14 (Female) | 9 (Male), 14 (Female) | [Harrison et al., 2009] |
| Mice (Mus musculus) | Genetically heterogeneous (HET3) | Male & Female | 42 ppm in diet | Oral | 23 (Male), 26 (Female) | 23 (Male), 26 (Female) | [Miller et al., 2011] |
| Fruit flies (Drosophila melanogaster) | wDah | Female | 200 µM in food | Oral | ~20 | Not Reported | [Bjedov et al., 2010][1] |
| Worms (Caenorhabditis elegans) | N2 | - | 100 µM | In media | ~20-30 | Not Reported | [Robida-Stubbs et al., 2012] |
Table 2: Effects of Metformin on Lifespan in Model Organisms
| Model Organism | Strain | Sex | Dose | Route of Administration | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| Mice (Mus musculus) | Genetically heterogeneous (HET3) | Male & Female | 0.1% in diet | Oral | No significant extension | No significant extension | [Martin-Montalvo et al., 2013][2] |
| Mice (Mus musculus) | C57BL/6 | Female | 1 mg/mL in drinking water | Oral | ~5 | Not Reported | [Anisimov et al., 2011] |
| Worms (Caenorhabditis elegans) | N2 | - | 50 mM | In media | Up to 26.6 | Not Reported | [Onken & Driscoll, 2010][[“]] |
| Fruit flies (Drosophila melanogaster) | w1118 | Male & Female | 5 mM in food | Oral | ~10 | Not Reported | [Slack et al., 2012] |
Table 3: Effects of Combined Rapamycin and Metformin Treatment on Lifespan in Mice
| Model Organism | Strain | Sex | Dose | Route of Administration | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| Mice (Mus musculus) | Genetically heterogeneous (HET3) | Male & Female | Rapamycin (14.7 ppm) + Metformin (1000 ppm) in diet | Oral | 23 (Male & Female) | ~14 (Male & Female) | [Strong et al., 2016][4] |
Core Mechanisms of Action: Signaling Pathways
The pro-longevity effects of Rapamycin and Metformin are attributed to their modulation of key nutrient-sensing pathways that are highly conserved across species.
Rapamycin and the mTOR Pathway
Rapamycin's primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[5] Specifically, Rapamycin forms a complex with the FKBP12 protein to allosterically inhibit mTOR Complex 1 (mTORC1).[6] This inhibition mimics a state of nutrient scarcity, leading to the activation of cellular processes associated with longevity, such as autophagy, and the suppression of protein synthesis.[7]
Metformin and the AMPK Pathway
Metformin's primary molecular target is thought to be the inhibition of mitochondrial complex I, which leads to a decrease in cellular ATP levels.[8] This increase in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a critical energy sensor.[9] Activated AMPK, in turn, phosphorylates and activates TSC2, which inhibits mTORC1, and also has numerous other downstream effects that contribute to improved metabolic health and potentially longevity.[10]
Key Experimental Protocols
Reproducibility and standardization are paramount in longevity research. This section details common experimental protocols for assessing the effects of Rapamycin and Metformin.
Lifespan Assay in Drosophila melanogaster
Objective: To determine the effect of a compound on the lifespan of fruit flies.
Methodology:
-
Fly Stock and Maintenance: Use a genetically defined fly stock (e.g., w1118) maintained at 25°C on a standard cornmeal-yeast-agar medium.
-
Drug Preparation: Dissolve Rapamycin or Metformin in the appropriate solvent (e.g., ethanol (B145695) for Rapamycin, water for Metformin) and mix into the fly food at the desired final concentrations. A control group with the solvent alone must be included.
-
Experimental Setup: Collect newly eclosed adult flies and separate them by sex. Place a defined number of flies (e.g., 25-30) into vials containing either the control or drug-supplemented food.
-
Survival Scoring: Transfer flies to fresh food vials every 2-3 days. At each transfer, count and record the number of dead flies.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare the survival distributions between the control and treated groups using the log-rank test.[1][11]
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
Objective: To quantify the number of senescent cells in a cell culture population following treatment.
Methodology:
-
Cell Culture and Treatment: Plate primary cells (e.g., human fibroblasts) at a low density. Induce senescence through methods such as replicative exhaustion or treatment with a DNA damaging agent. Treat cells with Rapamycin, Metformin, or a vehicle control for a specified duration.
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the Senescence-Associated β-Galactosidase (SA-β-gal) staining solution at 37°C overnight in a dry incubator (no CO2). The staining solution contains X-gal at pH 6.0.[12][13]
-
Microscopy and Quantification: Observe the cells under a light microscope. Senescent cells will stain blue. Count the number of blue-stained (SA-β-gal positive) and total cells in multiple fields of view to determine the percentage of senescent cells.[14]
Experimental Workflow for a Preclinical Longevity Study in Mice
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound on longevity in mice.
Discussion and Future Directions
The evidence strongly supports Rapamycin as a robust lifespan-extending agent in a variety of model organisms.[[“]][[“]] Its effects are generally more pronounced and consistent than those of Metformin, which has shown mixed results in mice.[2][16] However, Rapamycin is not without its drawbacks, including potential side effects such as immunosuppression and metabolic dysregulation, particularly with chronic use.[17]
Metformin, while less potent in extending maximum lifespan in mammals, has a well-established safety profile in humans and demonstrates clear benefits for metabolic health.[18][19] The combination of Rapamycin and Metformin is a promising area of research, as studies suggest that Metformin can mitigate some of the negative metabolic side effects of Rapamycin while maintaining or even enhancing its pro-longevity effects.[4][17]
Future research should focus on several key areas:
-
Optimizing Dosing Regimens: Intermittent or targeted dosing strategies for Rapamycin may maximize its benefits while minimizing side effects.
-
Human Clinical Trials: While the PEARL trial has provided some initial data on Rapamycin in healthy older adults, larger and longer-term clinical trials are needed to definitively assess the efficacy and safety of both Rapamycin and Metformin for promoting human longevity.[20][21][22] The TAME (Targeting Aging with Metformin) trial is another key ongoing study.[18]
-
Combination Therapies: Further investigation into the synergistic effects of Rapamycin and Metformin, as well as their combination with other potential longevity interventions, is warranted.
-
Biomarkers of Aging: The development and validation of reliable biomarkers of aging will be crucial for accelerating clinical trials and personalizing longevity interventions.
References
- 1. Mechanisms of Life Span Extension by Rapamycin in the Fruit Fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Aging Drug Rapamycin Extends Life as Much as Dieting, New Study Shows [nad.com]
- 3. consensus.app [consensus.app]
- 4. Rapamycin/metformin co‐treatment normalizes insulin sensitivity and reduces complications of metabolic syndrome in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alochana.org [alochana.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dornsife.usc.edu [dornsife.usc.edu]
- 12. telomer.com.tr [telomer.com.tr]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Rapamycin, not metformin, mirrors dietary restriction-driven lifespan extension in vertebrates - News - Rapamycin Longevity News [rapamycin.news]
- 17. Metformin reduces glucose intolerance caused by rapamycin treatment in genetically heterogeneous female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metformin as a Tool to Target Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 21. First Results from the PEARL Trial of Rapamycin – Fight Aging! [fightaging.org]
- 22. medrxiv.org [medrxiv.org]
A Comparative Guide to Rapamycin and Second-Generation mTOR Inhibitors
The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine protein kinase, is a central regulator of cellular growth, proliferation, and metabolism.[1] Its dysregulation is a frequent occurrence in a variety of human diseases, most notably cancer, making it a critical therapeutic target.[1][2] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which have different upstream regulators and downstream substrates.[3][4] The development of mTOR inhibitors has evolved from allosteric modulators to direct kinase inhibitors, creating two distinct generations of drugs with different mechanisms and performance profiles.
This guide provides an objective comparison between the first-generation inhibitor, rapamycin (and its analogs, known as rapalogs), and the second-generation ATP-competitive mTOR inhibitors. It includes a review of their mechanisms, comparative preclinical and clinical data, and detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between the two generations of mTOR inhibitors lies in their binding site and subsequent effect on the mTOR complexes.
First-Generation (Rapamycin and Rapalogs): Allosteric mTORC1 Inhibition
Rapamycin and its analogs (e.g., everolimus (B549166), temsirolimus) are allosteric inhibitors that primarily target mTORC1.[1] Their mechanism involves a two-step process:
-
Rapamycin first binds to the intracellular immunophilin protein, FKBP12 (FK506-Binding Protein 12).[2][5]
-
This newly formed rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, which is located adjacent to the kinase catalytic site.[2][6]
This interaction does not directly inhibit the kinase activity of mTOR but rather destabilizes the mTORC1 complex, preventing it from phosphorylating many of its key downstream targets, such as S6 Kinase 1 (S6K1).[2][3] However, this inhibition is incomplete, as the phosphorylation of other crucial mTORC1 substrates, like 4E-BP1, is less sensitive to rapamycin.[2][6] While mTORC2 is generally considered insensitive to acute rapamycin treatment, prolonged exposure can disrupt mTORC2 assembly and function in certain cell types.[6][7]
Second-Generation (TORKinibs): ATP-Competitive mTORC1/mTORC2 Inhibition
In contrast, second-generation mTOR inhibitors, also known as mTOR kinase inhibitors (TORKinibs), are ATP-competitive small molecules.[6][8] These compounds, which include sapanisertib (B612132), OSI-027, and torin2, directly target the ATP-binding cleft within the kinase domain of mTOR.[1][2]
This direct, competitive inhibition blocks the catalytic activity of mTOR itself. Because both mTORC1 and mTORC2 utilize the same catalytic subunit, these inhibitors effectively block the signaling of both complexes.[2][6] This dual inhibition aims to overcome the primary limitations of rapalogs by:
-
Providing a more complete blockade of mTORC1 signaling, including the phosphorylation of 4E-BP1.[2][6]
-
Directly inhibiting mTORC2, thereby preventing the activation of the pro-survival kinase Akt, a feedback mechanism often triggered by rapalog treatment.[2][9]
Some second-generation inhibitors also possess dual-specificity, inhibiting both mTOR and PI3K, another key kinase in the same signaling pathway.[2]
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the mTOR signaling pathway and the distinct mechanisms of action for first and second-generation inhibitors.
Performance Comparison
The theoretical advantages of dual mTORC1/mTORC2 inhibition have been demonstrated in numerous preclinical studies. However, clinical translation has faced challenges, primarily related to toxicity.
Table 1: Key Characteristics of First and Second-Generation mTOR Inhibitors
| Feature | First-Generation (Rapalogs) | Second-Generation (TORKinibs) |
| Primary Target | mTORC1[1] | mTORC1 and mTORC2[1][6] |
| Binding Site | Allosteric (FRB Domain)[1] | Catalytic (ATP-binding site)[1][2] |
| Mechanism | Forms complex with FKBP12, destabilizes mTORC1[1][3] | Competes with ATP, directly inhibits kinase activity[2][6] |
| Effect on mTORC1 | Incomplete inhibition (e.g., 4E-BP1 less affected)[2][6] | Complete inhibition of downstream signaling[6][10] |
| Effect on mTORC2 | Largely insensitive (inhibition only with long-term exposure)[7] | Direct and potent inhibition[2][6] |
| Feedback Loops | Can lead to feedback activation of Akt via PI3K[2][9] | Blocks Akt activation, overcoming feedback[2][9] |
| Examples | Sirolimus (Rapamycin), Everolimus, Temsirolimus[1] | Sapanisertib, OSI-027, Torin-2, NVP-BEZ235[2][10] |
Table 2: Comparative Preclinical Efficacy Data
| Inhibitor | Comparison | Cell Line / Model | Key Finding (IC50 / Effect) | Reference |
| Torin-2 | vs. Rapamycin | Neuroblastoma Cell Lines (e.g., SK-N-BE(2)) | Torin-2 IC50: ~28.5 nM Rapamycin IC50: ~24.3 µM (over 1000-fold more potent) | [11] |
| PP242 | vs. Rapamycin | Primary Mouse Embryonic Fibroblasts (MEFs) | PP242 showed a much higher antiproliferative effect than rapamycin. | [2] |
| OSI-027 | vs. Rapamycin | Colorectal Cancer Xenografts (GEO, COLO 205) | OSI-027 showed significantly greater tumor growth inhibition compared to rapamycin. | [2] |
| Sapanisertib | vs. Rapamycin | Pediatric Low-Grade Glioma Cell Lines | Sapanisertib was more effective at reducing cell proliferation. | [1] |
| INK-128, NVP-Bez235 | vs. Rapamycin | Glioblastoma Cell Lines (LNT-229, LN-308) | Second-gen inhibitors prompted stronger cell growth inhibition and more complete mTORC1 pathway suppression. | [10] |
Clinical Performance and Status
First-generation rapalogs have achieved regulatory approval for specific indications. Temsirolimus and everolimus are approved for metastatic renal cell carcinoma, and everolimus is also used for other cancers like pancreatic neuroendocrine tumors.[9] However, their efficacy as single agents has been limited in many other tumor types.[2]
Second-generation inhibitors have shown promising anti-tumor activity in early-phase clinical trials.[2][12] For instance, sapanisertib has demonstrated activity in various solid tumors, and onatasertib has shown efficacy in cervical cancer when combined with immunotherapy.[12] Despite this, their development has been hampered by a less favorable toxicity profile compared to rapalogs, which has sometimes limited their clinical benefit.[1] In some trials, second-generation inhibitors did not demonstrate improved efficacy over everolimus and were associated with higher rates of treatment discontinuation due to adverse events.[1]
Key Experimental Protocols
Evaluating the efficacy and mechanism of mTOR inhibitors requires specific cellular and biochemical assays.
Western Blot Analysis of mTOR Pathway Activity
This is the most common method to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing a readout of each complex's activity.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., cancer cell line of interest) and allow them to adhere. Treat cells with various concentrations of the mTOR inhibitor (e.g., rapamycin, torin-2) for a specified duration.[13]
-
Protein Extraction: Place culture plates on ice, wash cells with cold 1X PBS, and lyse them using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.[13][15]
-
SDS-PAGE and Transfer: Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.[13][14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[16]
-
Incubate the membrane overnight at 4°C with primary antibodies specific to mTOR pathway proteins. Key antibodies include:
-
Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit and quantify band density to determine the change in protein phosphorylation.[14] A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 or mTORC2 and is used to determine the direct inhibitory potential (e.g., IC50 value) of a compound.
Methodology:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells in a CHAPS-based lysis buffer.[18]
-
Incubate the lysate with an antibody specific to a core component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) for 1-2 hours at 4°C.[18]
-
Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.[16]
-
Wash the immunoprecipitates multiple times with lysis buffer and finally with a kinase wash buffer to remove detergents and non-specific proteins.[18]
-
-
Kinase Reaction:
-
Resuspend the beads containing the mTOR complex in a kinase reaction buffer.
-
Add the test inhibitor (e.g., rapamycin, sapanisertib) at various concentrations. For rapamycin, pre-incubation with recombinant FKBP12 may be required.[19][20]
-
Initiate the reaction by adding a reaction mix containing ATP and a purified, inactive substrate.[19]
-
Incubate the reaction at 30-37°C for 30-60 minutes with shaking.[18][19]
-
-
Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling the samples.
-
Analyze the reaction products by Western blot, using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 or anti-phospho-Akt Ser473). The signal intensity corresponds to the kinase activity.
-
Conclusion
The evolution from first to second-generation mTOR inhibitors represents a significant advancement in targeting this critical cellular pathway. Rapamycin and its analogs established mTOR as a valid therapeutic target but are limited by their incomplete inhibition of mTORC1 and the activation of pro-survival feedback loops.[2][9]
Second-generation inhibitors offer a clear mechanistic advantage by directly targeting the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][6] This dual action leads to a more comprehensive pathway blockade and overcomes the key resistance mechanisms associated with rapalogs, demonstrating superior potency in preclinical models.[1][22] However, this increased potency has not consistently translated to superior clinical outcomes, often due to a more challenging toxicity profile.[1]
For researchers and drug developers, the choice between these inhibitors depends on the specific biological question or therapeutic context. While rapalogs remain useful tools and clinically approved drugs for specific diseases, the development and refinement of second-generation inhibitors—and potentially future generations that offer improved selectivity and safety—continue to be a major focus in the pursuit of more effective mTOR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second Generation mTOR Inhibitors as a Double-Edged Sword in Malignant Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medsci.org [medsci.org]
- 12. onclive.com [onclive.com]
- 13. benchchem.com [benchchem.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 20. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 21. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 22. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Natural Alternatives to Rapamycin for mTOR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that orchestrates cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in numerous diseases, including cancer, neurodegeneration, and metabolic disorders. While Rapamycin and its analogs (rapalogs) are established mTOR inhibitors, their clinical use can be associated with side effects. This has spurred research into natural compounds as potential alternatives for mTOR inhibition. This guide provides an objective comparison of the performance of five prominent natural compounds—Berberine, Curcumin, Epigallocatechin gallate (EGCG), Quercetin, and Resveratrol—in inhibiting mTOR, supported by experimental data.
Quantitative Comparison of mTOR Inhibitory Activity
The following table summarizes the quantitative data on the mTOR inhibitory effects of the selected natural compounds. It is important to note that the experimental conditions and methodologies vary across studies, which can influence the reported values. Therefore, direct comparison of absolute values should be made with caution.
| Compound | Type of Inhibition | Assay Type | IC50 / Ki Value | Cell Line / System | Reference(s) |
| Berberine | Indirect | Cell Proliferation Assay | IC50: 3.436 µM | SW480 colon cancer cells | [1] |
| Curcumin | Direct (mTORC1/2) | Cell Growth Inhibition | IC50: 2-5 µM | Rhabdomyosarcoma cells | [] |
| Direct (mTORC1) | Inhibition of mTOR phosphorylation | ~2.5 µM | Various cancer cell lines | [][3] | |
| Direct (mTORC2) | Inhibition of Akt phosphorylation | >40 µM | Various cancer cell lines | [][3] | |
| EGCG | ATP-competitive | In vitro mTOR kinase assay | Ki: 320 nM | Purified mTOR | [4] |
| Dual PI3K/mTOR inhibitor | In vitro kinase assay | IC50 (mTOR): 0.12 µM | Purified mTOR | ||
| In vitro kinase assay | IC50 (PI3Kα): 0.69 µM | Purified PI3Kα | |||
| Quercetin | Dual PI3K/mTOR inhibitor | In vitro PI3K assay | IC50: ~3.8 µM | Purified PI3K | |
| Indirect | Inhibition of p70S6K/4E-BP1 phosphorylation | Effective at 15 µM | Breast cancer cells | ||
| Resveratrol | ATP-competitive | In vitro mTOR kinase assay | IC50: ~10 µM | Purified mTOR | |
| Indirect | Cell Proliferation Assay | IC50: 58.25 µM | Raji cells | ||
| Indirect | Cell Proliferation Assay | IC50: 57.60 µM | Primary murine B cells |
Mechanisms of mTOR Inhibition by Natural Compounds
The mTOR signaling network is complex, involving two distinct complexes, mTORC1 and mTORC2. Natural compounds can inhibit mTOR through various mechanisms, including direct inhibition of the kinase activity or indirect modulation of upstream signaling pathways like PI3K/Akt and AMPK.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by the selected natural compounds in the context of mTOR inhibition.
Figure 1: Simplified overview of the mTOR signaling pathway.
Experimental Protocols
This section details the methodologies for two key experiments frequently cited in the study of mTOR inhibitors: the in vitro mTOR kinase assay and Western blot analysis of the mTOR signaling pathway.
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of mTORC1 by quantifying the phosphorylation of a known substrate.
1. Immunoprecipitation of mTORC1:
-
Culture HEK293T cells to sub-confluency.
-
Lyse cells in CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Incubate the supernatant with anti-Raptor antibody for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another hour.
-
Wash the immunoprecipitates multiple times with CHAPS wash buffer.
2. Kinase Reaction:
-
Resuspend the mTORC1-bound beads in a kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Add the mTORC1 substrate (e.g., recombinant 4E-BP1) and the natural compound being tested at various concentrations.
-
Initiate the reaction by adding ATP (final concentration ~100-500 µM).
-
Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE sample buffer.
3. Detection of Substrate Phosphorylation:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity to determine the extent of mTORC1 inhibition.
Figure 2: Workflow for an in vitro mTORC1 kinase assay.
Western Blot Analysis of mTOR Signaling Pathway
This method is used to assess the phosphorylation status of key proteins in the mTOR signaling cascade within cells treated with potential inhibitors.
1. Cell Culture and Treatment:
-
Seed cells (e.g., cancer cell lines) in culture plates and allow them to adhere.
-
Treat the cells with the natural compound of interest at various concentrations for a specified duration. A vehicle-only control should be included.
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris and collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-mTOR, anti-phospho-Akt, anti-phospho-p70S6K, anti-phospho-4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the natural compound.
Signaling Pathway Diagrams for Individual Compounds
The following diagrams illustrate the primary mechanisms through which each natural compound is understood to inhibit the mTOR pathway.
Berberine
Figure 3: Berberine primarily activates AMPK, leading to mTORC1 inhibition.
Curcumin
Figure 4: Curcumin directly inhibits PI3K, mTORC1, and mTORC2.
Epigallocatechin gallate (EGCG)
Figure 5: EGCG acts as an ATP-competitive inhibitor of both PI3K and mTOR.
Quercetin
Figure 6: Quercetin inhibits PI3K and activates AMPK, leading to mTORC1 inhibition.
Resveratrol
Figure 7: Resveratrol directly inhibits mTOR and promotes its interaction with the inhibitor DEPTOR.
Conclusion
Berberine, Curcumin, EGCG, Quercetin, and Resveratrol are promising natural compounds that inhibit mTOR signaling through diverse mechanisms. EGCG appears to be the most potent direct inhibitor based on available in vitro kinase assay data. However, the overall cellular efficacy of these compounds is influenced by their bioavailability and their effects on multiple signaling pathways. This comparative guide provides a foundation for researchers to evaluate these natural alternatives to Rapamycin for further investigation in drug discovery and development. The provided experimental protocols offer a starting point for standardized in-house comparisons.
References
A Comparative Guide to Everolimus and Temsirolimus: Rapamycin Analogs in Focus
Everolimus (B549166) and Temsirolimus (B1684623), both derivatives of the natural macrocyclic lactone Rapamycin (B549165) (also known as Sirolimus), are potent inhibitors of the mammalian target of rapamycin (mTOR) kinase.[1][2] These "rapalogs" play a crucial role in cancer therapy by modulating the PI3K/AKT/mTOR signaling cascade, a key pathway in cell growth, proliferation, and survival.[1][3] While sharing a common mechanism of action, these two agents exhibit distinct physicochemical properties, pharmacokinetic profiles, and clinical applications, making a detailed comparison essential for researchers and drug development professionals.
Chemical and Physical Properties
Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is an ether derivative of Rapamycin, while Temsirolimus (CCI-779) is an ester analog.[1][4] These structural modifications significantly impact their properties. Everolimus was designed for oral administration and possesses greater bioavailability compared to Sirolimus.[3][5] Temsirolimus, on the other hand, was modified to increase its solubility in aqueous solutions and is administered intravenously.[6] A key distinction is that Temsirolimus acts as a prodrug, being converted to its active metabolite, Sirolimus, in vivo, whereas Everolimus is not converted to Rapamycin.[5][7][8]
| Property | Everolimus | Temsirolimus | Rapamycin (Sirolimus) |
| Chemical Formula | C53H83NO14[1][9] | C56H87NO16[10] | C51H79NO13[11] |
| Molecular Weight ( g/mol ) | 958.2[9] | 1030.3[10] | 914.18[11] |
| Administration | Oral[1] | Intravenous[1] | Oral |
| Solubility | Low (0.095 µg/ml)[1] | Water soluble (0.00235 mg/ml)[1] | - |
| Prodrug | No[5] | Yes (metabolized to Sirolimus)[7][8] | - |
Mechanism of Action: Targeting the mTOR Pathway
Both Everolimus and Temsirolimus exert their effects by first binding with high affinity to the intracellular protein FK506-binding protein-12 (FKBP12).[1][12] The resulting drug-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[5][13] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to cell cycle arrest in the G1 phase and inhibition of protein synthesis.[2][4]
Pharmacokinetics and Pharmacodynamics
The structural differences between Everolimus and Temsirolimus lead to distinct pharmacokinetic profiles. Everolimus exhibits a higher bioavailability and a shorter half-life compared to Sirolimus.[14] Temsirolimus is metabolized by the liver into Sirolimus, which is its major active metabolite.[8]
| Parameter | Everolimus | Temsirolimus |
| Bioavailability | Higher than Sirolimus[15] | - |
| Half-life | Shorter than Sirolimus[14] | ~13 hours (Temsirolimus), Sirolimus (metabolite) has a longer half-life[8] |
| Metabolism | Metabolized by CYP3A4[16] | Metabolized to Sirolimus[8] |
| Active Metabolites | Four active metabolites[8] | Sirolimus[8] |
Comparative Efficacy: Preclinical and Clinical Data
In vitro studies have demonstrated that Everolimus has a higher affinity for FKBP12 and is more potent in inhibiting cell proliferation compared to Temsirolimus in certain cancer cell lines.[17]
| In Vitro Assay | Everolimus | Temsirolimus |
| EC50 for mTOR binding | 6 nM[17] | 56 nM[17] |
| IC50 for cell proliferation (A549 cells) | 1.0 nM[17] | 6.5 nM[17] |
| IC50 for cell proliferation (NCI-H460 cells) | 0.7 nM[17] | 4.7 nM[17] |
| IC50 for cell proliferation (MCF7 cells) | 19.4 nM[17] | 150 nM[17] |
Clinical data, primarily from studies in metastatic renal cell carcinoma (mRCC), has also shown differences in the efficacy of these two drugs. A meta-analysis of four studies including 937 mRCC patients who had previously received a VEGF receptor tyrosine kinase inhibitor indicated that treatment with Everolimus decreased the risk of death by 26% compared to Temsirolimus.[18] Another retrospective study of 233 patients on Everolimus and 178 on Temsirolimus as second-line therapy for mRCC found that Everolimus was associated with significantly prolonged overall survival (OS) and progression-free survival (PFS).[19][20]
| Clinical Outcome (mRCC, second-line) | Hazard Ratio (HR) Everolimus vs. Temsirolimus | p-value | Reference |
| Overall Survival (OS) | 0.74 (95% CI, 0.59-0.93) | 0.008 | [18] |
| Time to Treatment Failure (TTF) | 0.70 (95% CI, 0.56-0.88) | 0.002 | [18] |
| Overall Survival (OS) | 0.60 (95% CI, 0.42-0.85) | 0.004 | [19][20] |
| Progression-Free Survival (PFS) | 0.73 (95% CI, 0.54-0.97) | 0.032 | [19][20] |
Experimental Protocols
In Vitro mTOR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of compounds to the mTOR kinase.
Methodology:
-
Reagents: Purified mTOR protein, FKBP12 protein, a fluorescently labeled probe that binds to the ATP-binding site of mTOR, and the test compounds (Everolimus, Temsirolimus).
-
Procedure: The assay is performed in a microplate format. The mTOR and FKBP12 proteins are incubated with varying concentrations of the test compound.
-
The fluorescent probe is then added to the mixture.
-
Detection: The plate is read using a TR-FRET-compatible reader. The binding of the probe to mTOR results in a high FRET signal. When a test compound binds to mTOR, it displaces the probe, leading to a decrease in the FRET signal.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in the FRET signal (EC50) is calculated to determine its binding affinity.[17]
Cell Proliferation Assay (Methylene Blue Protein Staining)
This assay measures the effect of compounds on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., A549, NCI-H460, MCF7) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of Everolimus or Temsirolimus for a specified period (e.g., 72 hours).
-
Staining: After the incubation period, the medium is removed, and the cells are fixed and stained with a methylene (B1212753) blue solution, which binds to proteins.
-
Elution: The excess stain is washed away, and the bound stain is eluted with a solubilization solution.
-
Detection: The absorbance of the eluted stain is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.[17][21]
Conclusion
Everolimus and Temsirolimus are both valuable therapeutic agents that target the mTOR pathway. While they share a common heritage as Rapamycin analogs, their distinct chemical structures lead to significant differences in their pharmacokinetic profiles, potencies, and routes of administration. Preclinical and clinical data suggest that Everolimus may offer superior efficacy in certain contexts, such as in the second-line treatment of metastatic renal cell carcinoma. A thorough understanding of these differences is critical for researchers and clinicians in selecting the appropriate agent for specific therapeutic applications and for guiding the development of next-generation mTOR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Everolimus and temsirolimus are not the same second-line in metastatic renal cell carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus,RAD001, SDZ-RAD, Certican | C53H83NO14 | CID 46930999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Temsirolimus (Torisel) | C56H87NO16 | CID 168313165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rapamycin | CAS 53123-88-9 | mTOR inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 12. mdpi.com [mdpi.com]
- 13. clinicalpub.com [clinicalpub.com]
- 14. Everolimus and sirolimus in transplantation-related but different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Everolimus and temsirolimus are not the same second-line in metastatic renal cell carcinoma. A systematic review and meta-analysis of literature data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative outcomes of everolimus, temsirolimus and sorafenib as second targeted therapies for metastatic renal cell carcinoma: a US medical record review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. selleckchem.com [selleckchem.com]
Validating mTOR Pathway Inhibition by Rapamycin: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway by Rapamycin using Western Blot analysis. It includes detailed experimental protocols, data presentation for comparative analysis, and a visual representation of the signaling cascade.
Introduction to mTOR and Rapamycin
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy levels. mTOR functions within two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Rapamycin is a macrolide compound that, after forming a complex with the intracellular receptor FKBP12, allosterically inhibits mTOR, primarily within the mTORC1 complex.[2][3] This inhibition disrupts downstream signaling, affecting protein synthesis and cell growth.[2] Western blotting is a fundamental technique to quantify the changes in protein expression and phosphorylation status of key mTOR pathway components, thereby validating the efficacy of inhibitors like Rapamycin.[1][4]
Comparative Analysis of mTOR Pathway Inhibition
Effective validation of Rapamycin's inhibitory action relies on observing a significant decrease in the phosphorylation of downstream targets of mTORC1. The table below summarizes the expected outcomes for key proteins in the pathway when treated with Rapamycin.
| Protein Target | Expected Change with Rapamycin Treatment | Typical Rapamycin Concentration | Typical Treatment Duration | Key Considerations |
| p-mTOR (Ser2448) | Variable/No significant change | 1-100 nM | 1-24 hours | Phosphorylation at this site is often mediated by Akt, which is upstream of mTORC1. Rapamycin does not directly inhibit this phosphorylation. |
| p-p70S6K (Thr389) | Significant Decrease | 10-100 nM | 1-24 hours | A primary and reliable indicator of mTORC1 inhibition.[5][6][7] |
| p-S6 (Ser240/244) | Significant Decrease | 10-100 nM | 1-24 hours | A downstream effector of p70S6K, its decreased phosphorylation confirms pathway inhibition.[8] |
| p-4E-BP1 (Thr37/46) | Significant Decrease | 10-100 nM | 1-24 hours | Another direct target of mTORC1, its phosphorylation status is a key indicator of mTORC1 activity.[2][9] |
| p-Akt (Ser473) | No significant change (acute) / Potential decrease (prolonged) | 10-100 nM | >24 hours | Primarily regulated by mTORC2, which is largely insensitive to acute Rapamycin treatment.[2] Prolonged treatment may disrupt mTORC2 assembly in some cell lines. |
| Total Protein Levels | No significant change | N/A | N/A | It is crucial to show that the observed decrease in phosphorylated protein is not due to a decrease in the total amount of the protein. |
Alternatives to Rapamycin
While Rapamycin is a well-established mTORC1 inhibitor, other compounds offer different mechanisms of action.
| Inhibitor Class | Example | Mechanism of Action | Key Differentiating Features |
| Rapalogs | Everolimus, Temsirolimus | Allosteric mTORC1 inhibitors | Analogs of Rapamycin with modified pharmacokinetic properties.[3] |
| Pan-mTOR Inhibitors (TORKinibs) | Torin 1 | ATP-competitive inhibitors of the mTOR kinase domain | Inhibit both mTORC1 and mTORC2, potentially overcoming resistance to Rapamycin.[3] |
Experimental Protocols
Western Blot Protocol for mTOR Pathway Analysis
This protocol outlines the key steps for validating mTOR pathway inhibition.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293, T24, J82, UMUC3) in appropriate media to ~70-80% confluency.[3][8]
-
Treat cells with varying concentrations of Rapamycin (e.g., 1 pM to 1 µmol/L) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 48 hours).[8]
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[10]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[4]
-
Transfer the separated proteins to a PVDF membrane.[4]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p70S6K, anti-total p70S6K, etc.) overnight at 4°C with gentle shaking.[2][10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[4]
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[11] Normalize the phosphorylated protein levels to the total protein levels.
Visualizing the mTOR Pathway and Experimental Workflow
To better understand the mechanism of Rapamycin and the experimental process, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway illustrating Rapamycin's inhibition of mTORC1.
Caption: Standard workflow for Western Blot analysis of mTOR pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of ribosomal p70 S6 kinase and rapamycin sensitivity in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin's Double-Edged Sword: A Comparative Analysis of its Efficacy Across Cancer Cell Lines
For Immediate Release
In the landscape of targeted cancer therapy, Rapamycin (B549165) and its analogs (rapalogs) have carved a significant niche as inhibitors of the mechanistic Target of Rapamycin (mTOR), a pivotal kinase regulating cell growth, proliferation, and metabolism.[1][2][3][4] However, the clinical success of these first-generation mTOR inhibitors has been a mixed bag, with notable efficacy in some cancer types but limited long-term benefits in others due to intrinsic and acquired resistance.[1][5] This guide provides a comprehensive comparison of Rapamycin's efficacy across various cancer cell lines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in navigating the complexities of mTOR-targeted therapies.
The mTOR signaling network, a cornerstone of cellular regulation, is frequently dysregulated in a majority of human cancers, making it an attractive therapeutic target.[6][7] Rapamycin, an allosteric inhibitor, forms a complex with the intracellular receptor FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][6] This inhibition disrupts downstream signaling pathways responsible for protein synthesis and cell cycle progression, thereby exerting cytostatic effects.[2][4][7] While mTORC2 is generally considered less sensitive to acute Rapamycin treatment, prolonged exposure can inhibit its assembly and function in some cell lines.[1][8][9]
Comparative Efficacy of Rapamycin: A Quantitative Overview
The sensitivity of cancer cells to Rapamycin varies significantly, with IC50 (half-maximal inhibitory concentration) values spanning a wide range from nanomolar to micromolar concentrations.[8][9] This differential sensitivity is influenced by a multitude of factors including the genetic background of the cancer cells, the status of upstream signaling pathways like PI3K/AKT, and the development of resistance mechanisms.[2][8][10]
| Cancer Type | Cell Line | IC50 of Rapamycin | Noteworthy Observations |
| Breast Cancer | MCF-7 | ~20 nM | More sensitive to Rapamycin.[9] |
| MDA-MB-231 | ~20 µM | Exhibits higher resistance, correlated with higher PLD activity.[9] | |
| MDA-MB-468 | 0.1061 µM (48h) | ||
| Glioblastoma | T98G | ~2 nM | Sensitive to Rapamycin, induces G1 arrest and autophagy.[11] |
| U87-MG | ~1 µM | Sensitive to Rapamycin, induces G1 arrest and autophagy.[11] | |
| U373-MG | >25 µM | Displays high resistance despite similar mTOR signaling inhibition.[11] | |
| Oral Cancer | Ca9-22 | ~15 µM | Selectively inhibits proliferation at lower doses compared to normal oral epithelial cells.[12][13] |
| Prostate Cancer | 22RV1 | More sensitive | |
| DU145 | Least sensitive | Rapamycin alone was unable to induce 50% cell death.[14] | |
| Rhabdomyosarcoma | Rh30 | Sensitive | |
| Rh1 | Intrinsically resistant | Resistance correlated with the failure of Rapamycin to inhibit c-MYC induction.[15] |
Table 1: Comparative IC50 Values of Rapamycin in Various Cancer Cell Lines. This table summarizes the differential sensitivity of various cancer cell lines to Rapamycin, highlighting the wide range of concentrations required to achieve a 50% inhibition of cell viability.
Unraveling the Mechanism: The mTOR Signaling Pathway
The mTOR pathway is a complex signaling network that integrates intracellular and extracellular cues to regulate cellular processes. Rapamycin's primary target, mTORC1, plays a central role in this pathway.
Caption: mTOR signaling pathway and Rapamycin's mechanism of action.
Experimental Protocols: A Guide to Assessing Rapamycin's Efficacy
Standardized and well-documented experimental protocols are crucial for obtaining reproducible and comparable data. Below are detailed methodologies for key experiments used to evaluate the efficacy of Rapamycin.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of Rapamycin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Rapamycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium. Remove the old medium and add 100 µL of the Rapamycin dilutions. Include a vehicle control (medium with DMSO).[16]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blotting for Protein Phosphorylation Analysis
This protocol is used to assess the effect of Rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cells treated with Rapamycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1, anti-total-S6K, anti-total-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the chemiluminescent signal using an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein phosphorylation.[16]
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol determines the effect of Rapamycin on cell cycle progression.
Materials:
-
Cancer cells treated with Rapamycin
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizing the Research Workflow
A standardized workflow is essential for systematic evaluation of Rapamycin's anti-cancer effects.
Caption: General experimental workflow for evaluating Rapamycin.
Conclusion and Future Directions
The efficacy of Rapamycin as an anti-cancer agent is highly context-dependent, with significant variations observed across different cancer cell lines. This variability underscores the importance of comprehensive preclinical evaluation to identify sensitive tumor types and predictive biomarkers. While first-generation mTOR inhibitors like Rapamycin have laid the groundwork, the development of next-generation inhibitors, including dual mTORC1/mTORC2 inhibitors and dual PI3K/mTOR inhibitors, holds promise for overcoming resistance and enhancing therapeutic outcomes.[1] Future research should focus on personalized medicine approaches, combining mTOR inhibitors with other targeted therapies or conventional chemotherapy to maximize their anti-tumor potential.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin: an anti-cancer immunosuppressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. e-century.us [e-century.us]
- 15. Studies on the mechanism of resistance to rapamycin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Rapalogs vs. Rapamycin: A Comparative Analysis of Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus, and its analogs, known as rapalogs, are pivotal tools in biomedical research and clinical practice due to their potent immunosuppressive and anti-proliferative properties. While sharing a core mechanism of action centered on the inhibition of the mechanistic Target of Rapamycin (mTOR), subtle but significant differences exist between rapamycin and its derivatives, such as Everolimus, Temsirolimus (B1684623), and Zotarolimus. This guide provides an in-depth comparison of their mechanisms, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate compound for their specific needs.
Core Mechanism: A Shared Path to mTORC1 Inhibition
The fundamental mechanism of action for both rapamycin and its rapalogs involves a two-step process. First, the compound enters the cell and forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2] This drug-protein complex then acts as an allosteric inhibitor of mTOR complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[3][4] The binding of the FKBP12-rapalog complex to the FKBP12-Rapamycin Binding (FRB) domain of mTOR prevents mTORC1 from accessing its substrates, thereby inhibiting downstream signaling.[2][4]
Figure 1. Core mechanism of mTORC1 inhibition by Rapamycin and rapalogs.
Key Differences: Beyond the Core Mechanism
Despite this shared pathway, rapalogs were developed to improve upon the pharmacokinetic properties of rapamycin, such as its low oral bioavailability and long half-life.[5] These structural modifications also lead to nuanced differences in their biochemical and cellular activities.
Binding Affinities and Inhibitory Concentrations
The affinity for FKBP12 and the potency of mTORC1 inhibition are critical parameters. While direct comparative studies measuring the binding affinities (Kd) and 50% inhibitory concentrations (IC50) for Rapamycin, Everolimus, and Temsirolimus under identical conditions are limited, available data suggest they all exhibit high-affinity binding to FKBP12 in the nanomolar range.
One study reported that the FKBP12-rapamycin complex binds to the FRB domain of mTOR with a dissociation constant (Kd) of 12 ± 0.8 nM.[6] Another study using a fluorescence polarization competition assay found that various rapalogs bind to FKBP12 with high affinity, with KI values in the nanomolar to low micromolar range.[1]
| Compound | Target | Parameter | Value | Reference |
| Rapamycin-FKBP12 | FRB domain of mTOR | Kd | 12 ± 0.8 nM | [6] |
| Rapalogs | FKBP12 | KI | Nanomolar to low micromolar range | [1] |
Table 1. Binding affinities of Rapamycin and rapalogs.
Selectivity for mTORC1 vs. mTORC2
A key differentiator among these compounds is their selectivity for the two mTOR complexes, mTORC1 and mTORC2. While all are potent inhibitors of mTORC1, their effects on mTORC2 are more varied and often dependent on the duration of exposure.
-
Rapamycin: Primarily considered an mTORC1 inhibitor. However, prolonged treatment can disrupt the assembly of new mTORC2 complexes in some cell types.[4][7]
-
Everolimus: While also a potent mTORC1 inhibitor, some studies suggest it may have a higher potency for interacting with and inhibiting mTORC2 than sirolimus (rapamycin), particularly with chronic exposure.[8][9] This can lead to more pronounced effects on mTORC2-mediated signaling.
-
Temsirolimus: As a prodrug of sirolimus, its activity is primarily attributed to its conversion to sirolimus.[10] Therefore, its selectivity profile is expected to be similar to that of rapamycin.
-
Zotarolimus: Primarily described as an mTORC1 inhibitor, similar to rapamycin.[]
The differential effects on mTORC2 can have significant biological consequences, as mTORC2 plays a crucial role in cell survival and metabolism through the phosphorylation of Akt.
Figure 2. Differential selectivity of Rapamycin/Temsirolimus vs. Everolimus for mTORC1 and mTORC2.
Pharmacokinetic Profiles
Rapalogs were primarily designed to offer improved pharmacokinetic properties compared to rapamycin.
| Compound | Bioavailability (Oral) | Half-life | Key Metabolic Fate | Reference |
| Rapamycin (Sirolimus) | ~14% | 46–78 hours | Substrate of CYP3A4/5 | [5][12] |
| Everolimus | ~20% | 15–35 hours | Substrate of CYP3A4/5 | [5][8] |
| Temsirolimus | 100% (IV administration) | ~17 hours (parent drug) | Prodrug, converted to Sirolimus | [5][10] |
| Zotarolimus | N/A (used in drug-eluting stents) | N/A | Localized elution | [] |
Table 2. Comparative pharmacokinetic properties.
The higher bioavailability and shorter half-life of Everolimus can offer more predictable dosing and faster achievement of steady-state concentrations.[5][8] Temsirolimus, being administered intravenously, bypasses issues of oral absorption.[5]
Experimental Protocols
In Vitro mTOR Kinase Assay
This assay is used to directly measure the inhibitory activity of compounds on mTOR kinase.
Protocol:
-
Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) in CHAPS-based lysis buffer. Incubate the lysate with an anti-Raptor antibody and protein A/G beads to immunoprecipitate the mTORC1 complex. Wash the beads extensively.[13]
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in kinase assay buffer. Add the test compound (Rapamycin or rapalog) at various concentrations. Initiate the reaction by adding a recombinant substrate (e.g., 4E-BP1) and ATP.[13]
-
Detection of Phosphorylation: Incubate at 30°C for 30 minutes. Stop the reaction with SDS-PAGE sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Detect substrate phosphorylation using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).[13]
-
Data Analysis: Quantify the signal and calculate the IC50 value for each compound.
Figure 3. Workflow for an in vitro mTOR kinase assay.
Fluorescence Polarization (FP) Assay for FKBP12 Binding
This assay measures the binding affinity of compounds to FKBP12.
Protocol:
-
Reagents: Purified recombinant FKBP12, a fluorescently labeled FKBP12 ligand (tracer), and the unlabeled test compound (Rapamycin or rapalog).
-
Assay Setup: In a microplate, combine a fixed concentration of FKBP12 and the fluorescent tracer.
-
Competition: Add serial dilutions of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The binding of the tracer to FKBP12 results in a high polarization signal. Displacement of the tracer by the unlabeled compound leads to a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.[1][14]
Western Blot Analysis of Downstream mTOR Signaling
This method assesses the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of downstream targets.
Protocol:
-
Cell Treatment and Lysis: Culture cells and treat with various concentrations of the mTOR inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Conclusion
While Rapamycin and its analogs share a fundamental mechanism of inhibiting mTORC1 via FKBP12, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. Rapalogs such as Everolimus offer improved bioavailability and may have subtly different effects on mTORC2 signaling compared to the parent compound. Temsirolimus serves as a prodrug, delivering sirolimus intravenously. Zotarolimus is designed for localized delivery from drug-eluting stents. A thorough understanding of these differences, supported by quantitative biochemical and cellular assays, is crucial for the rational design of experiments and the development of novel therapeutic strategies targeting the mTOR pathway. The provided experimental protocols offer a starting point for researchers to quantitatively compare these important compounds in their own systems.
References
- 1. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Identification of a Non-Gatekeeper Hotspot for Drug Resistant Mutations in mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus and sirolimus in transplantation-related but different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of temsirolimus and sirolimus in children with recurrent solid tumours: a report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Genetic models of mTOR inhibition vs. pharmacological inhibition with Rapamycin.
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a host of diseases, including cancer, metabolic disorders, and neurodegeneration, making it a prime therapeutic target. Inhibition of mTOR signaling can be achieved through two primary approaches: genetic modification and pharmacological intervention, most notably with the allosteric inhibitor rapamycin. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows.
Executive Summary
Genetic models of mTOR inhibition, such as those utilizing CRISPR-Cas9 or inducible knockout systems, offer high specificity in targeting individual components of the mTOR pathway (e.g., mTOR itself, Raptor, or Rictor). This precision allows for the dissection of the specific roles of mTOR Complex 1 (mTORC1) and mTORC2. In contrast, pharmacological inhibition with rapamycin primarily targets mTORC1, although prolonged exposure can also affect mTORC2 assembly and signaling.[1][2][3][4][5][6] While rapamycin offers temporal control and ease of application, it is subject to dose-dependent off-target effects and can lead to feedback activation of other signaling pathways.[7] Genetic models, particularly inducible systems, provide a "cleaner" approach to studying the long-term consequences of mTOR inhibition, but their generation can be time-consuming and may not fully recapitulate the acute effects of a drug.[2][3] The choice between these models is contingent on the specific research question, with each offering distinct advantages and limitations.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing genetic and pharmacological mTOR inhibition.
Table 1: Efficacy and Specificity of mTOR Inhibition Methods
| Parameter | Genetic Inhibition (CRISPR/siRNA) | Pharmacological Inhibition (Rapamycin) | References |
| Target Specificity | High (specific to the targeted gene, e.g., mTOR, Raptor, Rictor) | Primarily mTORC1; mTORC2 sensitivity is cell-type and duration-dependent | [2][3][4][5][6] |
| Knockdown/Knockout Efficiency | 88.1-89.3% (CRISPR-Cas9, 24h post-transfection) | Not Applicable | [8] |
| siRNA-mediated Suppression | 53.8-60.3% (24h post-transfection) | Not Applicable | [8] |
| Duration of Inhibition | Long-term/Permanent (knockout), Transient (siRNA) | Acute and reversible | [8] |
| Off-Target Effects | Minimal, primarily related to the genetic modification technique | Can include feedback activation of PI3K/Akt pathway | [7] |
Table 2: Comparative IC50 Values of Rapamycin
| Cell Line | Target/Readout | IC50 Value | References |
| MCF7 Breast Cancer Cells | S6 Kinase Phosphorylation | 0.5 nM | [1] |
| MCF7 Breast Cancer Cells | Proliferation | 20 nM | [1] |
| MDA-MB-231 Breast Cancer Cells | S6 Kinase Phosphorylation | 20 nM | [1] |
| MDA-MB-231 Breast Cancer Cells | Proliferation | 10 µM | [1] |
| Various Cancer Cell Lines | S6K1 Phosphorylation | < 1 nM to ~100 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis of mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, providing a measure of their activity.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with the desired concentration of rapamycin or induce genetic knockout.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer or CHAPS lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Scrape cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.
a. Immunoprecipitation of mTOR Complexes:
-
Lyse cells in CHAPS lysis buffer as described above.[10]
-
Incubate the cell lysate with an antibody specific for a component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) for 2-4 hours at 4°C.[10]
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 1 hour at 4°C to capture the antibody-protein complex.
-
Wash the immunoprecipitates several times with lysis buffer followed by a final wash with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in kinase assay buffer containing a purified substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and ATP.[11]
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting as described above.
Generation of Inducible Knockout Mouse Embryonic Fibroblasts (MEFs)
This protocol describes the generation of cell lines for the inducible knockout of mTOR pathway components using the Cre-LoxP system.[2][3]
-
Isolate MEFs from E13.5 mouse embryos homozygous for a floxed allele of the target gene (e.g., Rptorfl/fl or Rictorfl/fl) and carrying a tamoxifen-inducible Cre recombinase (e.g., Cre-ERT2).
-
Immortalize the primary MEFs by transfection with a plasmid encoding the SV40 large T antigen.
-
Select and expand immortalized MEF clones.
-
To induce knockout, treat the cells with 4-hydroxytamoxifen (B85900) (4-OHT) to activate the Cre recombinase, which will excise the floxed gene segment.
-
Confirm the knockout of the target protein by Western blotting.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the core mTOR signaling pathway and the distinct points of inhibition for genetic models and rapamycin.
Caption: mTOR signaling pathway and points of inhibition.
Experimental Workflows
Caption: Western Blotting Experimental Workflow.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inducible raptor and rictor knockout mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of various genetic mouse models of the mechanistic target of rapamycin complex I inhibition on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Chronic Rapamycin Treatment: A Double-Edged Sword for mTOR Signaling
While acutely a specific inhibitor of mTORC1, chronic administration of the macrolide compound Rapamycin (B549165) has been demonstrated to disrupt the assembly and function of a second crucial cellular complex, mTORC2. This expanded inhibitory profile has significant implications for research and therapeutic applications, as mTORC2 plays a vital role in cell survival, metabolism, and cytoskeletal organization. This guide provides a comparative analysis of the effects of chronic Rapamycin treatment on mTORC2, supported by experimental data and detailed methodologies for researchers in the field.
Initially lauded for its high specificity, the interaction of Rapamycin with the mTOR (mechanistic Target of Rapamycin) pathway is now understood to be more complex with prolonged exposure. Acutely, Rapamycin, when bound to the immunophilin FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[1][2] However, accumulating evidence from both in vitro and in vivo studies reveals that long-term treatment with Rapamycin can also lead to the disruption of mTOR Complex 2 (mTORC2), a complex previously considered Rapamycin-insensitive.[1][3][4]
This inhibition of mTORC2 is not a direct enzymatic blockade but rather a consequence of Rapamycin preventing the assembly of new mTORC2 complexes.[1] This effect is cell-type specific and is influenced by the relative expression levels of FK506-binding proteins (FKBPs), particularly FKBP12 and FKBP51.[5] The disruption of mTORC2 by chronic Rapamycin treatment has been observed in a variety of cultured cell lines and across multiple tissues in vivo, including the liver, muscle, and adipose tissue.[3][4]
The functional consequences of mTORC2 inhibition by chronic Rapamycin are significant, most notably leading to impaired insulin (B600854) signaling and glucose intolerance.[4] This is due to the critical role of mTORC2 in phosphorylating and activating Akt/PKB, a key node in the insulin signaling cascade.[1][4]
Comparative Analysis of mTORC2 Inhibition by Chronic Rapamycin Treatment
The following table summarizes quantitative data from key studies demonstrating the inhibitory effect of chronic Rapamycin treatment on mTORC2 signaling, as measured by the phosphorylation of its downstream substrate, Akt, at serine 473 (S473).
| Cell Line/Tissue | Rapamycin Concentration | Treatment Duration | Fold Change in P-Akt (S473) | Reference |
| PC3 cells | 100 nM | 24 hours | ~10-fold decrease | [6] |
| C2C12 cells | 100 nM | 24 hours | ~10-fold decrease | [6] |
| HEK 293T cells | 100 nM | 24 hours | ~4-fold decrease | [6] |
| H460 cells | 100 nM | 24 hours | ~4-fold decrease | [6] |
| HeLa cells | 100 nM | 24 hours | ~4-fold increase | [6] |
| Mouse Liver (in vivo) | 2 mg/kg daily | 2 weeks | Significant decrease | [3] |
| Mouse Muscle (in vivo) | 2 mg/kg daily | 2 weeks | Significant decrease | [3] |
| Mouse Adipose (in vivo) | 2 mg/kg daily | 2 weeks | Significant decrease | [3] |
| Acute Myeloid Leukemia (AML) cells | Various (CCI-779) | 24 hours | Decreased phosphorylation | [7] |
Note: The increase in P-Akt (S473) in HeLa cells is attributed to the loss of S6 kinase-mediated feedback inhibition of the insulin/IGF pathway in cells where Rapamycin acts in an mTORC1-specific fashion.[6]
Experimental Protocols
Western Blot Analysis of mTORC2 Substrate Phosphorylation
This protocol is a standard method to assess the activity of mTORC2 by measuring the phosphorylation state of its downstream target, Akt.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., PC3, HEK 293T) in appropriate growth medium until they reach 70-80% confluency.
-
Treat cells with the desired concentration of Rapamycin (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours for chronic treatment).
2. Protein Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative phosphorylation level.
Visualizing the mTOR Signaling Pathway and Rapamycin's Dual Action
The following diagrams illustrate the mTOR signaling pathway and the differential effects of acute versus chronic Rapamycin treatment.
Caption: The mTOR signaling pathway consists of two distinct complexes, mTORC1 and mTORC2.
References
- 1. Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 4. Rapamycin-induced insulin resistance is mediated by mTORC2 loss and uncoupled from longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin's Lifespan and Healthspan Benefits: A Comparative Analysis in Male and Female Mice
A comprehensive review of preclinical studies reveals significant sex-specific differences in the effects of Rapamycin (B549165), a key inhibitor of the mTOR signaling pathway. While consistently demonstrating lifespan extension in both male and female mice, the magnitude of these effects and the underlying molecular responses often diverge, with females generally exhibiting a more robust positive response. This guide synthesizes key findings on the comparative effects of Rapamycin, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows to inform researchers, scientists, and drug development professionals.
Lifespan Extension: Females Show a Greater Response
Multiple studies have consistently shown that Rapamycin extends the lifespan of mice, though the effect is often more pronounced in females. This difference may be attributable to sexual dimorphism in the drug's blood concentration levels.[1][2][3][4]
A pivotal study demonstrated that a high dose of Rapamycin increased the median lifespan of genetically heterogeneous mice by 23% in males and 26% in females.[1][2] At each evaluated dose, the lifespan-extending effects were greater in females.[1][2][3][4] This sex-dependent response is further highlighted by the observation that blood levels of Rapamycin were higher in female mice than in males receiving the same dose, with a steeper dose-dependent increase in females.[1]
Even when administered late in life, Rapamycin shows sex-specific effects on lifespan. One study found that continuous exposure to Rapamycin starting at 20 months of age was most effective in females, while in males, intermittent and limited exposure proved to be as effective as continuous treatment.[5][6][7]
| Parameter | Male Mice | Female Mice | Study Reference |
| Median Lifespan Increase (High Dose) | 23% | 26% | Miller et al. (2014)[1][2] |
| Late-Life Continuous Treatment (from 20 mo.) | 9-11% increase in median lifespan | 15% increase in median lifespan | Harrison et al. (2020)[5] |
| Late-Life Intermittent Treatment (from 20 mo.) | 9-11% increase in median lifespan | 8% increase in median lifespan | Harrison et al. (2020)[5] |
| Late-Life Limited Treatment (20-23 mo.) | 9-11% increase in median lifespan | 4% increase in median lifespan | Harrison et al. (2020)[5] |
Healthspan Improvements: A Look at Cardiac Function and Metabolism
Rapamycin's benefits extend beyond lifespan to various aspects of healthspan, again with notable differences between sexes.
Cardiac Function: In aged mice, Rapamycin has been shown to persistently improve cardiac function in both males and females, even after treatment cessation.[8][9][10][11] Studies have demonstrated improvements in diastolic function and reductions in cardiac hypertrophy.[8][9][10][11] While both sexes benefit, some studies suggest that the molecular mechanisms underlying these improvements may differ. For instance, in response to Rapamycin, male mice exhibited an increase in the cardioprotective nuclear localization of Akt, whereas females showed a reduction.[12]
Metabolic Effects: The metabolic responses to Rapamycin also exhibit sexual dimorphism. Early-life Rapamycin treatment in UM-HET3 mice led to a reduction in the relative weights of fat pads in males, with no significant changes in females.[13] Furthermore, at 2 months of age, Rapamycin significantly increased fasting glucose in males but not in females.[13] However, by 6 months, fasting glucose levels were reduced in both sexes, with a more pronounced reduction in males.[13]
Molecular Mechanisms: The mTOR Signaling Pathway
Rapamycin primarily functions by inhibiting the mechanistic Target of Rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2. The differential regulation of these complexes and their downstream targets likely contributes to the observed sex-specific effects.
Studies have shown that young male mice tend to have higher basal mTORC1 activity, as indicated by higher levels of phosphorylated S6 (pS6), compared to females.[14][15] Rapamycin treatment effectively reduces pS6 levels in both sexes, although the magnitude of this reduction can be more pronounced in females.[15] Furthermore, the response of mTORC2, which is generally less sensitive to acute Rapamycin treatment, also shows sex differences. In male mice, Rapamycin can lead to an increase in the phosphorylation of Akt at S473 (a marker of mTORC2 activity), while in females, it can cause a reduction.[12]
Caption: The mTOR signaling pathway, a central regulator of cell growth and metabolism, is the primary target of Rapamycin.
Experimental Protocols
The studies cited in this guide employed various experimental designs to assess the effects of Rapamycin. Below are summaries of key methodologies.
Drug Administration:
-
Dietary Admixture: Rapamycin was often administered through the diet, with concentrations typically ranging from 14 parts per million (ppm) to 42 ppm.[1][6] This method allows for chronic, long-term administration.
-
Intraperitoneal (i.p.) Injection: For shorter-term studies or to achieve more precise dosing, Rapamycin was administered via i.p. injection.[13][16] Dosages varied, with one study using 4 mg/kg three times a week.[13] A common stock solution for injection is 1 mg/ml, prepared using PEG400 and Tween 80 as vehicles.[16]
Mouse Models:
-
Genetically Heterogeneous Mice (UM-HET3): These mice are the result of a four-way cross, providing a model with greater genetic diversity, which can be more representative of a human population.[1]
-
Inbred Strains (e.g., C57BL/6): These strains are genetically identical, which reduces variability and is useful for studying specific genetic influences on drug response.[8][17]
Key Assays:
-
Lifespan Studies: Mice were monitored throughout their lives to determine median and maximal lifespan.[1][5][18]
-
Echocardiography: Used to non-invasively assess cardiac function, including diastolic function and left ventricular mass.[8][17]
-
Metabolic Assessments: Included measurements of fasting blood glucose, glucose tolerance tests, and insulin (B600854) tolerance tests.[13][17]
-
Western Blotting and Immunohistochemistry: Employed to measure the levels and phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt and S6.[12][14]
Caption: A generalized workflow for preclinical studies of Rapamycin in mice.
Conclusion and Future Directions
The existing body of research unequivocally demonstrates that Rapamycin is a potent geroprotective agent in mice, with its effects being significantly modulated by sex. Females often derive greater lifespan and some healthspan benefits, which may be linked to pharmacokinetic and pharmacodynamic differences. Understanding the molecular underpinnings of these sex-specific responses is crucial for the potential translation of Rapamycin as an anti-aging therapeutic in humans. Future research should continue to explore optimal dosing regimens for both sexes and further elucidate the sex-specific molecular pathways influenced by Rapamycin to maximize its therapeutic potential while minimizing potential side effects.
References
- 1. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin-mediated mouse lifespan extension: Late-life dosage regimes with sex-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin persistently improves cardiac function in aged, male and female mice, even following cessation of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Rapamycin persistently improves cardiac function in aged, male and female mice, even following cessation of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanistic or mammalian target of rapamycin (mTOR) may determine robustness in young male mice at the cost of accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic or mammalian target of rapamycin (mTOR) may determine robustness in young male mice at the cost of accelerated aging | Aging [aging-us.com]
- 16. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 17. Late-life rapamycin treatment reverses age-related heart dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
Torin 1 vs. Rapamycin: A Comparative Guide for mTOR Inhibition Studies
For researchers, scientists, and drug development professionals, the choice of an mTOR inhibitor is critical for the precise dissection of cellular signaling pathways. This guide provides a comprehensive comparison of two widely used mTOR inhibitors, Torin 1 and Rapamycin (B549165), supported by experimental data and detailed protocols.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4][5] While both Torin 1 and Rapamycin target mTOR, their mechanisms of action and the extent of their inhibitory effects differ significantly, leading to distinct cellular outcomes. This guide aims to provide an objective comparison to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action: A Tale of Two Inhibitors
Rapamycin, a macrolide, acts as an allosteric inhibitor of mTORC1.[6] It forms a gain-of-function complex with the intracellular receptor FKBP12, which then binds to the FRB domain of mTOR within mTORC1, leading to partial inhibition of its kinase activity.[7] Critically, Rapamycin's inhibitory effect on mTORC1 is incomplete, as some key substrates, such as 4E-BP1, are only partially dephosphorylated.[4][6] Furthermore, while acute treatment with Rapamycin does not affect mTORC2, prolonged exposure has been shown to inhibit mTORC2 assembly and function in some cell types.[3]
In contrast, Torin 1 is a potent, ATP-competitive inhibitor of the mTOR kinase domain.[1][4] This mechanism allows Torin 1 to directly and comprehensively block the catalytic activity of both mTORC1 and mTORC2.[1][3][4] This leads to a more complete inhibition of mTOR signaling compared to Rapamycin, affecting a broader range of downstream targets.[1][8]
Comparative Data Summary
The following tables summarize the key quantitative differences between Torin 1 and Rapamycin based on published experimental data.
Table 1: Potency and Selectivity
| Inhibitor | Target(s) | Mechanism | IC50 (in vitro) | Cellular IC50 | Off-Target Effects |
| Rapamycin | mTORC1 (allosteric) | Allosteric | Not applicable (allosteric) | ~1 nM (for mTORC1) | Generally considered highly specific for mTORC1 acutely.[9] Prolonged treatment can inhibit mTORC2 assembly.[3] |
| Torin 1 | mTORC1 & mTORC2 (catalytic site) | ATP-competitive | mTORC1: 2 nM, mTORC2: 10 nM[1][4] | 2-10 nM[4] | Highly selective for mTOR over other PIKK family kinases like PI3K, DNA-PK, and ATM at therapeutic concentrations.[4] |
Table 2: Effects on Downstream Signaling and Cellular Processes
| Feature | Rapamycin | Torin 1 | Key Findings |
| mTORC1 Substrate Phosphorylation | |||
| S6K (Thr389) | Complete inhibition[4] | Complete inhibition[4] | Both effectively inhibit this mTORC1 substrate. |
| 4E-BP1 (Ser65) | Partial inhibition[4][6] | Complete inhibition[4][6] | Torin 1 demonstrates more complete inhibition of this key regulator of cap-dependent translation.[4] |
| 4E-BP1 (Thr37/46) | Little to no effect[4][10] | Complete inhibition[4][10] | Highlights the rapamycin-resistant functions of mTORC1 that are inhibited by Torin 1.[4] |
| mTORC2 Substrate Phosphorylation | |||
| Akt (Ser473) | No acute inhibition; prolonged treatment may inhibit in some cell lines.[3][6] | Complete inhibition[4] | Torin 1 directly and effectively inhibits mTORC2 activity.[4] |
| Cellular Processes | |||
| Protein Synthesis | Minimal effect[4][6] | ~50% reduction[4][6] | Torin 1's complete inhibition of mTORC1 leads to a significant decrease in protein synthesis.[4] |
| Autophagy | Induces autophagy[11] | More potent inducer of autophagy than Rapamycin[3][6][11] | Torin 1's comprehensive mTORC1 inhibition more strongly mimics starvation, leading to robust autophagy.[3] |
| Cell Cycle | Slows proliferation[6] | Induces G1/S phase arrest[1][8] | Torin 1 has a more pronounced cytostatic effect.[1] |
| Cell Size | Reduces cell size | More substantial reduction in cell size than Rapamycin[1] | Reflects the more complete inhibition of mTORC1-driven anabolic processes.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the differences in their mechanisms and a typical experimental workflow, the following diagrams are provided.
References
- 1. rapamycin.us [rapamycin.us]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of mTORC1 inhibition on proteasome activity and levels [bmbreports.org]
- 8. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 9. youtube.com [youtube.com]
- 10. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Rapamycin vs. Caloric Restriction: A Comparative Guide to Gene Expression Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced differences between caloric restriction (CR) and the CR-mimetic, rapamycin (B549165), is crucial for advancing therapeutic strategies against age-related diseases. While both interventions are known to extend lifespan and healthspan, emerging evidence from transcriptomic studies reveals that they employ distinct molecular mechanisms, leading to significantly different gene expression profiles.
This guide provides an objective comparison of the transcriptomic effects of rapamycin and caloric restriction, supported by experimental data from key studies in the field. We delve into the differentially expressed genes, the signaling pathways they modulate, and the experimental designs that underpin these findings.
At a Glance: Key Differences in Gene Expression
While rapamycin is often considered a caloric restriction mimetic due to its inhibitory effect on the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cellular metabolism and growth, transcriptomic analyses consistently demonstrate that the downstream effects of these two interventions are largely divergent.[1][2][3] Studies in various model organisms, from yeast to mice, have shown that rapamycin and CR regulate a unique set of genes, with only a small overlap.[2] This suggests that while their paths may converge on the mTOR complex 1 (mTORC1), they diverge significantly in their broader impact on the cellular transcriptome.[1][4][5] In fact, some studies suggest that the effects of rapamycin and CR can be additive, indicating they may operate through parallel pathways to confer their benefits.[5][6][7]
Quantitative Comparison of Differentially Expressed Genes
The following tables summarize the number of differentially expressed genes (DEGs) observed in key comparative studies. This quantitative data highlights the distinct transcriptional signatures of rapamycin and caloric restriction.
Table 1: Differentially Expressed Genes in Mouse Skeletal Muscle
| Treatment | Organism/Tissue | Number of DEGs (vs. Control) | Key Findings | Reference |
| Rapamycin | Mouse Skeletal Muscle | 1020 | Rapamycin had a more pronounced effect on the transcriptome compared to CR. | [1] |
| Caloric Restriction | Mouse Skeletal Muscle | 405 | CR's effect on the transcriptome was less extensive than rapamycin's in this study. | [1] |
Table 2: Differentially Expressed Genes in Yeast
| Treatment | Organism/Tissue | Upregulated DEGs | Downregulated DEGs | Key Findings | Reference |
| Rapamycin | Yeast | 219 | 220 | Rapamycin induced a moderate number of gene expression changes. | [8] |
| Caloric Restriction | Yeast | 1003 | 1083 | Caloric restriction had a much stronger impact on the yeast transcriptome compared to rapamycin. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams were generated using Graphviz.
Caption: The mTORC1 signaling pathway is a key convergence point for both caloric restriction and rapamycin.
Caption: A generalized experimental workflow for comparative transcriptomic analysis.
Detailed Experimental Protocols
The following are summaries of the experimental methodologies from key studies that form the basis of our current understanding of the differential gene expression profiles induced by rapamycin and caloric restriction.
Study 1: Ham, D. J. et al. (2022) in Mouse Skeletal Muscle [5][6]
-
Animal Model: Male C57BL/6 mice.
-
Intervention Onset and Duration: Interventions started at 19 months of age.
-
Rapamycin Group: Fed a diet containing encapsulated rapamycin.
-
Caloric Restriction Group: Provided with 65% of the food consumed by the ad libitum-fed control group (35% restriction).
-
Tissue Analyzed: Geriatric mouse skeletal muscle.
-
Gene Expression Analysis: RNA-sequencing was performed to obtain transcriptomic profiles.
Study 2: Orenduff, M. et al. (2022) in Mouse Skeletal Muscle [9][10]
-
Animal Model: Male and female C57BL/6J mice.
-
Rapamycin Group: Provided a diet supplemented with rapamycin.
-
Caloric Restriction Group: Details of the CR regimen were not specified in the abstract.
-
Tissue Analyzed: Quadriceps muscle.
-
Gene Expression Analysis: Gene Set Enrichment Analysis (GSEA) was used to identify modulated biological pathways.
Study 3: Alvers, A. et al. (2023) in Yeast [11][12]
-
Organism: Saccharomyces cerevisiae (yeast).
-
Rapamycin Group: Grown in media containing 2 nM rapamycin with 2% glucose.
-
Caloric Restriction Group: Grown in media with 0.5% glucose.
-
Combined Group: Grown in media with 0.5% glucose and 2 nM rapamycin.
-
Gene Expression Analysis: RNA-sequencing was employed to analyze the transcriptomic impact of each condition on mitotic and postmitotic cells.
Conclusion
The evidence strongly indicates that rapamycin is not a true mimetic of caloric restriction at the transcriptomic level.[2] While both interventions intersect at the mTORC1 signaling hub, their downstream effects on gene expression are largely distinct and, in some cases, even opposing.[1] For researchers and drug development professionals, this distinction is critical. It suggests that therapeutic strategies aimed at mimicking the benefits of CR may need to look beyond simple mTORC1 inhibition. Furthermore, the additive or even synergistic effects observed when combining rapamycin and CR open up new avenues for combinatorial therapies to promote healthy aging.[12][13] Future research should continue to dissect the unique molecular pathways modulated by each of these powerful anti-aging interventions.
References
- 1. Calorie restriction and rapamycin distinctly restore non-canonical ORF translation in the muscles of aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calorie restriction and rapamycin distinctly mitigate aging-associated protein phosphorylation changes in mouse muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct and additive effects of calorie restriction and rapamycin in aging skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Differential Effects of Calorie Restriction and Rapamycin on Age-Related Molecular and Functional Changes in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of calorie restriction and rapamycin on age-related molecular and functional changes in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Rapamycin's Specificity for mTORC1 in Short-Term Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of inhibitors is paramount. This guide provides an objective comparison of Rapamycin's specificity for the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) in short-term experiments, contrasting its action with other mTOR inhibitors and providing supporting experimental data and protocols.
Rapamycin, an allosteric inhibitor of mTOR, is widely utilized for its relative specificity towards mTORC1. In short-term experimental settings, Rapamycin exhibits a high degree of selectivity for mTORC1 over the related mTOR complex 2 (mTORC2). This specificity arises from its unique mechanism of action. Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase, a component of mTORC1.[1][2] This interaction prevents mTORC1 from accessing its substrates, thereby inhibiting its downstream signaling.[1]
While Rapamycin is a potent inhibitor of mTORC1, it is crucial to note that its specificity can be context-dependent and influenced by the duration of treatment. Although acutely specific for mTORC1, long-term or chronic exposure to Rapamycin has been shown to disrupt the assembly of mTORC2 in certain cell types, leading to its inhibition.[2][3][4] This delayed effect on mTORC2 is an important consideration in experimental design and data interpretation.
Comparison with Alternative mTOR Inhibitors
To offer a broader perspective, it is valuable to compare Rapamycin with other classes of mTOR inhibitors, particularly the ATP-competitive mTOR kinase inhibitors (TORKinibs) and dual mTOR/PI3K inhibitors. Unlike the allosteric inhibition by Rapamycin, these agents bind to the ATP-binding site in the mTOR kinase domain, affecting both mTORC1 and mTORC2.[5][6][7]
| Inhibitor Class | Mechanism of Action | Primary Target(s) | Key Distinctions from Rapamycin |
| Rapamycin & Rapalogs | Allosteric inhibitor; forms a complex with FKBP12 that binds to the FRB domain of mTOR.[1][2] | mTORC1 (acutely)[8][9] | Highly specific for mTORC1 in short-term experiments. Does not directly inhibit the kinase activity of mTOR. |
| ATP-Competitive mTOR Inhibitors (TORKinibs) | Competes with ATP for binding to the mTOR kinase domain.[5][6][7] | mTORC1 & mTORC2 [5][7][10] | Directly inhibits the catalytic activity of mTOR, affecting both complexes. Can overcome Rapamycin resistance.[11] |
| Dual mTOR/PI3K Inhibitors | Binds to the ATP-binding sites of both mTOR and PI3K kinases.[5][6] | mTORC1, mTORC2, & PI3K [5] | Broader spectrum of inhibition, targeting an upstream activator (PI3K) in addition to both mTOR complexes. |
Experimental Protocols
To empirically validate the specificity of Rapamycin for mTORC1, the following experimental protocols are commonly employed.
Western Blot Analysis of Downstream mTOR Signaling
This method assesses the phosphorylation status of key downstream targets of mTORC1 and mTORC2 to determine the in-cell efficacy and specificity of inhibitors.
Objective: To compare the effects of Rapamycin and other mTOR inhibitors on mTORC1 and mTORC2 signaling pathways in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293, PC-3, HCT 116)
-
Rapamycin and other mTOR inhibitors (e.g., Torin1, AZD8055)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system[16]
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with Rapamycin or other inhibitors at various concentrations for a short duration (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and separate proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay for mTORC1 and mTORC2
This assay directly measures the kinase activity of immunoprecipitated mTORC1 and mTORC2 in the presence of inhibitors.
Objective: To determine the direct inhibitory effect of Rapamycin and other inhibitors on the kinase activity of mTORC1 and mTORC2.
Materials:
-
Cultured cells
-
Lysis buffer (CHAPS-based buffer is recommended for preserving complex integrity)[17][18]
-
Antibodies for immunoprecipitation (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
Recombinant substrates (e.g., GST-4E-BP1 for mTORC1, inactive Akt for mTORC2)[19]
-
ATP
-
Rapamycin and other mTOR inhibitors
-
SDS-PAGE and Western blotting reagents as described above
-
Antibodies for detection (e.g., anti-phospho-4E-BP1, anti-phospho-Akt Ser473)
Procedure:
-
Immunoprecipitation:
-
Kinase Reaction:
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples to elute the proteins from the beads.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
Visualizations
mTOR Signaling Pathway and Inhibitor Targets
Caption: mTOR signaling pathway with inhibitor targets.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for inhibitor specificity analysis.
References
- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. mdpi.com [mdpi.com]
- 11. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-AKT1 (Ser473) Monoclonal Antibody (14-6) (44-621G) [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Evaluating the anti-aging effects of Rapamycin in comparison to other geroprotectors.
A Comparative Analysis of Leading Gerotherapeutics for Researchers and Drug Development Professionals
In the quest to extend healthspan and combat the degenerative processes of aging, a handful of pharmacological agents have emerged as frontrunners. Among them, Rapamycin (B549165), a macrolide compound, has consistently demonstrated robust anti-aging effects across a range of model organisms. This guide provides a comprehensive comparison of Rapamycin with other notable geroprotectors, including Metformin, Resveratrol, and Spermidine, supported by experimental data and detailed methodologies to inform further research and development in the field of geroscience.
Quantitative Comparison of Geroprotector Efficacy
The following tables summarize key quantitative data from preclinical studies, primarily in mice, comparing the effects of Rapamycin and other geroprotectors on lifespan.
| Geroprotector | Model Organism | Lifespan Extension (Median) | Key Findings & Citations |
| Rapamycin | Genetically heterogeneous mice | 10% in males, 18% in females | Significant increase in median and maximum lifespan when administered from 9 months of age.[1] |
| Genetically heterogeneous mice | Up to 26% in females | Dose-dependent lifespan extension. | |
| Metformin | Mice | Up to 10% | Effects on lifespan are less pronounced compared to Rapamycin and can be inconsistent.[2] |
| Resveratrol | SAMP8 mice (Alzheimer's model) | 33% (compared to control SAMP8) | Increased mean and maximal lifespan in this specific disease model.[3][4] |
| Genetically heterogeneous mice | No significant effect | Did not have a significant impact on survival in this mouse strain.[1][5] | |
| Spermidine | Mice | ~10% | Oral supplementation increased lifespan and improved cardiovascular health.[6] |
Signaling Pathways: Mechanisms of Action
The anti-aging effects of these compounds are attributed to their modulation of key signaling pathways that regulate cellular metabolism, growth, and stress resistance.
Rapamycin and the mTOR Pathway
Rapamycin's primary mechanism of action is the inhibition of the mechanistic target of rapamycin (mTOR), a central kinase that governs cell growth, proliferation, and survival.[7] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[8] Rapamycin primarily inhibits mTORC1, which is sensitive to the drug, leading to downstream effects that mimic caloric restriction, a well-established intervention for extending lifespan.[8]
Metformin and the AMPK Pathway
Metformin's geroprotective effects are largely attributed to its activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[2] Activation of AMPK can indirectly inhibit mTORC1 and modulate other downstream pathways involved in metabolism and inflammation.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in geroprotector research.
Lifespan Studies in Mice
Objective: To determine the effect of a geroprotector on the lifespan of mice.
Protocol:
-
Animal Model: Genetically heterogeneous mice (e.g., UM-HET3) are often used to avoid genotype-specific effects.[11]
-
Housing: Mice are housed in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles.
-
Diet and Treatment: The geroprotector is typically administered in the food at a specified concentration (e.g., Rapamycin at 14 ppm).[12] Treatment is often initiated in middle-aged mice (e.g., 9 months old) to model a more clinically relevant scenario.[1]
-
Monitoring: Mice are monitored daily for health and survival. Body weight is recorded regularly.
-
Endpoint: The primary endpoint is the lifespan of each mouse. Data is used to generate survival curves.
-
Statistical Analysis: Survival curves are analyzed using statistical methods such as the log-rank test to determine significant differences between treatment and control groups.[1]
Healthspan Assessment in Mice
A comprehensive assessment of healthspan involves a battery of tests to evaluate various physiological functions.
1. Motor Coordination (Rotarod Test):
-
Apparatus: An accelerating rotarod device.
-
Procedure: Mice are placed on a rotating rod that gradually accelerates (e.g., from 4 to 40 rpm over 300 seconds). The latency to fall from the rod is recorded.[13]
-
Training: Mice are typically trained for one or more sessions before the actual test.[13]
2. Cognitive Function (Fear Conditioning Test):
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a tone generator.
-
Procedure: Mice are placed in the chamber and exposed to a neutral conditioned stimulus (tone) paired with an aversive unconditioned stimulus (footshock). Memory is assessed by measuring the freezing response to the context and the tone at later time points (e.g., 24 and 48 hours).[8]
3. Metabolic Health (Glucose Tolerance Test - GTT):
-
Procedure: After a period of fasting, mice are administered a bolus of glucose via oral gavage or intraperitoneal injection. Blood glucose levels are measured at several time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose clearance.[4][14]
4. Cellular Senescence (Senescence-Associated β-Galactosidase Staining):
-
Procedure: Tissues of interest are collected and stained for senescence-associated β-galactosidase (SA-β-gal) activity, a biomarker of senescent cells.[12][15] The staining solution contains X-gal, which is converted to a blue precipitate by the enzyme at pH 6.0.[16]
Molecular Analysis
Western Blot for mTOR Pathway Analysis:
-
Protein Extraction: Tissues or cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for mTOR pathway proteins (e.g., phosphorylated S6K1, phosphorylated 4E-BP1) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[2][17]
Autophagy Flux Measurement:
-
In Vivo Method: Mice are treated with an autophagy inhibitor (e.g., chloroquine) in combination with the geroprotector. The accumulation of autophagosomes, often monitored by the level of LC3-II protein via Western blot or immunohistochemistry, is measured to determine the rate of autophagy (flux).[11][18]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative study of geroprotectors in a mouse model.
Human Clinical Trials: The PEARL Study
Translating findings from animal models to humans is a critical step. The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) study is a significant clinical trial investigating the effects of Rapamycin in older adults.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[15]
-
Participants: Healthy individuals aged 50-85.[15]
-
Intervention: Weekly administration of either 5 mg or 10 mg of Rapamycin, or a placebo.[19]
-
Duration: 48 weeks.
-
Primary Outcome: To assess the safety and efficacy of Rapamycin in reducing clinical measures of aging.[15]
Conclusion
The existing body of evidence strongly supports Rapamycin as a potent geroprotector, consistently demonstrating a greater lifespan extension in preclinical models compared to Metformin and Resveratrol. Its mechanism of action through mTOR inhibition is well-characterized and provides a solid foundation for its anti-aging effects. While other compounds like Metformin and Spermidine show promise and may act through complementary pathways, Rapamycin currently stands out for its robust and reproducible effects on longevity. The progression of human clinical trials such as the PEARL study will be pivotal in determining the translatability of these findings and the potential of Rapamycin as a cornerstone therapy in the field of geroscience. Further research focusing on combination therapies and personalized approaches will be essential to unlock the full potential of geroprotectors in promoting healthy aging.
References
- 1. scispace.com [scispace.com]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Assessing Insulin and Glucose Tolerance in the Aging Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for L-641953: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount for ensuring safety and regulatory compliance. This document provides essential guidance on the operational and disposal plans for L-641953, a selective TXA/PG-END receptor antagonist used in research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is based on general best practices for the disposal of research-grade chemical compounds.
Immediate Safety and Handling
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected area with copious amounts of water and seek medical advice if irritation persists. For spills, absorb the material with an inert substance and collect it in a designated, sealed container for disposal.
Disposal Protocol: A Step-by-Step Approach
As a research compound, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following step-by-step procedure outlines the proper disposal process:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a dedicated, clearly labeled waste container.
-
Containerization: Use a chemically resistant, leak-proof container with a secure screw-top lid. The container must be in good condition and compatible with the chemical nature of this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "89825-69-4," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Source/Notes |
| CAS Number | 89825-69-4 | MedChemExpress |
| Molecular Formula | C₁₇H₁₃FO₃S | Inferred from chemical structure |
| Solubility | Data not publicly available | As a precaution, treat as insoluble in water for disposal purposes and avoid aqueous waste streams unless authorized by EHS. |
| Hazard Classification | Data not publicly available | Treat as a hazardous substance. Assume potential for irritation and toxicity. Consult with EHS for specific hazard assessment. |
| Storage Temperature | Room temperature in continental US | MedChemExpress. May vary in other locations. |
Experimental Context and Signaling Pathway
This compound functions as a selective antagonist for the Thromboxane A2 (TXA2) / Prostaglandin Endoperoxide (PG-END) receptor, also known as the TP receptor. Understanding this pathway is crucial for its application in research and for appreciating its biological significance.
Thromboxane A2 Signaling Pathway
The following diagram illustrates the signaling pathway that this compound inhibits.
Caption: Inhibition of the Thromboxane A2 signaling pathway by this compound.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Essential Safety and Logistical Information for Handling L-641953
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of L-641953, a potent thromboxane (B8750289) A2/prostaglandin H2 (TP) receptor antagonist. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the chemical properties of dibenzothiepin derivatives and the pharmacological action of thromboxane receptor antagonists.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, a cautious approach is warranted. It should be handled as a potentially hazardous substance.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to prevent eye contact. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before use and disposed of after handling the compound. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron is advised. |
| Respiratory | If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols. If working with a powdered form, use appropriate tools and techniques to minimize dispersal.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and dark place to prevent degradation.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Disposal Procedure:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action: Thromboxane A2 Receptor Antagonism
This compound functions as a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[3] By blocking the TP receptor, this compound prevents the binding of TXA2 and other related prostanoids, thereby inhibiting their downstream signaling pathways that lead to these physiological effects.[4][5] This mechanism of action makes it a subject of interest in cardiovascular research.[2]
Diagrams
Caption: this compound blocks the Thromboxane A2 receptor, inhibiting downstream signaling.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
